Methotrexate
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt) | |
| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020822 | |
| Record name | Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder. | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.1X10-19 mm Hg at 25 °C /Estimated/ | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-brown, crystalline powder | |
CAS No. |
59-05-2 | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methotrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methotrexate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5FZ2Y5U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Methotrexate mechanism of action in rheumatoid arthritis
An In-depth Technical Guide on the Core Mechanism of Action of Methotrexate in Rheumatoid Arthritis
Introduction
This compound (MTX), a folic acid analogue developed in the 1940s, remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1][2][3][4] Initially designed as a high-dose chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), its efficacy in RA is achieved at much lower weekly doses.[1] This suggests that its anti-inflammatory and immunomodulatory effects in RA are not solely dependent on folate antagonism. Multiple complex mechanisms contribute to its therapeutic action, involving the modulation of purine metabolism, effects on various immune cells, and the inhibition of key pro-inflammatory signaling pathways. This guide provides a detailed technical overview of the core mechanisms of action of this compound in RA, intended for researchers, scientists, and drug development professionals.
Core Molecular Mechanisms
The anti-inflammatory effects of MTX are multifaceted, stemming from its influence on several interconnected biochemical pathways. The most widely accepted explanation for its action in RA is the promotion of adenosine release, alongside its classical role as a folate antagonist and its ability to modulate critical intracellular signaling cascades.
Adenosine Signaling Pathway
The increase in extracellular adenosine is considered a principal anti-inflammatory mechanism of low-dose MTX. Once inside the cell, MTX is converted to its active polyglutamated form (MTX-PGs). MTX-PGs potently inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in de novo purine synthesis.
This inhibition leads to the intracellular accumulation of AICAR. Elevated AICAR levels, in turn, inhibit AMP deaminase and adenosine deaminase (ADA), preventing the breakdown of AMP and adenosine, respectively. This results in increased intracellular adenosine, which is then released into the extracellular space. Extracellular adenosine interacts with G-protein coupled receptors, primarily the A2A and A3 subtypes, on the surface of inflammatory cells. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which exerts potent immunosuppressive and anti-inflammatory effects. This pathway is crucial, as the anti-inflammatory effects of MTX can be blocked by adenosine receptor antagonists like caffeine.
Folate Pathway Antagonism
The classical mechanism of MTX involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for reducing dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is a critical cofactor that provides one-carbon units for the de novo synthesis of purines and pyrimidines (specifically thymidylate), which are the building blocks of DNA and RNA. By depleting THF, MTX disrupts the S-phase of the cell cycle, thereby inhibiting the proliferation of rapidly dividing cells, including activated lymphocytes and other immune cells responsible for synovial inflammation. This antiproliferative effect also contributes to the induction of apoptosis in activated T cells.
Inhibition of Intracellular Signaling Pathways
MTX modulates key inflammatory signaling pathways, including Nuclear Factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
-
NF-κB Pathway: NF-κB is a critical transcription factor that drives the expression of numerous pro-inflammatory genes. MTX inhibits NF-κB activation through distinct mechanisms in different cell types.
-
In T cells, MTX depletes tetrahydrobiopterin (BH4), leading to increased Jun-N-terminal kinase (JNK)-dependent p53 activity, which subsequently inhibits NF-κB.
-
In fibroblast-like synoviocytes (FLS), the inhibition is independent of BH4 and p53 but relies on the release of adenosine and the activation of adenosine receptors.
-
A more recently described mechanism involves the induction of the long non-coding RNA, lincRNA-p21, in a DNA-dependent protein kinase (DNA-PKcs) dependent manner. LincRNA-p21 physically binds to and sequesters RELA (p65) mRNA, thereby inhibiting NF-κB activity.
-
-
JAK/STAT Pathway: The JAK/STAT pathway transduces signals for numerous pro-inflammatory cytokines that are central to RA pathogenesis, such as IL-6. MTX has been identified as a potent suppressor of the JAK/STAT pathway, inhibiting the phosphorylation and activation of STAT proteins. This action appears to be independent of DHFR inhibition and is comparable to the effects of targeted JAK inhibitors. By dampening JAK/STAT signaling, MTX can broadly reduce the inflammatory response driven by multiple cytokines.
Effects on Immune Cells and Cytokine Production
MTX exerts its therapeutic effect by modulating the function and proliferation of key immune cells involved in RA pathogenesis, including T cells, B cells, and monocytes.
-
T Cells: MTX significantly impacts T-cell function. It inhibits the production of cytokines induced by T-cell activation, including IL-4, IL-13, IFN-γ, and TNF-α. This is primarily due to the inhibition of de novo purine and pyrimidine synthesis required for clonal expansion. Studies have shown that MTX treatment reduces the number of TNF-positive CD4+ T cells while increasing the number of anti-inflammatory IL-10-producing CD4+ T cells. Furthermore, by inducing apoptosis in activated T cells, MTX helps to reduce the overall inflammatory cell load in the synovium.
-
B Cells: MTX also affects the B cell compartment. Treatment has been shown to decrease the number of circulating B cells, with a notable reduction in transitional B cells. This leads to lower serum immunoglobulin levels. The impact on B cells may also explain how MTX reduces the immunogenicity of biologic drugs when used in combination therapy, by decreasing the production of anti-drug antibodies.
-
Monocytes/Macrophages: The effect of MTX on monocytes and macrophages is more complex. While it reduces monocytic cell growth and increases their apoptosis in the synovial tissue, its direct effect on cytokine production by these cells is less pronounced compared to its effect on T cells. Some studies show that cytokine production by monocytes stimulated with bacterial products like lipopolysaccharide (LPS) is only slightly decreased by MTX.
-
Cytokine Profile Modulation: Overall, MTX alters the cytokine profile towards an anti-inflammatory state. It decreases the secretion of pro-inflammatory cytokines like IL-1, IL-6, IL-17, and TNF-α, while increasing the expression of anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist (IL-1ra).
Quantitative Data on this compound's Effects
The clinical efficacy and cellular effects of MTX have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Clinical Efficacy of this compound in RA Patients
| Outcome Measure | Study Population | Key Finding | Reference |
|---|---|---|---|
| DAS28-ESR ≤ 2.6 (Remission) | Meta-analysis of 6 RCTs | MTX treatment significantly increased the number of patients achieving remission compared to control (MD = 1.66, 95% CI: 1.40–1.97). | |
| Clinical Improvement | 123 RA patients in a 5-year study | Significant improvement in all clinical variables (P = 0.0001). 69-71% of patients achieved "marked improvement" in joint indices. | |
| ACR50 Response | Early RA patients (CONCERTO trial) | ACR50 rates ranged from 54% to 68% at 26 weeks with ADA+MTX combination therapy. |
| ACR50 Response | MTX-inadequate responders (MUSICA trial) | ACR50 rates were 32.3% to 37.5% at 24 weeks with ADA+MTX combination therapy. | |
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell System | Stimulus | MTX Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| IL-17 | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01 µg/mL | Production reduced to 80.1% of control (p ≤ 0.05). Modest effect. | |
| IL-1β | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01-10 µg/mL | ~15% decrease in production (not significant). | |
| IFN-γ | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01 µg/mL | Production reduced to 59.4% of control (p ≤ 0.05). | |
| TNF-α, IFN-γ, IL-4, IL-13, GM-CSF | Whole blood culture | anti-CD3/CD28 (T-cell activation) | Clinically achievable concentrations | Efficient inhibition observed. Effect reversed by folinic acid. |
| TNF-α, IL-1β, IL-6, IL-8 | Whole blood culture | LOS (monocyte activation) | 2 µg/mL | Only slightly decreased production. IL-8 was hardly influenced. | |
Key Experimental Protocols and Methodologies
Understanding the methodologies used to elucidate MTX's mechanism of action is critical for interpreting the data.
In Vitro Cytokine Production Assays
-
Objective: To determine the effect of MTX on cytokine production by specific immune cells or in a mixed cell environment.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers or RA patients using Ficoll-Paque density gradient centrifugation. Alternatively, whole blood (WB) cultures are used.
-
Cell Culture and Stimulation: Cells (WB, MNCs, or co-cultures of PBMCs and RA synoviocytes) are cultured in appropriate media. To induce cytokine production, cultures are stimulated with:
-
T-cell activators: Monoclonal antibodies to CD3 and CD28.
-
Monocyte activators: Bacterial products like lipo-oligosaccharide (LOS) or Staphylococcus aureus Cowan I (SAC).
-
-
MTX Treatment: Cultures are treated with a range of MTX concentrations (e.g., 0.001 to 10 µg/mL) for a specified duration (e.g., 24-48 hours).
-
Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IFN-γ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Workflow Diagram:
NF-κB Activity Assays
-
Objective: To measure the inhibitory effect of MTX on NF-κB activation in different cell types.
-
Methodology:
-
Cell Lines: T-cell lines (e.g., Jurkat) or primary fibroblast-like synoviocytes (FLS) are commonly used.
-
Transfection: Cells are transfected with an NF-κB luciferase reporter plasmid, where the luciferase gene is under the control of NF-κB response elements.
-
Treatment and Stimulation: Cells are pre-treated with MTX (e.g., 0.1 µM) before being stimulated with an NF-κB activator, typically TNF-α.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luminescence in MTX-treated cells indicates inhibition of NF-κB activity.
-
Protein Analysis: To confirm mechanisms, levels of key signaling proteins (e.g., phosphorylated p65, p53) are quantified by Western blotting or flow cytometry.
-
Conclusion
The mechanism of action of this compound in rheumatoid arthritis is not attributable to a single pathway but rather to a network of interconnected effects that culminate in a potent anti-inflammatory and immunomodulatory outcome. While its classical role as a DHFR inhibitor contributes to its antiproliferative effects on immune cells, the most significant mechanism for low-dose therapy in RA is the induction of adenosine release, which broadly suppresses inflammation. Concurrently, MTX's ability to inhibit pro-inflammatory signaling cascades like NF-κB and JAK/STAT further dampens the pathogenic processes in the synovium. By modulating the function of T cells, B cells, and monocytes, MTX shifts the local and systemic immune environment towards a state of tolerance. A thorough understanding of these diverse mechanisms is essential for optimizing current therapeutic strategies and for the rational design of novel anti-rheumatic drugs.
References
- 1. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 4. This compound treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate as a folic acid antagonist in cellular processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a synthetic folate analog, remains a cornerstone therapeutic agent in the treatment of various cancers and autoimmune diseases. Its primary mechanism of action lies in its function as a folic acid antagonist, competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and its derivatives, which are essential for the de novo synthesis of purines and pyrimidines. The consequent impairment of DNA and RNA synthesis preferentially affects rapidly proliferating cells, forming the basis of its anti-neoplastic activity. Beyond its anti-proliferative effects, this compound exhibits potent anti-inflammatory and immunomodulatory properties, particularly at the lower doses used in autoimmune conditions like rheumatoid arthritis. These effects are mediated through complex mechanisms including the modulation of key signaling pathways such as JAK/STAT and NF-κB, and the promotion of adenosine release, a potent anti-inflammatory mediator. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate cellular pathways it influences.
Introduction
This compound, initially developed in the 1940s, is a structural analog of folic acid and a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] Its introduction revolutionized the treatment of childhood leukemia and it continues to be a critical component of many chemotherapy regimens for cancers such as breast, lung, and non-Hodgkin's lymphoma.[4][5] Furthermore, low-dose this compound is the first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis and is also used to treat other autoimmune diseases like psoriasis.
The therapeutic versatility of this compound stems from its multifaceted mechanism of action. At high doses, its primary effect is the inhibition of DNA synthesis in rapidly dividing cancer cells. At lower doses, its anti-inflammatory and immunomodulatory effects are more prominent and are not solely dependent on DHFR inhibition. Understanding the intricate cellular and molecular mechanisms of this compound is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel therapeutic strategies.
Mechanism of Action: Folic Acid Antagonism
The central mechanism of this compound's action is its competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for maintaining the intracellular pool of reduced folates.
Inhibition of Dihydrofolate Reductase (DHFR)
Folic acid, an essential B vitamin, is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by DHFR. THF and its derivatives act as coenzymes in the transfer of one-carbon units, which are essential for the synthesis of purine nucleotides (adenine and guanine) and thymidylate, a pyrimidine nucleotide.
This compound has a significantly higher affinity for DHFR than its natural substrate, dihydrofolate (DHF). This strong binding competitively inhibits the reduction of DHF to THF, leading to a depletion of intracellular THF pools. The consequences of THF depletion are profound:
-
Inhibition of Purine Synthesis: Two steps in the de novo purine synthesis pathway are dependent on THF derivatives. The depletion of these cofactors halts the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative as a methyl donor. The lack of reduced folates inhibits this reaction, leading to a "thymineless death" in rapidly dividing cells.
The inhibition of both purine and pyrimidine synthesis ultimately disrupts DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S phase, and apoptosis.
Polyglutamylation
Once inside the cell, this compound is converted to this compound polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the this compound molecule. Polyglutamylation enhances the intracellular retention of this compound and increases its inhibitory potency against DHFR and other folate-dependent enzymes, such as thymidylate synthase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. The accumulation of MTX-PGs is a key determinant of this compound's therapeutic efficacy and toxicity.
Quantitative Data
The efficacy of this compound as a DHFR inhibitor and an anti-proliferative agent has been quantified in numerous studies.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a stronger inhibition.
| Enzyme Source | Inhibitor | Ki Value | Reference |
| Recombinant Human DHFR | This compound | 3.4 pM | |
| Recombinant Human DHFR | This compound Polyglutamate (4 additional glutamates) | 1.4 pM | |
| Recombinant Human DHFR | 7-Hydroxy-methotrexate | 8.9 nM |
In Vitro Anti-proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HTC-116 | Colorectal Cancer | 2.3 mM | 12 h | |
| HTC-116 | Colorectal Cancer | 0.37 mM | 24 h | |
| HTC-116 | Colorectal Cancer | 0.15 mM | 48 h | |
| A-549 | Lung Carcinoma | 0.10 mM | 48 h | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.6 nM | Not Specified | |
| THP-1 | Acute Monocytic Leukemia | 21.9 nM | Not Specified | |
| MV-4-11 | Acute Myeloid Leukemia | 5.15 nM | Not Specified | |
| Daoy | Medulloblastoma | 9.5 x 10⁻² µM | 6 days | |
| Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM | 6 days | |
| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 nM | Not Specified | |
| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 nM | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 nM | Not Specified |
Anti-inflammatory and Immunomodulatory Mechanisms
In the treatment of autoimmune diseases, the anti-inflammatory and immunomodulatory effects of low-dose this compound are paramount and involve mechanisms beyond simple DHFR inhibition.
Adenosine Signaling
One of the most well-established anti-inflammatory mechanisms of this compound involves the promotion of adenosine release. This compound polyglutamates inhibit AICAR transformylase, leading to the intracellular accumulation of AICAR. This accumulated AICAR inhibits adenosine deaminase, the enzyme that degrades adenosine, resulting in increased intracellular and subsequent extracellular levels of adenosine.
Adenosine is a potent endogenous anti-inflammatory molecule that acts through four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of A2A and A3 receptors on immune cells, such as neutrophils and macrophages, leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and a reduction in inflammatory cell recruitment.
Modulation of Signaling Pathways
This compound has been shown to modulate several key intracellular signaling pathways involved in inflammation and immune responses.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive inflammation and immune cell activation. Studies have shown that this compound can suppress the activation of the JAK/STAT pathway, independent of its effects on folate metabolism. It achieves this by reducing the phosphorylation of STAT5, a key downstream effector in the pathway. This inhibition of JAK/STAT signaling contributes to the anti-inflammatory and immunosuppressive effects of this compound.
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. This compound has been demonstrated to suppress the activation of NF-κB. This suppression can occur through multiple mechanisms, including the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of NF-κB to the nucleus. Additionally, this compound can induce the expression of lincRNA-p21, which in turn inhibits NF-κB activity. The inhibition of NF-κB activation by this compound leads to a decreased production of pro-inflammatory cytokines and adhesion molecules.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solutions of varying concentrations
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the purified DHFR enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell Proliferation Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on cultured cells.
Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound solutions of varying concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours, allowing the formazan crystals to form.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Folate Uptake Assay
This assay measures the transport of folate or a labeled folate analog (like this compound) into cells.
Principle: Cells are incubated with a radiolabeled or fluorescently labeled folate analog. The amount of label that accumulates inside the cells over time is quantified.
Materials:
-
Cultured cells of interest
-
Folate-free cell culture medium
-
Radiolabeled ([³H]-methotrexate) or fluorescently labeled this compound
-
Unlabeled this compound (for competition experiments)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
To upregulate folate receptors, incubate the cells in folate-free medium for 24 hours prior to the assay.
-
Wash the cells with assay buffer.
-
Add the assay buffer containing the labeled this compound to the cells. For competition experiments, also add varying concentrations of unlabeled this compound.
-
Incubate the cells for a specific time at 37°C.
-
To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of labeled this compound in the cell lysate using a scintillation counter or a fluorescence plate reader.
-
Normalize the uptake to the total protein concentration of the cell lysate.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways and experimental workflows discussed.
Caption: this compound's inhibition of DHFR in the folate metabolic pathway.
Caption: this compound-induced adenosine release pathway.
Caption: this compound's modulation of JAK/STAT and NF-κB signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound's enduring role in chemotherapy and the management of autoimmune diseases is a testament to its potent and multifaceted mechanisms of action. As a folic acid antagonist, its primary cytotoxic effect is mediated through the profound inhibition of dihydrofolate reductase, leading to the disruption of DNA and RNA synthesis. However, its therapeutic utility, particularly in autoimmune conditions, extends beyond this anti-proliferative capacity. The modulation of critical inflammatory signaling pathways, such as JAK/STAT and NF-κB, and the promotion of anti-inflammatory adenosine release, highlight the complexity of its immunomodulatory effects.
This guide has provided a detailed overview of the core cellular processes affected by this compound, supported by quantitative data and experimental methodologies. A thorough understanding of these mechanisms is essential for the continued optimization of this compound therapy, the management of drug resistance, and the development of next-generation antifolate therapeutics. Further research into the nuanced interactions of this compound with various cellular pathways will undoubtedly unveil new therapeutic opportunities and refine its clinical application.
References
The Core Anti-Inflammatory Pathways of Methotrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, has been a cornerstone in the treatment of chronic inflammatory diseases, particularly rheumatoid arthritis, for decades. While its efficacy is well-established, the precise molecular mechanisms underlying its anti-inflammatory effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the core signaling pathways modulated by MTX, offering a valuable resource for researchers and professionals in drug development. We will delve into the critical roles of adenosine signaling, the JAK/STAT pathway, and NF-κB inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of these complex cellular processes.
The Adenosine Signaling Pathway: A Primary Mechanism of Action
One of the most widely accepted anti-inflammatory mechanisms of low-dose MTX involves the modulation of adenosine signaling. MTX indirectly increases the extracellular concentration of adenosine, a potent endogenous anti-inflammatory agent.
Molecular Mechanism
This compound polyglutamates, the intracellularly retained forms of MTX, are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[1][2] This enzyme is crucial for de novo purine biosynthesis. Its inhibition leads to the intracellular accumulation of AICAR.[3] Accumulated AICAR, in turn, inhibits adenosine deaminase (ADA) and AMP deaminase, enzymes that degrade adenosine and AMP, respectively. This leads to an increase in intracellular AMP, which is subsequently released from the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73). The resulting increase in extracellular adenosine exerts its anti-inflammatory effects by binding to adenosine receptors, primarily the A2A and A3 receptors, on the surface of immune cells.[4]
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of MTX and its polyglutamates on AICAR transformylase is a key quantitative parameter in this pathway.
| Inhibitor | Ki (µM) | Fold Increase in Potency (vs. MTX) |
| This compound (MTX) | 143 | 1 |
| MTX diglutamate | 15 | ~9.5 |
| MTX triglutamate | 1.6 | ~89 |
| MTX tetraglutamate | 0.056 | ~2554 |
| MTX pentaglutamate | 0.056 | ~2554 |
| Data from Allegra CJ, et al. (1985)[1] |
Experimental Protocols
This assay measures the formyltransferase activity of ATIC by monitoring the conversion of AICAR and a folate cofactor to FAICAR and tetrahydrofolate.
Materials:
-
Purified recombinant ATIC enzyme
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)
-
10-formyl-tetrahydrofolate (10-f-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
Spectrophotometer capable of reading at 298 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of ATIC enzyme, and AICAR.
-
Initiate the reaction by adding 10-f-THF.
-
Monitor the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate.
-
To determine the inhibitory effect of MTX, pre-incubate the enzyme with various concentrations of MTX or its polyglutamates before adding the substrate.
-
Calculate the initial reaction velocities and determine the Ki value using Michaelis-Menten kinetics and appropriate inhibition models.
High-performance liquid chromatography (HPLC) is a common method for quantifying extracellular adenosine in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Perchloric acid
-
Potassium phosphate
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: e.g., 0.1 M KH2PO4, pH 6.0, with a methanol gradient
-
UV detector set to 260 nm
-
Adenosine standard
Procedure:
-
Collect cell culture supernatant and immediately deproteinize by adding ice-cold perchloric acid to a final concentration of 0.5 M.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralize the supernatant by adding potassium phosphate.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC column.
-
Elute with the mobile phase and detect adenosine by its absorbance at 260 nm.
-
Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.
Inhibition of the JAK/STAT Signaling Pathway
MTX has been identified as a suppressor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical communication route for numerous pro-inflammatory cytokines.
Molecular Mechanism
The anti-inflammatory effect of MTX through the JAK/STAT pathway is independent of its role as a dihydrofolate reductase (DHFR) inhibitor. MTX can suppress the phosphorylation and subsequent activation of JAKs and STATs. By inhibiting this pathway, MTX effectively dampens the cellular response to a wide range of cytokines, including interleukins and interferons, which are key drivers of inflammation in autoimmune diseases. Studies have shown that MTX can reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation.
Signaling Pathway Diagram
Quantitative Data
The effect of MTX on the phosphorylation of STAT proteins can be quantified using techniques like Western blotting.
| Cell Line | Treatment | Concentration (µM) | % Reduction in p-STAT5 (normalized to control) |
| HDLM-2 | This compound | 1 | ~25% |
| 10 | ~50% | ||
| 100 | ~75% | ||
| HEL (JAK2 V617F) | This compound | 0.1 | ~20% |
| 1 | ~40% | ||
| 10 | ~60% | ||
| Data adapted from Thomas S, et al. (2015) |
Experimental Protocol
This protocol details the detection of phosphorylated STAT5 (p-STAT5) in cell lysates.
Materials:
-
Cell culture treated with or without MTX and a cytokine stimulant (e.g., IL-3, GM-CSF)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software.
Suppression of NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. MTX can inhibit NF-κB activation through multiple mechanisms.
Molecular Mechanism
The suppression of NF-κB by MTX can be both adenosine-dependent and -independent. The increased extracellular adenosine resulting from MTX treatment can signal through A2A receptors to inhibit NF-κB activation. In some cell types, like Jurkat T cells, MTX has been shown to suppress TNF-α-induced NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This effect was found to be optimal at a concentration of 10 µM MTX. Another proposed mechanism in T cells involves the depletion of tetrahydrobiopterin (BH4), leading to increased reactive oxygen species (ROS) and activation of JNK, which in turn can suppress NF-κB.
Signaling Pathway Diagram
Quantitative Data
The inhibitory effect of MTX on NF-κB activation is dose-dependent.
| Cell Type | Stimulus | MTX Concentration (µM) | % Inhibition of NF-κB Activity |
| Jurkat T cells | TNF-α | 10 | Optimal effect |
| Fibroblast-like Synoviocytes (FLS) | TNF-α | 0.1 | ~50% |
| Data from Majumdar S, et al. (2001) and Spurlock CF 3rd, et al. (2014) |
Experimental Protocol
This assay measures the transcriptional activity of NF-κB using a reporter plasmid.
Materials:
-
Cells of interest (e.g., HEK293, Jurkat)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and plates
-
MTX and a stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Pre-treat the cells with various concentrations of MTX for a specified time.
-
Stimulate the cells with an NF-κB activator like TNF-α.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity and the percentage of inhibition by MTX.
General Experimental Workflow for Cytokine Inhibition Studies
The following diagram illustrates a typical workflow for investigating the effect of this compound on cytokine production in vitro.
Quantitative Data on Cytokine and Leukocyte Reduction in vivo
Clinical studies in rheumatoid arthritis patients have demonstrated the in vivo anti-inflammatory effects of MTX.
| Parameter | Control (Week 0) | MTX-Treated (Week 8) | % Reduction |
| Synovial Fluid Leukocytes (cells/mm³) | 15,200 ± 4,500 | 4,800 ± 1,800 | ~68% |
| Synovial Fluid IL-1β (pg/mL) | 450 ± 120 | 150 ± 50 | ~67% |
| Data from a study in rheumatoid arthritis patients. Values are mean ± SEM. |
Experimental Protocol
A sandwich ELISA is a highly sensitive method for quantifying specific cytokines in biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatant or other biological samples
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add the standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
The anti-inflammatory effects of this compound are mediated through a complex interplay of multiple signaling pathways. The induction of adenosine release, the inhibition of JAK/STAT signaling, and the suppression of NF-κB activation represent the core mechanisms that contribute to its therapeutic efficacy. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further investigating and harnessing the therapeutic potential of MTX and novel anti-inflammatory agents. A thorough understanding of these molecular interactions is paramount for the development of more targeted and effective treatments for chronic inflammatory diseases.
References
- 1. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated activation of an AMPK-CREB-dependent pathway: a novel mechanism for vascular protection in chronic systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate's Impact on Dihydrofolate Reductase (DHFR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the molecular interaction between methotrexate (MTX) and its primary target, dihydrofolate reductase (DHFR). It covers the mechanism of inhibition, quantitative kinetic data, downstream cellular consequences, and detailed experimental protocols for studying this interaction.
Core Mechanism of Action: Competitive Inhibition
This compound is a folate antagonist that functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] As a structural analog of dihydrofolate (DHF), this compound binds to the active site of the DHFR enzyme.[3][4] However, its binding affinity for DHFR is approximately 1,000 times greater than that of the natural substrate, DHF. This high-affinity, tight binding effectively blocks the enzyme's catalytic function, preventing the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).
THF is a vital cofactor, acting as a carrier of one-carbon units required for the de novo synthesis of purine nucleotides and thymidylate. By inhibiting DHFR, this compound leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, thereby arresting cell replication. This cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells, which have a high demand for nucleotide biosynthesis, making DHFR an effective target for cancer chemotherapy.
Quantitative Inhibition Data
The potency of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the species and the specific experimental conditions.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human | 1.2 nM | |
| Ki | Human | 3.4 pM | |
| Equilibrium Dissociation Constant (KD) | Human (modified) | 9.5 nM | |
| IC50 | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM | |
| IC50 | Human DHFR (enzymatic assay) | ~24 nM | |
| IC50 | AGS cancer cells | 6.05 ± 0.81 nM | |
| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 nM | |
| IC50 | Daoy cancer cells | 9.5 x 10⁻² µM (95 nM) | |
| IC50 | Saos-2 cancer cells | 3.5 x 10⁻² µM (35 nM) | |
| IC50 | A549 cancer cells | 0.013 µM (13 nM) |
Cellular Consequences and Metabolic Pathways
The inhibition of DHFR by this compound sets off a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate cycle, which is central to nucleotide biosynthesis.
The depletion of tetrahydrofolate (THF) directly impacts two critical pathways:
-
Thymidylate Synthesis: THF is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. A lack of dTMP, a precursor to dTTP, prevents DNA synthesis.
-
Purine Synthesis: THF derivatives are essential donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA and RNA. Inhibition of this pathway leads to a reduction in adenosine and guanosine pools.
This dual blockade of pyrimidine and purine synthesis ultimately leads to an S-phase arrest in the cell cycle and induces cytotoxicity.
Experimental Protocols
Spectrophotometric Assay for DHFR Activity and Inhibition
This protocol is a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
A. Reagents and Buffers
-
DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 6.5-7.5.
-
DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.
-
Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. Prepare fresh.
-
Cofactor Solution: 10 mM NADPH stock solution.
-
Inhibitor Solution: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
B. Procedure
-
Setup: Program a temperature-controlled UV/Vis spectrophotometer to perform a kinetic read at 340 nm at 25°C, recording every 15-30 seconds for 5-20 minutes.
-
Reaction Mixture Preparation: In a quartz cuvette or 96-well UV-transparent plate, prepare the reaction mixture. For a 1 mL reaction:
-
800 µL of 1X DHFR Assay Buffer.
-
100 µL of NADPH solution (final concentration ~100 µM).
-
10-50 µL of DHFR enzyme solution.
-
For inhibition assays, add a specific volume of the diluted this compound solution and pre-incubate for 10-15 minutes at room temperature. For the control (uninhibited) reaction, add the same volume of vehicle (e.g., DMSO).
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the DHF substrate solution (final concentration ~70-100 µM).
-
Data Acquisition: Immediately mix and begin recording the absorbance at 340 nm. The absorbance will decrease as NADPH is oxidized to NADP+.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Convert the rate to enzymatic activity (µmol/min/mg) using the molar extinction coefficient of NADPH at 340 nm.
-
For inhibition studies, plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Conclusion
This compound's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and immunology. Its high-affinity binding disrupts essential metabolic pathways required for cell proliferation. A thorough understanding of its mechanism, quantitative inhibitory properties, and the downstream cellular effects is critical for optimizing its clinical use and for the development of novel antifolate agents that can overcome resistance mechanisms. The experimental protocols outlined provide a standardized framework for researchers to further investigate this crucial drug-target interaction.
References
A Technical Guide to Methotrexate's Role in Non-Oncologic Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), initially developed as an antifolate for cancer chemotherapy, has become a cornerstone therapy for a multitude of non-oncologic inflammatory conditions over the last four decades.[1][2] Administered in low, weekly doses, it is a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) and a key systemic treatment for severe psoriasis, among other autoimmune diseases.[2][3] Its efficacy, favorable long-term safety profile, and cost-effectiveness have solidified its prominent role in rheumatology and dermatology.[4]
This guide delves into the complex molecular mechanisms underpinning this compound's anti-inflammatory effects, presents clinical efficacy data, details relevant experimental protocols, and provides a technical resource for professionals engaged in inflammation research and therapeutic development.
Core Mechanisms of Anti-Inflammatory Action
While historically known as a dihydrofolate reductase (DHFR) inhibitor, the anti-inflammatory properties of low-dose this compound are primarily attributed to its effects on adenosine signaling. Upon entering the cell, this compound is converted into long-lived active metabolites, this compound polyglutamates (MTX-PGs).
2.1 The Adenosine Signaling Pathway
The most widely accepted mechanism for MTX's anti-inflammatory action involves the promotion of adenosine release at sites of inflammation.
-
Inhibition of ATIC: this compound polyglutamates potently inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). This inhibition is significantly more pronounced with polyglutamated forms of MTX; MTX pentaglutamate is approximately 2,500 times more potent as an inhibitor than its monoglutamate counterpart.
-
AICAR Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.
-
Increased Adenosine Release: The accumulated AICAR competitively inhibits adenosine deaminase and AMP deaminase, enzymes that degrade adenosine monophosphate (AMP). This leads to increased intracellular AMP, which is subsequently released from the cell and converted to extracellular adenosine by the cell-surface enzyme ecto-5'-nucleotidase (CD73).
-
Receptor-Mediated Immunosuppression: Extracellular adenosine then acts as a potent signaling molecule by binding to G-protein coupled receptors on the surface of immune cells, particularly the A2A receptor. Stimulation of the A2A receptor potently inhibits inflammation. This signaling cascade ultimately suppresses the inflammatory functions of neutrophils, macrophages, dendritic cells, and lymphocytes. Evidence strongly suggests that the anti-inflammatory effects of MTX are mediated by adenosine, as they can be reversed by adenosine receptor antagonists like caffeine and theophylline.
2.2 Effects on T-Cell Activation and Cytokine Production
This compound directly impacts T-lymphocytes, which are key drivers of autoimmune inflammation. It efficiently inhibits the production of cytokines induced by T-cell activation. This effect is achieved at concentrations readily found in the plasma of patients.
-
Inhibition of Proliferation: Low-dose MTX inhibits T-cell proliferation. This action is thought to occur via the inhibition of dihydrofolate reductase, which is crucial for the synthesis of nucleotides required for DNA replication.
-
Suppression of Cytokines: MTX has been shown to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Interferon-gamma (IFN-γ). Conversely, the production of the anti-inflammatory cytokine IL-4 is less affected. The inhibition of cytokine production is dependent on the stimulus; cytokines produced by T-cell activation are strongly inhibited, while those produced by monocytes in response to bacterial products are only slightly affected. This suppression of T-cell-derived cytokines is reversible with the addition of folinic acid, confirming its link to folate pathway inhibition.
Clinical Efficacy: Quantitative Data
This compound has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis. Clinical response is often measured using standardized indices such as the American College of Rheumatology (ACR) criteria for RA and the Psoriasis Area and Severity Index (PASI) for psoriasis.
Table 1: this compound Efficacy in Rheumatoid Arthritis (RA)
| Study/Analysis | Patient Population | Treatment | Duration | Key Efficacy Endpoint | Result |
|---|---|---|---|---|---|
| Duong et al. (2022) | 775 DMARD-naïve RA patients | MTX + Placebo | 24 Weeks | Change in DAS28-ESR | "Good responders" (n=510) had a mean 3.1 point improvement. |
| AIM Trial (Post-hoc) | 214 RA patients with inadequate response to MTX | Placebo + MTX | 52 Weeks | Median ACR Hybrid Score | Remained low (<10), indicating minimal mean improvement. |
| RAPID 1 Trial (Post-hoc) | 194 RA patients | Placebo + MTX | 12 Weeks | Median ACR Hybrid Score | 9.96 |
| CSDR Consortium Analysis | 3,003 RA patients in 14 RCTs | MTX Monotherapy or Placebo + MTX | 24 Weeks | Trajectory of DAS28-ESR Change | Identified distinct "responder" and "non-responder" groups. |
DAS28-ESR: Disease Activity Score 28-joint count using Erythrocyte Sedimentation Rate. A change of >1.2 is considered a moderate response.
Table 2: this compound Efficacy in Plaque Psoriasis
| Study | Patient Population | Treatment | Duration | Key Efficacy Endpoint | Result |
|---|---|---|---|---|---|
| Real-World Study (2018) | 55 patients with Psoriasis Vulgaris | MTX Monotherapy (mean 11.9 mg/week) | >2 years | Mean PASI Reduction | 51.2% reduction at 6 months, which remained stable. |
| Khan et al. (2013) | 73 patients with Plaque Psoriasis | Oral MTX (7.5 mg/week) | 8 Weeks | Mean PASI Score | Reduced from 14.8 to 4.9. |
| JCDR Study (2017) | 86 patients with Psoriasis | Low-dose MTX | 5 Months | Mean PASI Score | Reduced from 18.12 to 5.50. |
| Lancet Study (2016) | 120 patients with Plaque Psoriasis | Injected MTX (17.5 mg/week) | 16 Weeks | PASI 75 Response | 41% in MTX group vs. 10% in placebo group. |
| Tournier et al. (2019) | 256 patients with Plaque Psoriasis | MTX | 12/16 Weeks | PASI 75 Response | 38.3% (Intention-to-treat analysis). |
PASI 75: A 75% or greater reduction in the Psoriasis Area and Severity Index (PASI) score from baseline.
Key Experimental Protocols
The following sections detail methodologies for critical experiments used to elucidate the mechanisms and effects of this compound.
4.1 Protocol: Measurement of Intracellular this compound Polyglutamates (MTX-PGs)
Measuring the intracellular concentration of MTX-PGs in red blood cells (RBCs) is a key pharmacodynamic biomarker for assessing adherence and potentially optimizing therapy.
Objective: To quantify the levels of different MTX-PG species (MTX-PG₁₋₇) in erythrocytes.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection & Preparation:
-
Collect whole blood via venipuncture into EDTA tubes.
-
Isolate RBCs by centrifugation and washing to remove plasma and buffy coat.
-
Lyse the packed RBCs with a suitable lysis buffer (e.g., containing dithiothreitol as a reducing agent).
-
Perform protein precipitation by adding trichloroacetic acid or perchloric acid, followed by centrifugation to collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a suitable column (e.g., HILIC) for separation of the different polyglutamate forms.
-
Employ an isocratic or gradient elution method with a mobile phase appropriate for separating polar analytes like MTX-PGs.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Define specific precursor-to-product ion transitions for each MTX-PG species and an internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations for each MTX-PG (e.g., 0.1–100 nmol/L).
-
Calculate the concentration of each MTX-PG in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Results are typically expressed as nmol/L of packed RBCs.
-
4.2 Protocol: Assessment of T-Cell Cytokine Production
This protocol outlines a method to assess the in vitro effect of this compound on cytokine production by T-cells following polyclonal activation.
Objective: To measure the concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-4) produced by T-cells in the presence or absence of this compound.
Methodology: Whole Blood Culture and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation and Culture:
-
Draw fresh venous blood from subjects into heparinized tubes.
-
Within 2 hours, dilute the whole blood with a suitable culture medium (e.g., RPMI 1640).
-
Aliquot the diluted blood into 96-well culture plates.
-
-
Stimulation and MTX Treatment:
-
Add this compound to the wells at various clinically relevant concentrations. Include a vehicle-only control.
-
Induce polyclonal T-cell activation by adding stimuli such as monoclonal antibodies to CD3 and CD28. Include an unstimulated control.
-
-
Incubation:
-
Incubate the culture plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants, which contain the secreted cytokines. Store at -20°C or below until analysis.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., human TNF-α, IFN-γ).
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected supernatants.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Compare cytokine levels between MTX-treated and untreated stimulated cultures to determine the inhibitory effect of this compound.
-
Conclusion and Future Directions
This compound's primary anti-inflammatory mechanism in non-oncologic conditions is mediated through the accumulation and signaling of extracellular adenosine. This, coupled with its direct inhibitory effects on T-cell proliferation and cytokine production, makes it a powerful immunomodulatory agent. The quantitative data from numerous clinical trials robustly support its efficacy in rheumatoid arthritis and psoriasis.
Future research should continue to focus on personalizing MTX therapy. The measurement of MTX polyglutamate levels, while promising, requires further validation in large-scale trials to establish clear correlations with clinical efficacy and toxicity. A deeper understanding of the genetic variants in the adenosine pathway and folate metabolism may also help predict patient response, paving the way for more targeted and effective use of this foundational anti-inflammatory drug.
References
The Evolution of Methotrexate: From Oncological Hopeful to the Cornerstone of Rheumatoid Arthritis Therapy
An In-depth Technical Guide on the Historical Development of Methotrexate as a Disease-Modifying Antirheumatic Drug (DMARD)
Abstract
This compound (MTX), initially synthesized as a folate antagonist for cancer chemotherapy, has undergone a remarkable journey to become the anchor drug in the management of rheumatoid arthritis (RA) and other autoimmune diseases. This technical guide delineates the pivotal moments in the historical development of MTX as a Disease-Modifying Antirheumatic Drug (DMARD). We will delve into the seminal preclinical and clinical studies that established its efficacy, explore the evolution of dosing strategies, and dissect the molecular mechanisms of action that underpin its therapeutic effects. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of MTX's trajectory, from early serendipitous observations to its current status as a cornerstone of rheumatological practice.
Early Developments and Serendipitous Observations
The story of this compound begins in the 1940s with the work of Dr. Sidney Farber, who was investigating the role of folic acid in childhood leukemia.[1] The synthesis of aminopterin, a potent folic acid antagonist, and its subsequent modification to the more easily synthesized this compound, marked a new era in cancer treatment.[1]
The transition of MTX from an oncological agent to a rheumatological therapy was not a planned endeavor but rather the result of astute clinical observations. In 1951, Dr. Richard Gubner reported the beneficial effects of aminopterin in patients with both RA and psoriasis.[2] He noted that the anti-proliferative effects of the drug on connective tissue could be beneficial in inflammatory arthritis.[1] However, the enthusiasm for corticosteroids at the time, for which Phillip Hench received a Nobel Prize in 1950, overshadowed these early findings.[1] Concerns about the toxicity of an "anti-cancer" drug in a seemingly benign condition like RA also contributed to the initial lack of interest from the rheumatology community.
It wasn't until the 1970s that interest in MTX for RA was rekindled. Dr. Rex Hoffmeister, a practicing rheumatologist, reported significant clinical improvements in 29 RA patients treated with intramuscular MTX at doses of 10 to 15 mg per week. His work, though initially met with skepticism, laid the groundwork for the controlled clinical trials that would follow.
Pivotal Placebo-Controlled Clinical Trials
The 1980s marked a turning point for this compound, with a series of randomized, placebo-controlled trials providing robust evidence of its efficacy in RA. These studies were instrumental in securing its approval by the U.S. Food and Drug Administration (FDA) for the treatment of RA in 1988.
Two of the most influential trials were conducted by Weinblatt et al. (1985) and Williams et al. (1985). These studies, for the first time, rigorously demonstrated the superiority of low-dose weekly MTX over placebo in patients with active, refractory RA.
Weinblatt et al. (1985): A Randomized, Double-Blind, Crossover Trial
This 24-week study provided compelling evidence for the short-term efficacy of oral this compound in patients with refractory rheumatoid arthritis.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Patient Population: 35 patients with active, classical, or definite rheumatoid arthritis who had failed to respond to at least three other second-line agents.
-
Intervention: Patients were randomly assigned to receive either oral this compound (7.5 mg to 15 mg per week) or a matching placebo for 12 weeks. At 12 weeks, patients were crossed over to the alternate treatment for another 12 weeks. The initial MTX dose was 7.5 mg per week, with a possible increase to 15 mg per week at 6 weeks.
-
Primary Outcome Measures:
-
Joint tenderness index
-
Joint swelling index
-
Physician's global assessment of disease activity
-
Patient's global assessment of disease activity
-
Duration of morning stiffness
-
-
Statistical Analysis: The significance of differences between the this compound and placebo groups was determined using the Wilcoxon signed-rank test for paired data.
| Efficacy Parameter | This compound Group (at 12 weeks) | Placebo Group (at 12 weeks) | p-value |
| Joint Tenderness Index (% improvement) | >50% in >50% of patients | - | <0.01 |
| Joint Swelling Index (% improvement) | >50% in 39% of patients | - | <0.05 |
| Physician's Global Assessment | Significant Improvement | - | <0.01 |
| Patient's Global Assessment | Significant Improvement | - | <0.01 |
| Morning Stiffness (minutes) | Significant Reduction | - | <0.01 |
Data presented as reported percentage improvements and statistical significance.
Williams et al. (1985): A Multicenter, Placebo-Controlled Trial
This larger, 18-week trial further solidified the evidence for this compound's efficacy and provided crucial data for its FDA approval.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population: 189 patients with active rheumatoid arthritis.
-
Intervention: Patients were randomized to receive either oral this compound (7.5 mg to 15 mg per week) or a matching placebo for 18 weeks. The initial MTX dose was 7.5 mg per week, with a possible dose escalation to 15 mg per week.
-
Primary Outcome Measures:
-
Joint tenderness index
-
Joint swelling index
-
Physician's global assessment
-
Patient's global assessment
-
Erythrocyte sedimentation rate (ESR)
-
-
Statistical Analysis: The two-sample t-test was used to compare the changes from baseline between the this compound and placebo groups.
| Efficacy Parameter | This compound Group (at 18 weeks) | Placebo Group (at 18 weeks) |
| Joint Tenderness Index (% decrease >50%) | 32% of patients | - |
| Joint Swelling Index (% decrease >50%) | 21% of patients | - |
| Physician's Global Assessment | Significant Improvement | No Significant Improvement |
| Patient's Global Assessment | Significant Improvement | No Significant Improvement |
| Erythrocyte Sedimentation Rate (ESR) | Significant Reduction | No Significant Reduction |
Data presented as the percentage of patients achieving a greater than 50% improvement in joint indices and overall assessment of improvement.
Mechanism of Action: Unraveling the Molecular Pathways
While initially believed to exert its effects solely through the inhibition of dihydrofolate reductase (DHFR) and subsequent disruption of DNA synthesis, the anti-inflammatory and immunomodulatory actions of low-dose this compound in RA are now understood to be more complex. Several key signaling pathways are modulated by MTX, contributing to its therapeutic efficacy.
Adenosine Signaling Pathway
One of the primary mechanisms of action of MTX in RA is the promotion of adenosine release at sites of inflammation. This compound polyglutamates, the intracellularly active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased intracellular and extracellular adenosine concentrations. Adenosine then binds to its receptors (A2A, A2B, and A3) on various immune cells, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.
Caption: this compound's effect on the Adenosine Signaling Pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in RA pathogenesis. Recent studies have shown that this compound can inhibit the JAK/STAT pathway, thereby suppressing the downstream effects of these cytokines. This inhibition appears to be independent of its effects on folate metabolism.
Caption: this compound's inhibitory effect on the JAK/STAT Pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is a key event in the pathogenesis of RA. This compound has been shown to suppress the activation of NF-κB. This is achieved, in part, through the adenosine-mediated inhibition of IκBα phosphorylation and degradation, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: this compound's suppression of the NF-κB Signaling Pathway.
Conclusion
The journey of this compound from a cytotoxic agent to the cornerstone of rheumatoid arthritis therapy is a testament to the power of clinical observation and rigorous scientific investigation. Its historical development, marked by serendipitous discoveries and landmark clinical trials, has fundamentally changed the management of RA. The elucidation of its complex molecular mechanisms of action continues to provide valuable insights into the pathogenesis of autoimmune diseases and offers new avenues for therapeutic intervention. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of a drug's history and pharmacology can lead to its successful repurposing and enduring clinical impact.
References
Methotrexate's Effect on Adenosine Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis (RA) and other inflammatory diseases, exerts its potent anti-inflammatory effects not primarily through its anti-proliferative, folate-antagonist properties, but by modulating the adenosine signaling pathway.[1][2] Low-dose weekly MTX administration leads to an increase in extracellular adenosine concentrations at inflamed sites.[3][4] Adenosine, a purine nucleoside, is a powerful endogenous anti-inflammatory agent that signals through four distinct G-protein coupled receptors.[5] This technical guide provides an in-depth exploration of the core molecular mechanisms by which MTX influences adenosine signaling, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism: Intracellular Accumulation of AICAR
The primary mechanism of action begins inside the cell, where this compound is converted to its polyglutamated form (MTX-PGs). These metabolites are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), a key enzyme in the de novo purine synthesis pathway.
Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR. This buildup of AICAR has two critical downstream effects:
-
Inhibition of AMP Deaminase (AMPD): AICAR competitively inhibits AMPD, preventing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).
-
Inhibition of Adenosine Deaminase (ADA): AICAR also inhibits ADA, which is responsible for the degradation of adenosine into inosine.
This dual inhibition results in an increased intracellular pool of AMP, which is subsequently released from the cell.
The Critical Role of Extracellular Conversion
While some adenosine can be transported directly out of the cell, a crucial step in the MTX anti-inflammatory pathway is the extracellular conversion of released adenine nucleotides. The released AMP is converted to adenosine by the cell-surface enzyme ecto-5'-nucleotidase (CD73) .
The indispensable role of this enzyme has been demonstrated in animal models. In CD73-deficient mice, MTX failed to increase extracellular adenosine levels and, consequently, did not reduce leukocyte accumulation or TNF-α levels, effectively negating its anti-inflammatory action. This highlights that the anti-inflammatory effects of MTX are mediated by the extracellular dephosphorylation of AMP to adenosine.
Adenosine Receptor Signaling
Extracellular adenosine exerts its effects by binding to four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The anti-inflammatory actions of MTX are primarily mediated through the A₂ₐ and A₃ receptors.
-
A₂ₐ Receptor: Stimulation of the A₂ₐ receptor potently inhibits inflammation. Studies in A₂ₐ receptor knockout mice showed that MTX no longer produced its anti-inflammatory effects, confirming this receptor's critical role.
-
A₃ Receptor: The A₃ receptor is also required for the anti-inflammatory effects of MTX. In some studies, MTX treatment has been shown to up-regulate the expression of A₃ receptors.
Activation of these receptors on immune cells such as neutrophils, macrophages, and lymphocytes suppresses their inflammatory functions, leading to a reduction in pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-1β.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating MTX's effect on adenosine signaling.
Table 1: Effect of this compound on Adenosine-Mediated Responses and Inflammatory Markers
| Parameter Measured | Model System | Key Finding | Significance | Reference(s) |
|---|---|---|---|---|
| Adenosine-induced Vasodilation | Humans with Arthritis | MTX treatment significantly enhanced vasodilator response to adenosine. | p < 0.05 | |
| Dipyridamole-induced Vasodilation | Humans with Arthritis | MTX treatment potentiated vasodilation, suggesting increased extracellular adenosine formation. | p < 0.05 | |
| Adenosine Concentration | Murine Air Pouch Exudate | MTX treatment increased adenosine concentrations in inflamed exudates. | - | |
| Leukocyte Accumulation | Murine Air Pouch Exudate | MTX markedly inhibited leukocyte accumulation. Effect was reversed by adenosine receptor antagonists. | - |
| Leukocyte & TNF-α Levels | CD73 Knockout Mice | MTX failed to reduce leukocyte counts and TNF-α levels in CD73-deficient mice. | - | |
Table 2: Effect of this compound on Adenosine Receptor Expression
| Receptor | Model System | Key Finding | Significance | Reference(s) |
|---|---|---|---|---|
| ADORA2A & ADORA2B | Human RA Synovial Tissue | Gene expression was increased in patients receiving MTX compared to those not. | - | |
| ADORA3 | Human RA Patients (Whole Blood) | Lower baseline ADORA3 mRNA levels predicted non-response to MTX. | AUC: 0.695, p=0.007 | |
| A₃AR | PBMCs from RA Patients | Increased A₃AR expression was detected in MTX-treated patients vs. healthy controls. | - |
| A₂ₐAR & A₃AR | Paw cells from AIA rats | MTX induced over-expression of both A₂ₐ and A₃ receptors. | - | |
Key Experimental Protocols
The murine air pouch model is a cornerstone in vivo model used to demonstrate the anti-inflammatory mechanism of MTX.
Protocol: Murine Air Pouch Model of Inflammation
This protocol is synthesized from methodologies described in multiple studies.
-
Animal Groups: Age-matched male wild-type mice (e.g., C57BL/6) and relevant knockout mice (e.g., A₂ₐ⁻/⁻, A₃⁻/⁻, or CD73⁻/⁻) are used.
-
Drug Administration: Mice receive intraperitoneal (IP) injections of either saline (vehicle control) or low-dose MTX (e.g., 0.75-1 mg/kg) weekly for a period of 4-5 weeks to allow for intracellular accumulation of MTX polyglutamates.
-
Air Pouch Induction:
-
On day 0 of the final week, mice are anesthetized, and the dorsal area is shaved. 3 mL of sterile air is injected subcutaneously to create a pouch.
-
On day 3, the pouch is re-inflated with 2 mL of sterile air to maintain the space.
-
-
Induction of Inflammation:
-
On day 6, inflammation is induced by injecting 1 mL of an inflammatory agent (e.g., 1% w/v carrageenan in sterile saline) directly into the air pouch.
-
Optional: To test for adenosine receptor specificity, receptor antagonists (e.g., DMPX for A₂) or adenosine deaminase can be co-injected with the carrageenan.
-
-
Exudate Collection: At a specified time point after carrageenan injection (e.g., 4 or 24 hours), mice are euthanized. The pouch is lavaged with a known volume of sterile saline or PBS (e.g., 2 mL).
-
Analysis:
-
Leukocyte Count: The harvested exudate is centrifuged, the supernatant collected, and the cell pellet is resuspended. Total leukocytes are counted using a hemocytometer.
-
Cytokine Measurement: TNF-α or other cytokine levels in the cell-free supernatant are quantified using a standard ELISA kit.
-
Adenosine Measurement: Adenosine levels in the supernatant are measured, typically via HPLC or mass spectrometry, after sample preparation to inhibit adenosine degradation (see Protocol 5.2).
-
Protocol: Measurement of Extracellular Adenosine in Biological Samples
Accurate measurement of adenosine is challenging due to its rapid metabolism. This protocol is based on commercially available kits and best practices.
-
Sample Collection & Preparation:
-
Culture Supernatants: Collect supernatant and immediately add a "stopper solution" containing inhibitors of adenosine metabolism, such as erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) to inhibit adenosine deaminase, and α,β-methylene ADP (APCP) to inhibit ecto-5'-nucleotidase. Chill on ice.
-
Plasma/Exudate: Collect blood or exudate into tubes containing an anticoagulant (e.g., EDTA) and the aforementioned stopper solution. Centrifuge at 4°C to separate plasma/supernatant.
-
Deproteinization: Deproteinize samples using a 10 kDa spin filter to remove enzymes that could interfere with the assay.
-
-
Assay Principle (Fluorometric): A common method involves a multi-step enzymatic reaction.
-
Adenosine is converted to inosine by adenosine deaminase.
-
Inosine is converted to hypoxanthine by purine nucleoside phosphorylase (PNP).
-
Hypoxanthine is then converted by xanthine oxidase to uric acid and hydrogen peroxide (H₂O₂).
-
The generated H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.
-
-
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of adenosine (e.g., 0-80 pmol/well).
-
Reaction Setup: Add samples and standards to a 96-well microplate.
-
Reaction Mix: Prepare and add a reaction mix containing the enzymes (ADA, PNP, XO, HRP) and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Calculation: Calculate the adenosine concentration in the samples by comparing their fluorescence readings to the standard curve. A background control (sample without adenosine deaminase) can be used to correct for any pre-existing hypoxanthine.
Conclusion and Implications
The anti-inflammatory efficacy of low-dose this compound is unequivocally linked to its ability to increase extracellular adenosine levels. This is achieved through a well-defined intracellular pathway involving the inhibition of AICAR transformylase and the subsequent extracellular conversion of released AMP to adenosine via CD73. The final anti-inflammatory effect is mediated primarily through the A₂ₐ and A₃ adenosine receptors.
For drug development professionals, this understanding offers several opportunities. Targeting components of this pathway could enhance MTX efficacy or provide alternative therapeutic strategies. For example, developing agents that inhibit adenosine uptake or designing specific A₂ₐ/A₃ receptor agonists could mimic or augment the effects of this compound, potentially with an improved side-effect profile. For researchers, further elucidation of the downstream signaling from adenosine receptors in specific immune cell subsets remains a fertile area of investigation.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The antiinflammatory mechanism of this compound. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation. [jci.org]
- 4. The antiinflammatory mechanism of this compound. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacology and Toxicology of Methotrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a folate antagonist, remains a cornerstone therapeutic agent in the treatment of a spectrum of diseases, ranging from cancer to autoimmune disorders. Its clinical utility is predicated on a well-defined mechanism of action that primarily involves the inhibition of dihydrofolate reductase (DHFR), leading to the disruption of DNA and RNA synthesis. However, its therapeutic window is narrowed by a complex toxicological profile affecting multiple organ systems. This technical guide provides an in-depth exploration of the fundamental pharmacology and toxicology of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its molecular interactions, pharmacokinetic and pharmacodynamic properties, and the mechanisms underpinning its adverse effects. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows using the Graphviz DOT language, adhering to stringent specifications for clarity and data integrity.
Pharmacology of this compound
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[1] By binding to DHFR with an affinity approximately 1000 times greater than its natural substrate, this compound effectively depletes the intracellular pool of reduced folates, thereby arresting cellular replication, particularly in rapidly dividing cells such as neoplastic and immune cells.[1]
Beyond its antiproliferative effects, this compound exhibits potent anti-inflammatory properties, which are particularly relevant in the treatment of autoimmune diseases like rheumatoid arthritis. This is primarily mediated through the promotion of adenosine release at sites of inflammation.[3] this compound, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an intracellular accumulation of AICAR. This, in turn, results in increased adenosine release, which then acts on adenosine A2A and A3 receptors on immune cells to suppress inflammatory responses.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound are characterized by significant interindividual variability.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Low Dose (<30 mg/m²) | High Dose (>500 mg/m²) | References |
| Bioavailability (Oral) | ~60% (dose-dependent, saturable) | Not applicable (IV administration) | |
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 6 hours | Not applicable | |
| Volume of Distribution (Vd) | Initial: 0.18 L/kg; Steady-state: 0.4 - 0.8 L/kg | 0.8 L/kg | |
| Plasma Protein Binding | ~50% (primarily to albumin) | ~50% | |
| Elimination Half-life (t½) | 3 - 10 hours | 8 - 15 hours | |
| Metabolism | Intracellular polyglutamation by folylpolyglutamate synthetase (FPGS); minor hepatic metabolism to 7-hydroxythis compound. | Intracellular polyglutamation; more significant hepatic metabolism to 7-hydroxythis compound. | |
| Excretion | Primarily renal (glomerular filtration and active tubular secretion); minor biliary excretion (≤10%). | Primarily renal. |
1.2.1. Absorption Oral absorption of low-dose this compound is generally good but can be variable and is subject to saturation at doses above 30 mg/m².
1.2.2. Distribution this compound distributes into total body water, with an initial volume of distribution of approximately 0.18 L/kg and a steady-state volume of distribution ranging from 0.4 to 0.8 L/kg. It is approximately 50% bound to plasma proteins, mainly albumin.
1.2.3. Metabolism A key metabolic process for this compound is its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are retained within the cell for longer periods and are more potent inhibitors of DHFR and other folate-dependent enzymes. A minor metabolic pathway involves the hepatic conversion of this compound to 7-hydroxythis compound.
1.2.4. Excretion this compound is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion. A small fraction is excreted in the bile.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action. The inhibition of purine and pyrimidine synthesis leads to a cytotoxic effect on rapidly proliferating cells, forming the basis of its use in oncology. In autoimmune diseases, the anti-inflammatory effects mediated by adenosine release contribute significantly to its therapeutic efficacy.
Toxicology of this compound
The clinical use of this compound is often limited by its toxicity, which can affect multiple organ systems.
Common Adverse Effects
The most frequently observed adverse effects include gastrointestinal intolerance (nausea, vomiting, diarrhea), stomatitis, and fatigue.
Organ-Specific Toxicity
Table 2: Incidence of Major this compound-Related Toxicities
| Toxicity | Incidence | Notes | References |
| Myelosuppression | 2-10.2% (low-dose) | Neutropenia is the most common manifestation. | |
| Hepatotoxicity | Elevated aminotransferases in 7.5-26% of patients. | Risk increases with cumulative dose and pre-existing liver disease. | |
| Pulmonary Toxicity | 0.3-7.5% | Can present as acute pneumonitis or chronic interstitial fibrosis. | |
| Nephrotoxicity | More common with high-dose therapy. | Can be caused by precipitation of the drug in renal tubules. | |
| Mucositis | Common with high-dose therapy. | Can be a dose-limiting toxicity. |
2.2.1. Myelosuppression this compound can cause dose-dependent bone marrow suppression, leading to leukopenia, thrombocytopenia, and anemia. This is a direct consequence of its anti-proliferative effects on hematopoietic stem cells.
2.2.2. Hepatotoxicity Elevated liver enzymes are a common finding in patients receiving this compound. While often transient, long-term therapy can lead to hepatic fibrosis and cirrhosis.
2.2.3. Pulmonary Toxicity this compound-induced lung injury is a serious, albeit less common, adverse effect that can manifest as acute pneumonitis or chronic interstitial fibrosis. The exact mechanism is not fully understood but is thought to involve a combination of direct cellular toxicity and hypersensitivity reactions.
2.2.4. Nephrotoxicity High-dose this compound can lead to acute kidney injury, primarily due to the precipitation of the drug and its metabolites in the renal tubules, leading to obstruction.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Animal Model of this compound-Induced Hepatotoxicity
Objective: To induce and evaluate hepatotoxicity in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound solution for injection
-
Saline solution
-
Materials for blood collection and serum separation
-
Kits for measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
-
Formalin for tissue fixation
-
Materials for histopathological processing and staining (e.g., Hematoxylin and Eosin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.
-
Induction of Hepatotoxicity: Administer a single intraperitoneal injection of this compound (e.g., 20 mg/kg body weight). A control group should receive an equivalent volume of saline.
-
Observation and Sample Collection: Monitor the animals daily for any signs of toxicity. After a predetermined period (e.g., 5-7 days), euthanize the animals and collect blood and liver tissue samples.
-
Biochemical Analysis: Separate the serum from the blood samples and measure the levels of ALT and AST using commercially available kits.
-
Histopathological Examination: Fix the liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin. Examine the slides under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.
Measurement of Intracellular this compound Polyglutamates
Objective: To quantify the levels of this compound polyglutamates in cells.
Materials:
-
Cell culture or red blood cell samples
-
Lysis buffer
-
Internal standards (stable isotope-labeled this compound polyglutamates)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Mobile phases (e.g., ammonium acetate buffer and acetonitrile)
Procedure:
-
Sample Preparation: Lyse the cells to release the intracellular contents. Add internal standards to the lysate.
-
Solid-Phase Extraction: Purify and concentrate the this compound polyglutamates from the cell lysate using SPE cartridges.
-
LC-MS/MS Analysis: Separate the different polyglutamate forms using HPLC and detect and quantify them using tandem mass spectrometry.
-
Data Analysis: Construct a calibration curve using known concentrations of this compound polyglutamate standards to determine the concentrations in the samples.
Visualization of Key Pathways and Workflows
Signaling Pathway: this compound's Anti-inflammatory Action via Adenosine
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow: Therapeutic Drug Monitoring of this compound
Caption: Workflow for therapeutic drug monitoring of this compound.
Metabolic Pathway: Intracellular Metabolism of this compound
Caption: Intracellular metabolic pathway of this compound.
Conclusion
This compound's enduring role in modern medicine is a testament to its potent pharmacological effects. A thorough understanding of its basic pharmacology and toxicology is paramount for its safe and effective use, as well as for the development of novel therapeutic strategies that leverage its mechanism of action while mitigating its adverse effects. This technical guide provides a foundational resource for professionals in the field, consolidating key quantitative data, detailing essential experimental protocols, and offering clear visual representations of its complex biological interactions. Continued research into the nuances of this compound's pharmacology will undoubtedly pave the way for optimized therapeutic regimens and the design of next-generation antifolate drugs.
References
Methotrexate in Neurological Disorders: A Technical Guide to Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist traditionally used in oncology and rheumatology, is gaining increasing attention for its potential therapeutic applications in a range of neurological disorders.[1][2] Its immunomodulatory and anti-inflammatory properties make it a candidate for diseases with a neuroinflammatory component.[3][4] This technical guide provides an in-depth overview of the preliminary studies on this compound for various neurological disorders, focusing on quantitative data, experimental protocols, and the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies of this compound in various neurological disorders.
Table 1: this compound in Multiple Sclerosis (MS)
| Study Focus | Patient Population | This compound Regimen | Key Quantitative Outcomes | Reference |
| Chronic Progressive MS | 60 participants | 7.5 mg/week, oral | Non-significant reduction in sustained EDSS progression and number of relapses. | [5] |
| Relapsing-Remitting MS (RRMS) | 80 patients | 7.5 mg/week, oral | Mean relapse rate decreased from 1.75 to 0.97 (p < 0.01). | |
| Progressive MS | 22 patients | 12.5 mg every 3 months, intrathecal | 72.7% had stable or improved EDSS scores after 6 months; 68.2% after 1 year. |
Table 2: this compound in Primary Central Nervous System Lymphoma (PCNSL)
| Study Focus | This compound Regimen | Key Quantitative Outcomes | Reference |
| Systematic Review | High-Dose MTX (<3 g/m², 3-4.9 g/m², ≥5 g/m²) | Pooled Overall Response Rates (ORR): 71%, 76%, 76% respectively. Pooled 2-year Progression-Free Survival (PFS): 50%, 51%, 55% respectively. | |
| Systematic Review & Meta-Analysis | High-Dose MTX (<3 g/m², 3-5 g/m², >5 g/m²) | Pooled ORR: 78%, 80%, 80% respectively. Pooled 2-year Overall Survival (OS): 52%, 60%, 71% respectively. | |
| Salvage Therapy for Relapsed PCNSL | High-Dose MTX (≥3 g/m²) | Objective response rates: 91% after first salvage, 100% after second salvage. Median survival after first relapse: 61.9 months. |
Table 3: this compound and Dementia Risk in Rheumatoid Arthritis (RA) Patients
| Study Focus | Patient Population | Key Quantitative Outcomes | Reference |
| Observational Study | 486 RA patients with dementia vs. 641 without | 29% reduction in dementia risk in this compound users. | |
| Longitudinal Study | RA patients | Reduced risk of dementia in this compound users (HR 0.52; 95%CI 0.34-0.82). |
Experimental Protocols
Low-Dose Oral this compound for Multiple Sclerosis
-
Objective: To evaluate the efficacy of low-dose oral this compound in slowing the progression of disability in patients with chronic progressive multiple sclerosis.
-
Methodology:
-
Patient Selection: Patients with a diagnosis of chronic progressive MS.
-
Treatment: Patients were randomized to receive either 7.5 mg of oral this compound or a placebo once weekly for 2 years.
-
Monitoring: Neurological examinations, including the Expanded Disability Status Scale (EDSS), were performed at baseline and at regular intervals throughout the study. Magnetic Resonance Imaging (MRI) of the brain was conducted to assess lesion load.
-
-
Key Findings: The study showed a non-significant trend towards a reduction in sustained EDSS progression in the this compound group.
High-Dose Intravenous this compound for Primary CNS Lymphoma
-
Objective: To assess the efficacy and safety of high-dose this compound-based chemotherapy in patients with newly diagnosed PCNSL.
-
Methodology:
-
Patient Selection: Immunocompetent patients with newly diagnosed and histologically confirmed PCNSL.
-
Treatment: this compound was administered intravenously at doses ranging from 1 to 8 g/m². Dosing schedules and combination therapies varied across studies. Leucovorin rescue was administered to mitigate toxicity.
-
Monitoring: Tumor response was assessed by gadolinium-enhanced MRI. Overall survival and progression-free survival were key endpoints.
-
-
Key Findings: High-dose this compound is considered the cornerstone of treatment for PCNSL, with high overall response rates.
Intrathecal this compound for Progressive Multiple Sclerosis
-
Objective: To evaluate the safety and efficacy of intrathecal this compound in patients with progressive MS.
-
Methodology:
-
Patient Selection: Patients with primary or secondary progressive MS experiencing disability worsening.
-
Treatment: 12.5 mg of this compound was administered via lumbar puncture every 3 months.
-
Monitoring: Safety and tolerability were the primary outcomes. Efficacy was assessed by changes in the Expanded Disability Status Scale (EDSS), 25-foot walk test, and Symbol Digit Modalities Test.
-
-
Key Findings: Intrathecal this compound was found to be safe and well-tolerated, with most patients showing stable or improved disability levels over the follow-up period.
Signaling Pathways and Mechanisms of Action
This compound's Anti-inflammatory Mechanism via Adenosine Release
This compound's anti-inflammatory effects are, in part, mediated by the promotion of adenosine release. Intracellularly, this compound polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to the accumulation of AICAR. This, in turn, inhibits adenosine deaminase, leading to increased intracellular adenosine. Adenosine is then transported out of the cell and binds to its receptors on the cell surface, which suppresses inflammatory and immune reactions.
Caption: this compound's anti-inflammatory pathway via adenosine release.
This compound's Action as a Folate Antagonist
This compound is a structural analog of folic acid and acts as an antagonist by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By blocking this pathway, this compound inhibits the proliferation of rapidly dividing cells, including immune cells involved in neuroinflammation.
Caption: this compound's mechanism as a folate antagonist.
Experimental Workflow for a Randomized Controlled Trial of this compound
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) investigating the efficacy of this compound in a neurological disorder.
Caption: A generalized experimental workflow for an RCT of this compound.
Conclusion and Future Directions
Preliminary studies suggest that this compound holds promise as a therapeutic agent for a variety of neurological disorders, primarily due to its anti-inflammatory and immunomodulatory effects. The data from studies in multiple sclerosis and primary CNS lymphoma are particularly encouraging, although further large-scale, randomized controlled trials are needed to confirm these findings and establish optimal dosing and treatment regimens. The potential for this compound to reduce the risk of dementia also warrants further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of this compound's action within the central nervous system.
-
Identifying biomarkers to predict treatment response and toxicity.
-
Exploring novel drug delivery systems to enhance blood-brain barrier penetration and target specific cell types within the CNS.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in a broader range of neurological conditions.
This technical guide provides a foundational understanding of the current landscape of this compound research in neurology. As our knowledge of the intricate interplay between the immune system and the nervous system grows, so too will the potential for repurposing established drugs like this compound to address unmet needs in the treatment of neurological disorders.
References
Methodological & Application
Application Note: Quantification of Methotrexate in Human Plasma by HPLC-UV
Introduction
Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2][3] Therapeutic drug monitoring of this compound in plasma is crucial to ensure efficacy and prevent toxicity, especially during high-dose regimens.[2] This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in human plasma.
Principle
The method involves the isolation of this compound from plasma samples, followed by chromatographic separation on a reversed-phase column and subsequent detection by UV spectrophotometry. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental
A summary of exemplary chromatographic conditions and validation parameters from published methods is presented below.
Sample Preparation
Two common methods for plasma sample preparation for this compound analysis are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method. It typically involves the addition of an acid, such as trichloroacetic acid, or an organic solvent like a mixture of methanol and acetonitrile, to the plasma sample to precipitate proteins.[1] After centrifugation, the clear supernatant is injected into the HPLC system.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by selectively isolating the analyte from the plasma matrix. Phenyl-based SPE cartridges can be used, which retain this compound through π-π interactions, allowing for efficient separation from interfering substances.
Chromatographic Conditions
The following table summarizes typical HPLC-UV conditions for this compound analysis.
| Parameter | Method 1 | Method 2 |
| Column | Octadecylsilane (C18), 250 x 4.6 mm | Synergi Hydro-RP, 50 x 2.0 mm, 2.5 µm |
| Mobile Phase | TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7) | Gradient elution with methanol and acetonitrile |
| Flow Rate | 1.8 mL/min | Not Specified |
| Injection Volume | 10 or 20 µL | 5 µL |
| UV Detection | 313 nm | Not Specified |
| Internal Standard | p-aminoacetophenone | Not Specified |
| Retention Time | This compound: 4.4 min, Internal Standard: 6.5 min | Not Specified |
Method Validation
The performance of the HPLC-UV method for this compound quantification is assessed through various validation parameters.
| Parameter | Result |
| Linearity | A good linearity was observed for the standard curves. |
| Precision (Intra-day) | 2.6% to 6% |
| Precision (Inter-day) | 5.5% to 9.5% |
| Recovery | 61.5% to 72.7% |
| Limit of Quantitation (LOQ) | 0.1 µM |
| Limit of Detection (LOD) | 0.01 µM |
Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
Pipette 200 µL of plasma sample (patient or standard) into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (p-aminoacetophenone).
-
Vortex the mixture for 10 seconds.
-
Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Inject 10 or 20 µL of the supernatant into the HPLC system.
Protocol 2: HPLC-UV Analysis
-
Equilibrate the HPLC system with the mobile phase (TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7)) at a flow rate of 1.8 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 313 nm.
-
Inject the prepared sample supernatant onto the C18 column.
-
Run the analysis for a sufficient time to allow for the elution of the internal standard and this compound (approximately 10 minutes).
-
Record the chromatogram and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the patient samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for Methotrexate Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a versatile antifolate agent widely employed in preclinical research as both a chemotherapeutic agent and an immunosuppressant.[1][2][3] Its efficacy is highly dependent on the dose and administration schedule, making standardized protocols essential for reproducible and comparable results in mouse models.[4][5] These application notes provide detailed protocols for the preparation and administration of this compound in mice, along with guidelines for dosing in various disease models and toxicity monitoring.
Mechanism of Action
This compound's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine nucleotides and thymidylate. This inhibition disrupts DNA synthesis, repair, and cellular replication, thereby targeting rapidly proliferating cells such as cancer cells and activated immune cells. Additionally, in the context of autoimmune diseases, MTX is thought to exert anti-inflammatory effects by promoting the accumulation of adenosine, which in turn suppresses T-cell activation and B-cell function.
subgraph "cluster_Cell" { label="Cell"; bgcolor="#F1F3F4"; "MTX" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHFR" [label="Dihydrofolate\nReductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "THF" [label="Tetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; "Purine_Synthesis" [label="Purine Synthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thymidylate_Synthesis" [label="Thymidylate\nSynthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis\n& Repair", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
} }
Figure 1: Simplified diagram of this compound's mechanism of action.
Data Presentation: this compound Dosing Regimens in Mouse Models
The following tables summarize common dosage ranges and administration schedules for this compound in various mouse models. It is crucial to note that the optimal dose and schedule can vary depending on the specific mouse strain, age, and the experimental goals.
Table 1: this compound Dosing in Cancer Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference(s) |
| L1210 Leukemia | Leukemia | 400 mg/kg | Subcutaneous (s.c.) | Single dose with leucovorin rescue | |
| Sarcoma 180 | Sarcoma | 400 mg/kg | Subcutaneous (s.c.) | Two courses with an 8-day interval, with leucovorin rescue | |
| MC38 | Colon Carcinoma | 5, 20, or 40 mg/kg | Not specified | Not specified | |
| B16 F0 | Melanoma | 20 mg/kg | Not specified | Not specified | |
| 32Dp210 | Chronic Myeloid Leukemia | 2 - 6 mg/kg/day | Not specified | Daily | |
| Ehrlich Ascites Carcinoma | Carcinoma | Not specified | Intraperitoneal (i.p.) or Intramuscular (i.m.) | Not specified |
Table 2: this compound Dosing in Autoimmune Disease Models
| Mouse Model | Disease Model | Dosage | Administration Route | Dosing Schedule | Reference(s) |
| DBA/1J | Collagen-Induced Arthritis (CIA) | 2, 10, 20, or 50 mg/kg | Subcutaneous (s.c.) | Once weekly for 6 weeks | |
| (Balb/c x B10.Q)F1 and B10.Q | Collagen-Induced Arthritis (CIA) | Titrated doses | Not specified | Started 1 day after disease onset for 14 days | |
| (Balb/c x B10.Q)F1 and B10.Q | Experimental Autoimmune Encephalomyelitis (EAE) | Titrated doses | Not specified | Started 1 day after disease onset for 14 days | |
| BALB/c | Experimental Systemic Lupus Erythematosus (SLE) | 2 mg/kg | Not specified | Once a week for 10 months |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound sodium salt powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Reconstitution:
-
For most applications, preservative-free this compound should be used, especially for high-dose or intrathecal administration.
-
Reconstitute the this compound sodium salt powder with sterile, preservative-free 0.9% Sodium Chloride Injection to a desired stock concentration. A common dilution is to a concentration of 1 mg/ml. The pH may be adjusted to approximately 8.5 using sodium hydroxide or hydrochloric acid if necessary.
-
-
Dilution:
-
Based on the mouse's body weight and the desired dosage, calculate the required volume of the this compound stock solution.
-
Further dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final volume that is appropriate for the chosen administration route (typically 100-200 µL for intraperitoneal or subcutaneous injection).
-
-
Storage:
-
Store the reconstituted this compound solution protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's instructions; some preparations can be stored at -20°C.
-
Protocol 2: Administration of this compound to Mice
Pre-Administration Checklist:
-
Accurately weigh each mouse to ensure correct dosage calculation.
-
Properly restrain the mouse to minimize stress and ensure accurate administration.
-
Use a new sterile syringe and needle for each mouse to prevent cross-contamination.
Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Hold the mouse firmly by the scruff of the neck and allow its hindquarters to rest on a firm surface.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.
-
-
Subcutaneous (s.c.) Injection:
-
Grasp a fold of skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently aspirate to check for blood, then inject the solution.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
This route requires more skill and proper restraint. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Place the mouse in a suitable restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Preparation" [label="Prepare MTX Solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Weighing" [label="Weigh Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; "Dosage_Calculation" [label="Calculate Dosage", fillcolor="#FBBC05", fontcolor="#202124"]; "Administration" [label="Administer MTX\n(i.p., s.c., or i.v.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="Monitor for Toxicity\n(Weight Loss, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Collection" [label="Collect Experimental Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Endpoint" [label="Endpoint", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Preparation"; "Preparation" -> "Weighing"; "Weighing" -> "Dosage_Calculation"; "Dosage_Calculation" -> "Administration"; "Administration" -> "Monitoring"; "Monitoring" -> "Data_Collection"; "Data_Collection" -> "Endpoint"; }
Figure 2: Generalized workflow for this compound administration in mice.
Toxicity Monitoring and Management
Monitoring:
-
Body Weight: Body weight loss is a key indicator of MTX-induced toxicity. Mice should be weighed daily or at regular intervals throughout the study. A significant drop in body weight (e.g., >15-20%) may necessitate a dose reduction or euthanasia.
-
Clinical Signs: Observe mice for signs of distress, including lethargy, ruffled fur, hunched posture, and diarrhea.
-
Hematological Parameters: Complete blood counts can be performed to assess for myelosuppression, a known side effect of this compound.
-
Organ Toxicity: At the study endpoint, histological analysis of organs such as the liver, kidneys, and intestines can be performed to assess for toxicity.
Management:
-
Leucovorin Rescue: In high-dose this compound studies, leucovorin (folinic acid) can be administered to mitigate toxicity. Leucovorin is a reduced folate that bypasses the DHFR enzyme, allowing for the rescue of normal cells from the effects of MTX.
-
Hydration: Ensuring adequate hydration can help with the renal clearance of this compound.
Pharmacokinetics in Mice
The pharmacokinetic profile of this compound in mice can be influenced by the administration route and dose. Following subcutaneous administration, this compound is rapidly absorbed. It is primarily eliminated through the kidneys. The half-life of this compound in mice is relatively short. It's important to note that MTX can accumulate to higher levels in the small intestine compared to the bone marrow.
Conclusion
The successful administration of this compound in mouse models relies on careful preparation, accurate dosing, and diligent monitoring. The protocols and data presented here provide a comprehensive guide for researchers. However, it is imperative to tailor these guidelines to the specific experimental context and to adhere to all institutional animal care and use committee (IACUC) regulations.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The modulation of local and systemic anti-tumor immune response induced by this compound nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of this compound-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Sensitive and Robust Quantification of Methotrexate and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Methotrexate (MTX), a folate analog, is a widely utilized therapeutic agent for a range of diseases, from cancer to autoimmune disorders.[1][2] Due to its narrow therapeutic index and significant inter-patient variability in pharmacokinetics, therapeutic drug monitoring (TDM) of MTX and its metabolites is crucial to optimize efficacy and minimize toxicity.[1] This application note presents a comprehensive LC-MS/MS method for the sensitive and selective quantification of this compound and its primary metabolite, 7-hydroxythis compound (7-OH-MTX), in human plasma. The described protocol offers a simple and rapid sample preparation procedure, coupled with a highly specific and sensitive mass spectrometric detection, making it suitable for high-throughput clinical research and drug development applications.
Introduction
This compound functions as an antimetabolite by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides.[1][3] This inhibition disrupts DNA and RNA synthesis, thereby impeding cell division, a mechanism particularly effective against rapidly proliferating cancer cells. In the context of autoimmune diseases, MTX is thought to exert its anti-inflammatory effects through the accumulation of adenosine.
The metabolism of this compound primarily occurs in the liver, where it is converted to 7-hydroxythis compound (7-OH-MTX). Another significant metabolic pathway involves the intracellular conversion of MTX to active polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are retained within cells for longer periods and exhibit potent inhibitory effects on enzymes in the folate pathway. A minor metabolite, 2,4-diamino-N10-methylpteroic acid (DAMPA), can also be formed, particularly in the context of rescue therapy with carboxypeptidase-G2. Given that 7-OH-MTX has lower solubility than the parent drug and can contribute to nephrotoxicity, the simultaneous monitoring of both MTX and its metabolites is clinically important.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of MTX due to its superior sensitivity, specificity, and ability to distinguish between the parent drug and its metabolites, a significant advantage over immunoassays which can suffer from cross-reactivity. This application note provides a detailed protocol for the simultaneous quantification of MTX and 7-OH-MTX in plasma, along with performance characteristics demonstrating its suitability for clinical research.
Metabolic Pathway of this compound
The metabolic conversion of this compound is a critical aspect of its pharmacology. The following diagram illustrates the key steps in the metabolism of MTX.
Experimental Workflow
A generalized workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Methods
Reagents and Materials
-
This compound and 7-hydroxythis compound reference standards
-
This compound-¹³C,²H₃ or other suitable internal standard (IS)
-
HPLC or LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (drug-free) for calibration standards and quality controls
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of MTX and its metabolites from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard (e.g., 500 ng/mL).
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,600 x g for 5 minutes at room temperature.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 400 µL of 20% methanol in water.
-
Vortex for 1 minute and centrifuge again under the same conditions.
-
Inject 5 µL of the final supernatant into the LC-MS/MS system for analysis.
Note: Different protein precipitation solvents and ratios have been reported, such as methanol-acetonitrile (1:1, v/v) or acetonitrile-water (70:30, v/v). The optimal conditions may need to be determined for specific laboratory setups.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Column: Zorbax C18, 3.5 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A gradient elution is employed to ensure good separation of the analytes from matrix components. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (MTX): m/z 455.1 → 308.1.
-
7-Hydroxythis compound (7-OH-MTX): m/z 471.0 → 324.1.
-
Internal Standard (e.g., MTX-¹³C,²H₃): m/z 459.1 → 312.3.
-
Quantitative Performance
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound and its metabolites, compiled from different studies.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| This compound | 5.0 - 10,000.0 | 5.0 | |
| 7-OH-MTX | 5.0 - 10,000.0 | 5.0 | |
| This compound | 1.3 - 1042 | 3.7 | |
| 7-OH-MTX | 2.6 - 2055 | 7.4 | |
| This compound | 0.025 - 10 µmol/L | 0.025 µmol/L | |
| This compound | 25 nmol/L (LLOQ) | 25 nmol/L | |
| 7-OH-MTX | 25 nmol/L (LLOQ) | 25 nmol/L |
Table 2: Recovery
| Analyte | Concentration Levels | Recovery (%) | Reference |
| This compound | Low, Medium, High | 92.47 - 97.87 | |
| 7-OH-MTX | Low, Medium, High | 91.45 - 97.61 | |
| This compound | 3.7 - 982 ng/mL | 66.2 ± 4.7 | |
| 7-OH-MTX | 7.4 - 1985 ng/mL | 105.1 ± 3.0 | |
| This compound | Not Specified | 24 | |
| 7-OH-MTX | Not Specified | 57 |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its major metabolite, 7-hydroxythis compound, in human plasma. The simple protein precipitation sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for clinical research applications, including therapeutic drug monitoring and pharmacokinetic studies. The ability to accurately measure both the parent drug and its metabolite provides valuable information for optimizing treatment regimens and minimizing the risk of adverse effects.
References
Application Notes and Protocols for Establishing Methotrexate-Resistant Cancer Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone chemotherapeutic agent that functions as a folate analog, primarily inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation. However, the development of resistance to this compound is a significant clinical challenge, limiting its therapeutic efficacy. The establishment of this compound-resistant cancer cell lines in vitro is a critical tool for studying the molecular mechanisms of drug resistance, identifying new therapeutic targets, and screening novel compounds to overcome resistance.[1][2][3]
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cancer cell lines in the laboratory. The protocols outlined below describe the stepwise dose-escalation method, a commonly used and effective approach that mimics the gradual development of clinical resistance.[4][5]
Mechanisms of this compound Resistance
Understanding the potential mechanisms of resistance is crucial for designing experiments and interpreting results. Cancer cells can develop resistance to this compound through various alterations, including:
-
Increased DHFR Expression: Gene amplification of DHFR is a common mechanism, leading to higher levels of the target enzyme, which necessitates higher concentrations of this compound for effective inhibition.
-
Decreased Drug Uptake: Reduced expression or mutations in the solute carrier family 19 member 1 (SLC19A1), which encodes the reduced folate carrier (RFC), can impair this compound transport into the cell.
-
Decreased Polyglutamylation: this compound is polyglutamylated within the cell, which enhances its retention and inhibitory activity. Decreased activity of folylpolyglutamate synthetase (FPGS) can lead to reduced this compound efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Signaling Pathways: Dysregulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK can contribute to cell survival and proliferation despite this compound treatment.
Data Presentation
The following table summarizes representative quantitative data from studies that have successfully established this compound-resistant cancer cell lines. This data illustrates the typical fold-increase in resistance observed and the associated molecular changes.
| Cell Line (Cancer Type) | Parental IC50 (MTX) | Resistant IC50 (MTX) | Resistance Index (RI) | Key Molecular Changes Observed | Reference |
| HT-29 (Colon Cancer) | ~1.0 x 10⁻⁷ M | 6.0 x 10⁻⁴ M | ~6000 | Increased DHFR gene copy number | |
| Saos-2 (Osteosarcoma) | Not specified | 4.4 µM | Not specified | Increased MDR1 (P-gp) expression | |
| SCC15 (Head and Neck) | Not specified | Not specified | Not specified | Decreased MTX transport and polyglutamation, increased DHFR content and gene copy number | |
| HT29 (Colon Cancer) | Not specified | 10⁻⁶ M | Not specified | DHFR gene amplification |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound in the Parental Cancer Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound, which will inform the starting concentration for generating the resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (MTX) stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 1.0 x 10⁻⁹ M to 1.0 x 10⁻² M).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with no drug).
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines using Stepwise Dose Escalation
Objective: To gradually expose a cancer cell line to increasing concentrations of this compound to select for a resistant population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (MTX) stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation: Begin by culturing the parental cells in their complete medium containing a low concentration of this compound. A common starting point is the IC20 (the concentration that inhibits 20% of cell growth) or half the IC50 value determined in Protocol 1.
-
Monitoring and Maintenance: Initially, a significant proportion of the cells may die. Monitor the cells closely and change the medium with the fresh drug-containing medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-3 passages), increase the drug concentration. A gradual increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat steps 2 and 3, progressively increasing the this compound concentration. This process can take several months (3 to 18 months). It is advisable to cryopreserve an aliquot of cells at each adapted concentration stage.
-
Handling Cell Death: If a concentration increase leads to excessive cell death (over 50%) and the cells fail to recover, revert to the previous lower concentration until the culture stabilizes before attempting a smaller fold-increase (e.g., 1.2-fold).
-
Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50). At this point, the cell line is considered this compound-resistant.
-
Stabilization: Culture the resistant cell line in the medium containing the final concentration of this compound for at least 8-10 passages to ensure the stability of the resistant phenotype.
Protocol 3: Validation of the this compound-Resistant Phenotype
Objective: To confirm and quantify the degree of resistance in the newly established cell line compared to the parental line.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium (with and without MTX for the resistant line)
-
This compound (MTX) stock solution
-
96-well cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Culture the parental cells in drug-free medium and the resistant cells in medium containing the final established concentration of this compound.
-
One or two passages before the assay, culture the resistant cells in drug-free medium to avoid interference from residual drug.
-
Perform a cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines, using the same range of this compound concentrations.
-
Determine the IC50 values for both cell lines.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms the resistant phenotype. A 3-5 fold increase in IC50 is generally considered indicative of resistance.
Visualizations
Experimental Workflow
Caption: Workflow for establishing this compound-resistant cancer cell lines.
Key Signaling Pathways in this compound Resistance
Caption: Mechanisms of this compound resistance in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intrathecal Methotrexate for Central Nervous System (CNS) Lymphoma
Introduction
Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, or leptomeninges.[1][2] Secondary CNS lymphoma occurs when systemic lymphomas, such as diffuse large B-cell lymphoma (DLBCL), spread to the CNS.[3] Methotrexate (MTX), an antimetabolite, is a cornerstone of therapy due to its ability to cross the blood-brain barrier when administered in high intravenous doses or directly into the cerebrospinal fluid (CSF).[2][4]
Intrathecal (IT) administration of this compound involves injecting the drug directly into the subarachnoid space, typically via a lumbar puncture or an Ommaya reservoir. This method bypasses the blood-brain barrier, delivering high concentrations of the cytotoxic agent directly to the CNS, making it a critical component for both the treatment of established CNS disease and for prophylaxis in patients with systemic lymphomas at high risk of CNS relapse. These notes provide an overview of the applications, protocols, and mechanisms of IT MTX in CNS lymphoma studies.
Mechanism of Action
This compound is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, a key cofactor required for the synthesis of purine nucleotides and thymidylate. The subsequent disruption of DNA and RNA synthesis is particularly effective against the rapidly proliferating malignant lymphocytes characteristic of CNS lymphoma.
Quantitative Data Summary
The following tables summarize key quantitative data from various protocols and studies regarding the intrathecal administration of this compound.
Table 1: Intrathecal this compound Dosing and Frequency
| Protocol / Study | Indication | This compound Dose | Frequency | Reference |
|---|---|---|---|---|
| BC Cancer (LYIT) | Treatment / Prophylaxis | Not specified | Twice weekly, weekly, or single dose options | |
| SA Health | Prophylaxis | 12 mg | Every 21 days for up to 6 cycles | |
| NSSG (L.85) | Treatment / Prophylaxis | 12.5 mg | Dependent on concurrent chemotherapy regimen | |
| Retrospective Study (2022) | Prophylaxis | 15 mg/body | Four times, once weekly |
| Continuous Injection Study | Treatment | 10 mg | Continuous injection over 5 days, biweekly for 5 cycles | |
Table 2: Pre-treatment Thresholds for Intrathecal Administration
| Parameter | Threshold for Treatment Delay | Reference |
|---|---|---|
| Platelet Count | < 50 x 10⁹ cells/L | |
| < 40 x 10⁹ cells/L | ||
| INR | > 1.5 | |
| aPTT | > 40 seconds |
| Creatinine Clearance | < 30 mL/minute (use with special caution) | |
Table 3: Comparative Efficacy in CNS Relapse Prophylaxis
| Study | Prophylaxis Regimen | Number of Patients | CNS Relapse Rate | Key Finding | Reference |
|---|---|---|---|---|---|
| Retrospective Study (2021) | Intrathecal MTX | 253 | 5.6% (5-year risk) | Prophylaxis tended to delay rather than prevent CNS relapse. | |
| High-Dose IV MTX | 42 | 5.2% (5-year risk) | No clinical advantage demonstrated for the HD-MTX regimen. | ||
| Multicenter Retrospective (2024) | Intrathecal MTX | 34 | 14.7% (isolated CNS relapse) | HD-MTX was not superior to IT-MTX in preventing CNS relapse. | |
| High-Dose IV MTX | 98 | 6.1% (isolated CNS relapse) | |||
| Phase III Randomized Trial | Intrathecal MTX | Not specified | 5.5% (2-year cumulative incidence) | No significant difference found between IT-MTX and IV-MTX. | |
| High-Dose IV MTX | Not specified | 4.9% (2-year cumulative incidence) |
| Retrospective Study (2020) | HD-MTX + IT-MTX | Not specified | 6.2% (2-year rate) | Combined prophylaxis significantly improved 5-year overall survival. | |
Experimental Protocols
This section details a generalized protocol for the intrathecal administration of this compound, synthesized from multiple sources. This protocol should be adapted based on institutional guidelines and specific clinical trial requirements.
1. Patient Eligibility and Screening
-
Indications: Patients with primary or secondary CNS lymphoma, leptomeningeal involvement, or those with high-risk aggressive lymphomas requiring CNS prophylaxis. High-risk factors may include testicular, breast, kidney, or adrenal gland involvement.
-
Exclusion Criteria: Known hypersensitivity to this compound, severe renal impairment (creatinine clearance <30 mL/minute may require dose modification or exclusion), and uncorrected coagulopathy.
-
Baseline Assessment:
-
Complete Blood Count (CBC) with differential.
-
Renal function tests (Creatinine, Urea).
-
Liver function tests (ALT, Bilirubin).
-
Coagulation profile (PTT, INR).
-
Diagnostic lumbar puncture for CSF cytology.
-
Neuroimaging (MRI of the brain and spine).
-
2. Materials and Reagents
-
Preservative-free this compound solution for injection (typically 2.5 mg/mL or 25 mg/mL).
-
Sterile 0.9% Sodium Chloride for dilution.
-
Lumbar puncture tray or Ommaya reservoir access kit.
-
Sterile gloves, gown, and drapes.
-
Skin antiseptic (e.g., chlorhexidine).
-
Local anesthetic (e.g., 1% lidocaine).
-
Syringes and needles of appropriate sizes.
3. Experimental Workflow: Intrathecal Administration
The following diagram outlines the standard workflow for administering intrathecal this compound.
4. Detailed Procedure
-
Patient Positioning: Position the patient in the lateral decubitus or sitting position for lumbar puncture.
-
Aseptic Technique: Prepare the skin with antiseptic solution and establish a sterile field.
-
Anesthesia: Infiltrate the skin and subcutaneous tissues with a local anesthetic.
-
Lumbar Puncture: Insert the spinal needle into the L3-L4 or L4-L5 interspace. Once CSF flow is established, measure the opening pressure.
-
CSF Collection: Collect 5-10 mL of CSF for laboratory analysis (e.g., cytology, flow cytometry, protein, glucose).
-
Drug Administration: Slowly inject the prepared this compound solution. The volume is typically replaced with a similar volume of CSF removed.
-
Post-Procedure: Remove the needle and apply a sterile dressing. Instruct the patient to lie flat for at least one hour to minimize the risk of post-lumbar puncture headache.
5. Monitoring and Follow-Up
-
Acute Monitoring: Observe the patient for immediate adverse effects such as headache, nausea, vomiting, or signs of arachnoiditis.
-
Systemic Toxicity: Although systemic absorption is minimal, monitor for potential neutropenia or mucositis, especially if the patient is receiving concurrent systemic chemotherapy.
-
Efficacy Assessment: Repeat CSF cytology with each treatment to monitor for response. For patients with established leptomeningeal disease, treatment should continue for a specified number of doses after CSF cytology becomes negative.
6. Management of Anticoagulants
A critical consideration is the management of anticoagulants and antiplatelet agents, which increase the risk of spinal hematoma. Specific guidelines must be followed for holding these medications prior to the procedure.
References
Application Note: Using Methotrexate as a Selection Agent for DHFR Expression Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dihydrofolate Reductase (DHFR) selection system is a powerful and widely used method for developing stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for the production of recombinant proteins.[1][2] This system leverages a DHFR-deficient host cell line and a vector containing both the gene of interest (GOI) and a functional DHFR gene.[3] Selection is achieved using methotrexate (MTX), a potent inhibitor of the DHFR enzyme.[4][5] By progressively increasing the concentration of MTX in the culture medium, researchers can select for cells that have amplified the DHFR gene, and consequently, the co-linked GOI. This leads to a significant increase in recombinant protein expression. This application note provides a detailed overview of the principles, protocols, and key considerations for using MTX in a DHFR expression system.
Principle and Mechanism of Action
Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.
This compound is a folate analog that acts as a competitive inhibitor of DHFR, binding to the enzyme with high affinity. This inhibition blocks the THF synthesis pathway, leading to a depletion of nucleotide precursors, which arrests DNA synthesis and ultimately causes cell death.
In a DHFR-based expression system:
-
Initial Selection: DHFR-deficient host cells (e.g., CHO-DG44) are transfected with a plasmid carrying both the GOI and a functional DHFR gene. These cells are cultured in a nucleoside-free medium. Only cells that have successfully integrated the plasmid can produce DHFR, survive, and proliferate.
-
Gene Amplification: The selective pressure is increased by adding MTX to the culture medium. To survive, cells must overproduce the DHFR enzyme to overcome the competitive inhibition by MTX. This is typically achieved through the amplification of the genomic region containing the DHFR gene. Since the GOI is located on the same vector and integrated nearby, it is co-amplified with the DHFR gene, leading to higher levels of recombinant protein expression.
Experimental Protocols
The following sections provide a generalized workflow for developing high-producing cell lines using DHFR/MTX selection. Optimization is critical and will vary based on the specific cell line, vector, and protein of interest.
Materials
-
Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44).
-
Culture Medium: Chemically defined, nucleoside-free medium (e.g., CD OptiCHO™).
-
Supplements: L-glutamine, Hypoxanthine/Thymidine (HT) supplement.
-
Transfection Reagent: As per manufacturer's protocol.
-
Selection Agent: this compound (MTX) stock solution (e.g., 5 mM in dH₂O, sterile filtered).
-
Dialyzed Fetal Bovine Serum (dFBS): Required if using serum-containing medium.
Protocol for Transfection and Initial Selection
-
Cell Preparation: Culture DHFR-deficient CHO cells in medium supplemented with HT. Ensure cells are in the exponential growth phase with high viability (>95%) before transfection.
-
Transfection: Linearize the expression vector containing the GOI and the DHFR gene. Transfect the CHO cells using your optimized protocol (e.g., electroporation, lipofection).
-
Post-Transfection Recovery: Culture cells for 24-48 hours in HT-containing medium to allow for recovery and expression of the DHFR protein.
-
Initial Selection: After recovery, wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.
-
Pool Generation: Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until the cell viability recovers to >90%. This surviving population is the stable, transfected pool.
Protocol for Stepwise MTX Gene Amplification
The goal is to gradually increase the MTX concentration, allowing cells to adapt by amplifying the DHFR gene.
-
Initiate Amplification: Split the stable pool into multiple flasks. Maintain one as a control (0 nM MTX) and add MTX to the others at a low starting concentration (e.g., 25-50 nM).
-
Monitor and Adapt: Culture the cells in the MTX-containing medium. Initially, cell viability will drop. Monitor the culture until viability recovers to >80-90%. This process can take 1-3 weeks.
-
Increase MTX Concentration: Once the culture is stable, increase the MTX concentration. A common strategy is to double the concentration at each step (e.g., 50 nM → 100 nM → 200 nM).
-
Repeat Stepwise Selection: Repeat this process through several increasing concentrations of MTX. The optimal final concentration must be determined empirically but can range from 250 nM to 2000 nM or higher.
-
Evaluate Expression: At each stable MTX concentration, evaluate the expression level of the GOI (e.g., via ELISA or Western Blot) to determine if amplification is enhancing protein production.
Single-Cell Cloning
After amplification, the resulting cell pool is heterogeneous. Single-cell cloning is essential to isolate clones with the highest productivity and stability.
-
Clone Isolation: Use a method like limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells from the high-MTX pool into 96-well plates.
-
Clone Expansion: Expand the surviving clones into larger culture vessels. It is recommended to maintain the same level of MTX pressure during initial expansion to prevent loss of amplified genes.
-
Screening and Selection: Screen the expanded clones for productivity (e.g., specific productivity, qP) and stability over multiple passages. Select the top-performing clones for further development.
Data Presentation: Quantitative Guidelines
The optimal MTX concentration and amplification strategy are highly project-specific. However, published data provide a useful reference.
Table 1: this compound Amplification Strategies and Concentrations
| Strategy | MTX Concentration Range | Typical Duration | Notes |
|---|---|---|---|
| Stepwise Increase (Small Steps) | 50 nM → 100 nM → 250 nM → 500 nM → 1000 nM+ | 4-6 months | A time-consuming but thorough method often recommended to achieve maximal amplification without excessive cytotoxicity. |
| Stepwise Increase (Large Steps) | 250 nM → 500 nM → 2000 nM | 2-3 months | A faster strategy that can yield high-producing pools more quickly. |
| Single-Step High Concentration | 500 nM, 1000 nM, or 2000 nM | 1-2 months | Can significantly shorten timelines but may result in lower viability and requires robust cells. |
| Combined with Destabilized DHFR | Low concentrations (e.g., < 500 nM) | 1-2 months | Using a destabilized DHFR marker can reduce the amount of MTX and time needed for selection. |
Table 2: Example of MTX-Mediated Gene Amplification and Productivity Increase This table illustrates the expected correlation between MTX concentration, gene copy number (GCN), and recombinant protein expression. Data is representative based on published studies.
| MTX Concentration (nM) | Relative DHFR GCN Increase (Fold) | Relative GOI GCN Increase (Fold) | Relative mAb Titer Increase (Fold) | Specific Productivity (pcd) |
| 0 | 1.0 | 1.0 | 1.0 | 2.3 - 6.1 |
| 200 | 1.2 - 3.2 | 1.2 - 2.3 | ~3.0 | 9.1 - 11.0 |
pcd: picograms per cell per day
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No survivors after initial selection | - Transfection efficiency was too low.- Vector linearization was incomplete.- Cells were not healthy prior to transfection. | - Optimize transfection protocol.- Confirm vector integrity and linearization.- Ensure high cell viability before transfection. |
| Cell viability does not recover after adding MTX | - MTX concentration is too high for the initial step.- Cells have not fully recovered from the previous step.- Impurity in MTX stock. | - Start with a lower MTX concentration (e.g., 25 nM).- Ensure viability is >90% before increasing MTX.- Use a fresh, sterile-filtered MTX stock. |
| Protein expression does not increase with MTX concentration | - The GOI and DHFR gene have integrated into a region of the chromosome that is not amenable to amplification.- The protein is toxic to the cell at high concentrations. | - Screen a larger number of initial stable pools.- Consider using a different expression vector or host cell line. |
| High expression is unstable and lost without MTX | - Gene amplification is maintained in extrachromosomal elements (double minute chromosomes).- Genomic instability of the selected clone. | - Maintain selective pressure during all culture phases.- Perform extensive stability studies during clone selection to identify clones with stable, integrated amplicons. |
Conclusion
The DHFR/MTX system remains a robust and effective platform for generating high-yield recombinant protein-producing cell lines. The mechanism of MTX-induced gene amplification allows for the selection of clones with significantly enhanced productivity. A successful outcome requires careful optimization of the selection strategy, including the stepwise increase of MTX concentration, and rigorous single-cell cloning and stability testing. By following a structured approach, researchers can effectively harness this system to meet the demands of biopharmaceutical drug development.
References
Application Notes and Protocols: Animal Models of Rheumatoid Arthritis for Methotrexate Efficacy Testing
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive destruction of cartilage and bone. Animal models are indispensable tools for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutics. Among the various models available, Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) are the most widely used for their ability to recapitulate key features of human RA. Methotrexate (MTX), a cornerstone in RA treatment, is frequently used as a reference drug in these models to validate their predictive value for clinical efficacy.
These application notes provide detailed protocols for the induction of CIA and AIA in rodents and the subsequent evaluation of this compound efficacy.
Animal Models
Collagen-Induced Arthritis (CIA)
The CIA model is highly relevant to human RA as it shares similar immunological and pathological features, including a strong MHC class II association and the production of autoantibodies against type II collagen.
Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established model of polyarthritis induced by a single injection of Freund's Complete Adjuvant (FCA). It is particularly useful for studying the cell-mediated immune responses involved in arthritis.
Efficacy Evaluation of this compound (MTX)
This compound is an immunosuppressive drug that acts as an antifolate, inhibiting the metabolism of folic acid. Its therapeutic effects in RA are attributed to its ability to modulate inflammatory pathways.
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action in rheumatoid arthritis involves the modulation of several key signaling pathways that are crucial for inflammation and immune cell function. By inhibiting dihydrofolate reductase (DHFR), MTX leads to an accumulation of adenosine, a potent anti-inflammatory mediator. It also impacts purine and pyrimidine synthesis, thereby affecting lymphocyte proliferation. Furthermore, MTX can suppress the activation of critical inflammatory signaling cascades such as the NF-κB and JAK-STAT pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Experimental Protocols
General Experimental Workflow
The general workflow for testing the efficacy of this compound in animal models of rheumatoid arthritis involves several key stages. The process begins with the acclimatization of the animals to the laboratory environment, followed by the induction of arthritis using either collagen (for CIA) or Freund's complete adjuvant (for AIA). Once the onset of arthritis is observed, animals are randomized into treatment groups. This compound or a vehicle control is then administered according to a predefined dosing schedule. Throughout the treatment period, the severity of arthritis is monitored and scored regularly. At the end of the study, terminal sample collection is performed for histological analysis of the joints and measurement of inflammatory biomarkers in the serum.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Saline (vehicle)
-
Syringes and needles
Procedure:
-
Immunization (Day 0): Prepare an emulsion of 2 mg/mL bovine CII in CFA (1:1 ratio). Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of 2 mg/mL bovine CII in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin this compound treatment (e.g., 0.5-2 mg/kg, intraperitoneally, 3 times a week) upon the first signs of arthritis (typically around day 24-28). A control group should receive an equivalent volume of saline.
-
Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Termination: Euthanize mice at the end of the study (e.g., day 42). Collect paws for histological analysis and blood for serum cytokine analysis.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Female Lewis rats, 6-8 weeks old
-
Freund's Complete Adjuvant (FCA) containing 10 mg/mL Mycobacterium tuberculosis
-
This compound
-
Saline (vehicle)
-
Syringes and needles
Procedure:
-
Induction (Day 0): Inject 100 µL of FCA intradermally into the plantar surface of the right hind paw.
-
Treatment: Begin prophylactic or therapeutic treatment with this compound (e.g., 0.1-1 mg/kg, orally, daily). For prophylactic treatment, start on day 0. For therapeutic treatment, start upon the onset of secondary lesions (typically around day 10-12).
-
Clinical Assessment: Measure the volume of both hind paws using a plethysmometer every other day. Score the severity of arthritis in the non-injected paws on a scale of 0-4 as described for the CIA model.
-
Termination: Euthanize rats at the end of the study (e.g., day 28). Collect paws for histological analysis and blood for biomarker analysis.
Data Presentation
Table 1: Representative Efficacy Data of this compound in the CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.5 |
| MTX (1 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.2 | 1.5 ± 0.3 | 1.3 ± 0.2 |
Data are presented as mean ± SEM. Histological scores are on a scale of 0-4.
Table 2: Representative Efficacy Data of this compound in the AIA Rat Model
| Treatment Group | Paw Volume (mL) - Injected | Paw Volume (mL) - Non-injected | Arthritis Score (Non-injected) | Serum TNF-α (pg/mL) |
| Vehicle Control | 2.5 ± 0.3 | 1.8 ± 0.2 | 12.1 ± 1.5 | 150 ± 25 |
| MTX (0.5 mg/kg) | 1.4 ± 0.2 | 1.1 ± 0.1 | 5.3 ± 0.9 | 65 ± 15 |
Data are presented as mean ± SEM. Measurements were taken on day 21 post-adjuvant injection.
Histological Analysis
-
Sample Preparation: Decalcify paws in 10% EDTA for 2-3 weeks. Process and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Scoring: Score sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4.
Conclusion
The CIA and AIA models are robust and reliable tools for the preclinical evaluation of this compound and other anti-rheumatic drugs. The protocols and data presented here provide a framework for designing and executing efficacy studies. Careful selection of the animal model, appropriate dosing regimens, and comprehensive endpoint analysis are critical for obtaining meaningful and translatable results.
Application Notes and Protocols: Subcutaneous versus Oral Methotrexate Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis. It is commonly administered orally, but the subcutaneous route is an increasingly utilized alternative. Understanding the bioavailability of this compound following subcutaneous versus oral administration is critical for optimizing therapeutic efficacy and patient outcomes. These application notes provide a comprehensive overview of the key pharmacokinetic differences and detailed protocols for conducting bioavailability studies.
Key Findings on Bioavailability
Subcutaneous administration of this compound consistently results in higher and more predictable bioavailability compared to oral administration, particularly at doses of 15 mg/week and above.[1][2] Oral this compound exhibits a plateau in systemic exposure at doses exceeding 15 mg/week, a limitation not observed with subcutaneous delivery.[1][2] Studies have shown that the mean bioavailability of oral this compound is approximately 64% of that achieved with subcutaneous administration.[3] This difference is attributed to the variability in oral absorption across the gastrointestinal tract.
Data Summary: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from comparative bioavailability studies of oral and subcutaneous this compound.
Table 1: Bioavailability of Oral vs. Subcutaneous this compound
| Study (Reference) | Dose | Route | Mean Bioavailability (%) | Range (%) | p-value |
| Hoekstra et al. (2004) | ≥ 25 mg/week | Oral | 64 | 21 - 96 | < 0.001 |
| Subcutaneous | 100 (reference) | ||||
| Jundt et al. (1993) | Various | Oral | 85 | 0.002 | |
| Subcutaneous | 97 |
Table 2: Dose-Dependent Pharmacokinetics of Oral vs. Subcutaneous this compound
| Dose (mg/week) | Route | Mean AUC (ng/mL*h) | Mean Cmax (ng/mL) |
| Schiff et al. (2014) | |||
| 10 | Oral | ~1000 | ~150 |
| Subcutaneous | ~1200 | ~175 | |
| 15 | Oral | ~1200 | ~175 |
| Subcutaneous | ~1800 | ~250 | |
| 20 | Oral | ~1300 | ~180 |
| Subcutaneous | ~2400 | ~325 | |
| 25 | Oral | ~1400 | ~190 |
| Subcutaneous | ~3000 | ~400 | |
| Wilson et al. (2012) | |||
| 25 | Oral | 3375 | Not Reported |
| Subcutaneous | 3985 | Not Reported |
Experimental Protocols
Protocol 1: Comparative Bioavailability Study of Oral vs. Subcutaneous this compound in Rheumatoid Arthritis Patients
1. Study Design:
-
This is a randomized, open-label, two-period, crossover study.
-
Each patient will receive a single dose of this compound via both the oral and subcutaneous routes, separated by a washout period of at least one week.
2. Patient Population:
-
Adult patients (≥18 years) diagnosed with rheumatoid arthritis according to established criteria.
-
Patients should be on a stable dose of this compound for at least 3 months prior to the study.
3. Investigational Product and Dosing:
-
This compound will be administered at doses of 10 mg, 15 mg, 20 mg, and 25 mg.
-
Oral this compound will be administered as tablets.
-
Subcutaneous this compound will be administered using a pre-filled auto-injector into the abdomen or thigh.
4. Pharmacokinetic Sampling:
-
Blood samples (approximately 5 mL) will be collected in heparinized tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method:
-
This compound concentrations in plasma will be determined using a validated high-performance liquid chromatography (HPLC) with mass spectrometry (MS/MS) detection method.
-
Alternatively, a fluorescence polarization immunoassay can be used.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated using non-compartmental methods:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Relative bioavailability (F) of the oral formulation will be calculated as: (AUC0-inf, oral / AUC0-inf, subcutaneous) * 100%.
7. Statistical Analysis:
-
Pharmacokinetic parameters will be compared between the two administration routes using a mixed-effects model.
-
A p-value of < 0.05 will be considered statistically significant.
Visualizations
This compound Cellular Uptake and Mechanism of Action
Caption: this compound cellular uptake and inhibitory mechanism.
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow of a crossover bioavailability study.
References
- 1. This compound and Rheumatoid Arthritis: Current Evidence Regarding Subcutaneous Versus Oral Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head, randomised, crossover study of oral versus subcutaneous this compound in patients with rheumatoid arthritis: drug-exposure limitations of oral this compound at doses ≥15 mg may be overcome with subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of higher dose this compound comparing oral and subcutaneous administration in patients with rheumatoid arthritis. | The Journal of Rheumatology [jrheum.org]
Application Notes and Protocols for the Analytical Determination of Methotrexate Polyglutamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methotrexate polyglutamates (MTX-PGs), the active metabolites of the widely used anti-inflammatory and anti-cancer drug, this compound (MTX). Accurate measurement of intracellular MTX-PGs is crucial for therapeutic drug monitoring and understanding the pharmacological effects of MTX, as these metabolites are directly related to both efficacy and toxicity.[1][2][3][4] The following sections detail established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are the most prevalent methods for MTX-PG quantification in biological matrices, particularly red blood cells (RBCs).[5]
Introduction to this compound Polyglutamates
This compound, a folate antagonist, is intracellularly converted to a series of polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the parent drug. The resulting MTX-PGs are retained within the cell for extended periods, unlike the parent drug which has a short plasma half-life. The degree of polyglutamation influences the inhibitory activity of the drug on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), leading to its therapeutic effects. Therefore, the quantification of individual MTX-PG species (MTX-PG1 to MTX-PG7) provides valuable insights into the drug's disposition and patient response.
Metabolic Pathway of this compound Polyglutamation
The intracellular conversion of this compound to its polyglutamated forms is a critical step for its therapeutic activity. The following diagram illustrates this metabolic pathway.
Analytical Methods for MTX-PG Quantification
Several analytical techniques have been developed for the determination of MTX-PGs in biological samples. The most widely adopted methods are LC-MS/MS and HPLC with fluorescence or UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of MTX-PGs due to its high sensitivity and selectivity. This technique allows for the simultaneous measurement of individual MTX-PG species.
Sample Preparation Workflow (from Red Blood Cells)
A common matrix for MTX-PG analysis is red blood cells, where the metabolites accumulate. The following diagram outlines a typical sample preparation workflow.
Detailed Experimental Protocol: LC-MS/MS Analysis of MTX-PGs in RBCs
This protocol is a composite based on several published methods.
1. Sample Collection and RBC Isolation:
-
Collect whole blood in lavender-top (EDTA) or green-top (heparin) tubes.
-
Immediately place the sample on ice or refrigerate at 4°C.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C.
-
Carefully remove and discard the plasma and the buffy coat (white blood cells).
-
Wash the remaining packed RBCs three times with an equal volume of cold 0.9% saline solution, centrifuging and removing the supernatant after each wash.
2. RBC Lysis and Protein Precipitation:
-
Lyse a known volume (e.g., 100 µL) of packed RBCs by adding four volumes of ice-cold deionized water.
-
Vortex the mixture for 30 seconds.
-
Add an equal volume of a precipitating agent, such as 10% (v/v) perchloric acid, to the hemolysate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Supernatant Preparation:
-
Carefully transfer the clear supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.
4. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or a similar aqueous buffer.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient runs from a low percentage of organic phase to a high percentage over several minutes to elute the different MTX-PG species.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Run Time: Approximately 6-10 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify each MTX-PG. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | MTX-PG1 | MTX-PG2 | MTX-PG3 | MTX-PG4 | MTX-PG5 | MTX-PG6 | MTX-PG7 | Reference |
| Linearity Range (nmol/L) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | - | - | |
| 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.8 - 100 | 0.8 - 100 | ||
| Lower Limit of Quantification (LLOQ) (nmol/L) | 1 | 1 | 1 | 1 | 1 | - | - | |
| 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | ||
| 0.1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.8 | 0.8 | ||
| Intra-day Precision (%CV) | 1 - 4 | 1 - 4 | 1 - 4 | 1 - 4 | 1 - 4 | - | - | |
| < 15 | < 15 | < 15 | < 15 | < 15 | < 15 | < 15 | ||
| Inter-day Precision (%CV) | 6 - 15 | 6 - 15 | 6 - 15 | 6 - 15 | 6 - 15 | - | - | |
| < 15 | < 15 | < 15 | < 15 | < 15 | < 15 | < 15 | ||
| Recovery (%) | 98 - 100 | 98 - 100 | 98 - 100 | 98 - 100 | 98 - 100 | - | - |
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence or UV detection is another common method for MTX-PG analysis. While generally less sensitive than LC-MS/MS, HPLC methods can be robust and cost-effective for routine monitoring. Some HPLC methods involve a post-column photochemical reaction to convert MTX and its polyglutamates into highly fluorescent products, thereby enhancing sensitivity.
Detailed Experimental Protocol: HPLC with Fluorescence Detection
This protocol is based on a method that quantifies individual MTX-PGs.
1. Sample Preparation:
-
Follow the same procedure for RBC isolation, lysis, and protein precipitation as described for the LC-MS/MS method.
2. HPLC Conditions:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: An aqueous buffer, such as ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a higher percentage of acetonitrile is used to separate the MTX-PGs.
-
Flow Rate: Typically 1 mL/min.
-
-
Post-Column Photochemical Reaction:
-
After the analytical column, the eluent is passed through a photochemical reactor (e.g., a knitted PTFE tube irradiated with a UV lamp) to convert the non-fluorescent MTX-PGs into fluorescent derivatives.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~400 nm.
-
Emission Wavelength: ~470 nm.
-
Quantitative Data Summary for HPLC Methods
| Parameter | Method | Value | Reference |
| Linearity Range | HPLC-Fluorescence | 25 - 400 nmol/L | |
| Limit of Quantification (LOQ) | HPLC-Fluorescence | 5 nmol/L | |
| Intra-day Imprecision (%CV) | HPLC-Fluorescence | < 10% | |
| Inter-day Imprecision (%CV) | HPLC-Fluorescence | < 10% |
Logical Relationship for Method Selection
The choice of analytical method depends on the specific research or clinical question, required sensitivity, and available instrumentation.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound polyglutamates in biological matrices. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for research applications and the analysis of low-concentration samples. HPLC with fluorescence detection presents a viable and cost-effective alternative for routine therapeutic drug monitoring. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and clinicians working with this compound.
References
- 1. A meta‐analysis of this compound polyglutamates in relation to efficacy and toxicity of this compound in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Polyglutamation in a Myasthenia Gravis Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arthritis News: Can Measuring Polyglutamated this compound in Red Blood Cells Help Guide Dosing [hopkinsarthritis.org]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
Application Notes and Protocols for In Vitro Measurement of Methotrexate-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy is partly attributed to its ability to induce apoptosis, or programmed cell death, in rapidly proliferating cells.[1][2] The mechanism of MTX-induced apoptosis is multifaceted, involving the inhibition of dihydrofolate reductase (DHFR), which leads to the depletion of tetrahydrofolate and subsequent disruption of DNA and RNA synthesis.[1] This cellular stress triggers various signaling cascades, including the activation of Jun N-terminal kinase (JNK) pathway, modulation of Bcl-2 family proteins, and p53/p21-dependent pathways, ultimately culminating in the activation of caspases and apoptotic cell death.[3]
These application notes provide detailed protocols for a panel of commonly used in vitro assays to quantify and characterize MTX-induced apoptosis. The selection of assays allows for a comprehensive analysis of the apoptotic process, from early membrane changes to late-stage DNA fragmentation and includes methods to assess cell viability and the expression of key apoptotic regulatory proteins.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound primarily functions by inhibiting dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. This disruption in nucleotide synthesis leads to an accumulation of reactive oxygen species (ROS) and activation of stress-response pathways, such as the JNK signaling cascade. Activated JNK can modulate the expression of pro-apoptotic genes. Furthermore, MTX has been shown to induce a p53 and p21-dependent apoptotic pathway. The culmination of these signals often involves the intrinsic mitochondrial pathway of apoptosis, regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Assays and Protocols
A multi-parametric approach is recommended to accurately assess MTX-induced apoptosis. The following assays provide a comprehensive toolkit for researchers.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at 570-600 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Data Presentation: Example MTT Assay Results
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 85.3 ± 4.1 |
| 1 | 62.7 ± 3.8 |
| 10 | 41.5 ± 2.9 |
| 100 | 25.1 ± 2.2 |
Detection of Early Apoptosis: Annexin V-FITC/PI Staining
The Annexin V-FITC assay is a widely used method for detecting early apoptosis. During the initial phases of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol: Annexin V-FITC/PI Staining
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Collect both adherent and suspension cells.
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Example Annexin V-FITC/PI Staining Results
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.7 |
Measurement of Executioner Caspase Activity: Caspase-3 Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of numerous cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. Caspase-3 activity can be measured using a colorimetric or fluorometric assay. These assays utilize a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: Induce apoptosis with this compound. Collect at least 1-2 x 10⁶ cells and lyse them in 50 µL of cold Lysis Buffer on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 10-50 µg of protein lysate to each well. Adjust the volume to 90 µL with Detection Buffer.
-
Substrate Addition: Add 10 µL of the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the caspase-3 activity relative to the control.
Data Presentation: Example Caspase-3 Activity Results
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (1 µM) | 2.8 ± 0.3 |
| This compound (10 µM) | 5.6 ± 0.7 |
| This compound (100 µM) | 8.2 ± 1.1 |
Detection of DNA Fragmentation: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
Protocol: Fluorescent TUNEL Assay
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TdT reaction cocktail containing labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Staining: If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Nuclear Counterstaining: Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Data Presentation: Example TUNEL Assay Results
| Treatment | TUNEL-Positive Cells (%) (Mean ± SD) |
| Control | 1.8 ± 0.4 |
| This compound (10 µM) | 35.2 ± 4.1 |
Analysis of Apoptotic Regulatory Proteins: Western Blot for Bcl-2 and Bax
The Bcl-2 family of proteins plays a crucial role in regulating the mitochondrial pathway of apoptosis. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. An increase in this ratio promotes apoptosis. Western blotting can be used to quantify the expression levels of these proteins.
Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Data Presentation: Example Western Blot Results
| Treatment | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (10 µM) | 4.5 ± 0.6 |
Conclusion
The in vitro assays described in these application notes provide a robust and comprehensive framework for investigating this compound-induced apoptosis. By employing a combination of these techniques, researchers can gain valuable insights into the cytotoxic mechanisms of this compound, which is crucial for both basic research and the development of more effective cancer therapies. The provided protocols offer a starting point for experimentation and can be optimized based on the specific cell type and experimental conditions.
References
Application Notes and Protocols for Assessing Methotrexate Efficacy in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the efficacy of Methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis, in the collagen-induced arthritis (CIA) mouse model. The CIA model is a widely used preclinical model that shares key pathological features with human rheumatoid arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Induction Protocol
The CIA model is a well-established animal model for studying rheumatoid arthritis, mimicking key aspects of the human disease such as synovitis, cartilage destruction, and bone erosion.[1][2]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion: Dissolve type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for the booster immunization).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.[3]
-
Booster Immunization (Day 21): Administer a booster injection of 100 µL of the CII/IFA emulsion containing 100 µg of type II collagen intradermally at a different site near the base of the tail.[1][3]
This compound (MTX) Treatment Protocol
MTX is typically administered after the booster immunization, coinciding with the expected onset of clinical signs of arthritis.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
Procedure:
-
Preparation of MTX Solution: Dissolve this compound in sterile saline to the desired concentration. Doses can range from low (0.1 mg/kg) to high (up to 20 mg/kg) depending on the study's objective.
-
Administration: Administer MTX via subcutaneous or intravenous injection. A common regimen is to treat the animals three times a week or once weekly, starting from day 21 post-primary immunization, for a specified duration (e.g., 3 weeks).
Clinical Assessment of Arthritis
Regular clinical scoring is a crucial, non-invasive method to monitor the onset and severity of arthritis.
Procedure:
-
Scoring Schedule: Begin clinical scoring from day 21 and continue until the end of the experiment (e.g., day 42). Scoring should be performed 2-3 times per week.
-
Scoring System: Visually inspect each paw and assign a score based on the degree of erythema (redness) and edema (swelling). A commonly used scoring system is as follows:
-
0: Normal, no signs of arthritis.
-
1: Mild swelling and/or erythema of one or two digits.
-
2: Moderate swelling and erythema of the paw.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximum swelling and erythema, with joint deformity or ankylosis.
-
-
Total Score: The scores for all four paws are summed to give a total clinical score per mouse (maximum score of 16).
-
Paw Thickness Measurement: As a quantitative measure of swelling, paw thickness can be measured using a digital caliper.
Histopathological Analysis
Histopathology provides a detailed assessment of joint inflammation, cartilage damage, and bone erosion.
Procedure:
-
Sample Collection: At the end of the study, euthanize the mice and dissect the hind paws and knee joints.
-
Fixation and Decalcification: Fix the joints in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the tissues in a suitable decalcifying solution (e.g., 5% formic acid or EDTA) until the bones are pliable.
-
Processing and Embedding: Dehydrate the decalcified joints through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) to visualize inflammation (cellular infiltration) and Safranin O-Fast Green to assess cartilage integrity (proteoglycan loss).
-
Scoring: Score the stained sections for the following parameters on a scale of 0-4 (0=normal, 4=severe):
-
Inflammation: Infiltration of inflammatory cells into the synovium and joint space.
-
Pannus Formation: Proliferation of synovial tissue over the cartilage.
-
Cartilage Destruction: Loss of Safranin O staining, indicating proteoglycan depletion.
-
Bone Erosion: Resorption of bone at the cartilage-bone interface.
-
Biomarker Analysis
Analysis of systemic and local biomarkers can provide insights into the mechanism of action of MTX.
Procedure:
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleeding at specified time points. Centrifuge to separate plasma or serum and store at -80°C. Spleens and lymph nodes can also be harvested for cell analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma/serum using ELISA or multiplex bead assays.
-
Autoantibody Titer: Determine the serum levels of anti-type II collagen antibodies (IgG, IgG1, IgG2a) by ELISA.
-
Flow Cytometry: Analyze immune cell populations, such as regulatory T cells (Tregs) (CD4+CD25+FoxP3+) and Th17 cells (CD4+IL-17+), in splenocytes or lymph node cells to assess the immunomodulatory effects of MTX.
-
Metabolomics: Analyze plasma or red blood cell samples to identify metabolic biomarkers associated with MTX response, such as folates and other small molecules.
Data Presentation
Quantitative data from the assessment of MTX efficacy should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Score and Paw Volume
| Treatment Group | N | Mean Max Clinical Score (± SEM) | Mean Paw Volume (mm³) at Day 42 (± SEM) |
| Healthy Control | 10 | 0 | Value (± SEM) |
| CIA + Vehicle | 10 | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 1) | 10 | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 2) | 10 | Value (± SEM) | Value (± SEM) |
Table 2: Histopathological Scores
| Treatment Group | N | Inflammation Score (± SEM) | Cartilage Destruction Score (± SEM) | Bone Erosion Score (± SEM) |
| Healthy Control | 10 | 0 | 0 | 0 |
| CIA + Vehicle | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 1) | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 2) | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
Table 3: Biomarker Levels
| Treatment Group | N | Serum TNF-α (pg/mL) (± SEM) | Serum Anti-CII IgG (U/mL) (± SEM) | Splenic Treg Frequency (%) (± SEM) |
| Healthy Control | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
| CIA + Vehicle | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 1) | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
| CIA + MTX (Dose 2) | 10 | Value (± SEM) | Value (± SEM) | Value (± SEM) |
Visualizations
Experimental Workflow
References
- 1. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for this compound-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for Pharmacokinetic Modeling of High-Dose Methotrexate Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) modeling of high-dose Methotrexate (HD-MTX) therapy. Understanding and predicting the behavior of HD-MTX in the body is critical for optimizing therapeutic efficacy while minimizing its significant toxicities.
Introduction to High-Dose this compound Pharmacokinetics
High-dose this compound (HD-MTX), defined as a dose higher than 500 mg/m², is a critical component in the treatment of various cancers, including certain types of leukemia, lymphoma, and osteosarcoma.[1][2] this compound is an antimetabolite that inhibits dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular replication.[3] The clinical efficacy and toxicity of HD-MTX are closely related to its plasma concentrations over time.[4] Due to significant inter-individual variability in its pharmacokinetic profile, therapeutic drug monitoring (TDM) and pharmacokinetic modeling are essential for safe and effective treatment.[2]
Pharmacokinetic models are mathematical tools used to describe and predict the concentration of a drug in the body over time. For HD-MTX, these models help in individualizing dosing regimens, guiding leucovorin rescue, and identifying patients at risk of toxicity.
Pharmacokinetic Models for High-Dose this compound
Several types of pharmacokinetic models are used to describe the disposition of HD-MTX. The most common are compartmental models, particularly two- and three-compartment models, and, more recently, physiologically based pharmacokinetic (PBPK) models.
-
Compartmental Models: These models simplify the body into a series of interconnected compartments.
-
Two-Compartment Model: This model is frequently used and describes the distribution of MTX between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).
-
Three-Compartment Model: This model adds a second peripheral compartment, which can provide a more detailed description of MTX distribution, especially in cases of third-space fluid collections (e.g., pleural effusions or ascites) that can prolong drug elimination.
-
-
Physiologically Based Pharmacokinetic (PBPK) Models: These are more complex models that incorporate anatomical and physiological data to simulate drug distribution and elimination in different organs and tissues. PBPK models can account for individual patient characteristics like age, body weight, and renal function to provide more personalized predictions.
Key Pharmacokinetic Parameters:
The following table summarizes key pharmacokinetic parameters for this compound that are crucial for modeling.
| Parameter | Symbol | Description | Typical Value Range | Factors Influencing the Parameter |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug. | 4.8 - 12.39 L/h | Renal function (eGFR, creatinine clearance), liver function, age, body weight, drug interactions (e.g., NSAIDs, proton pump inhibitors). |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Central (Vc): ~0.3 L/kgPeripheral (Vp): ~0.4-0.5 L/kgSteady-state (Vss): 40-80% of body weight | Age, body weight, plasma protein binding. |
| Elimination Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. | Beta phase: 3-4 hoursTerminal phase: 6-20 hours | Renal function, presence of third-space fluid. |
| Area Under the Curve | AUC | The integral of the drug concentration-time curve, representing the total drug exposure over time. | Varies significantly with dose and patient factors. | Dose, clearance. |
Experimental Protocols
Accurate pharmacokinetic modeling relies on precise measurement of this compound concentrations in biological samples. The following protocols outline the key experimental procedures.
Protocol 1: Patient Monitoring and Sample Collection
Objective: To collect patient data and biological samples at appropriate time points for therapeutic drug monitoring and pharmacokinetic analysis.
Materials:
-
Patient medical records
-
Blood collection tubes (serum or plasma with EDTA or heparin anticoagulants)
-
Centrifuge
-
Light-protective storage vials (e.g., amber tubes)
-
Personal protective equipment (PPE)
Procedure:
-
Pre-infusion Assessment: Before administering HD-MTX, assess the patient's renal function (baseline creatinine and calculated eGFR), liver function, and potential for drug interactions. Discontinue medications known to interfere with this compound clearance, such as NSAIDs, penicillins, and proton pump inhibitors.
-
Hydration and Urinary Alkalinization: Begin intravenous hydration and urinary alkalinization 12 hours before HD-MTX infusion to maintain a urine pH >7.0.
-
HD-MTX Administration: Administer the prescribed dose of this compound intravenously over the specified duration (e.g., 6-24 hours).
-
Blood Sample Collection:
-
Collect blood samples at scheduled time points. Standard time points for TDM are 24, 48, and 72 hours after the start of the infusion. Additional samples may be collected for more detailed pharmacokinetic modeling.
-
Record the exact time of each blood draw.
-
Collect blood in appropriate tubes. Serum or plasma can be used, but consistency in the matrix for a given patient is recommended. Do not use serum separator tubes (SSTs).
-
-
Sample Processing:
-
Protect the collected blood samples from light, as this compound is light-sensitive.
-
Within 2 hours of collection, centrifuge the blood sample to separate the serum or plasma.
-
Aliquot the serum or plasma into light-protected vials.
-
-
Sample Storage: Store the samples refrigerated (2-8°C) if analysis is to be performed within 7 days, or frozen (-20°C or below) for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound in Plasma/Serum by LC-MS/MS
Objective: To accurately measure this compound concentrations in patient plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
LC-MS/MS system (e.g., HPLC with a tandem mass spectrometer)
-
Analytical column (e.g., C18 or Phenyl Hexyl)
-
This compound analytical standard
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Zinc sulfate solution
-
Patient plasma/serum samples, calibration standards, and quality control (QC) samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw patient samples, calibrators, and QCs to room temperature and vortex.
-
To a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing the internal standard and zinc sulfate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases. An example mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject the prepared sample extract onto the LC column.
-
The mass spectrometer should be operated in positive ion mode, monitoring for the specific mass transitions of this compound and the internal standard. For this compound, a common transition is m/z 455.1 → 308.3.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Alternative Analytical Methods: While LC-MS/MS is the gold standard, other methods are also used:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common and reliable method, though potentially less sensitive than LC-MS/MS.
-
Immunoassays (e.g., Fluorescence Polarization Immunoassay - FPIA): These are often used for routine clinical monitoring due to their speed and automation. However, they may have cross-reactivity with this compound metabolites, which can lead to falsely elevated results, especially in patients with renal impairment. It's important to note that immunoassays should not be used for patients who have received glucarpidase, as this can lead to inaccurate measurements for at least 5-7 days.
Data Presentation and Interpretation
Target this compound Concentrations:
Monitoring this compound levels is crucial to ensure they are within a therapeutic range and to guide leucovorin rescue. The following table provides generally accepted target concentrations.
| Time Post-Infusion Start | Expected "Safe" Concentration | Concentration Indicating Delayed Clearance and Requiring Increased Leucovorin Rescue |
| 24 hours | < 10 µmol/L | ≥ 10 µmol/L |
| 48 hours | < 1 µmol/L | ≥ 1 µmol/L |
| 72 hours | < 0.1 - 0.2 µmol/L | ≥ 0.2 µmol/L |
Note: Specific target concentrations may vary depending on the treatment protocol and institution. Leucovorin rescue should continue until the this compound level is ≤0.1 µmol/L.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound and its polyglutamates.
Experimental Workflow for Pharmacokinetic Modeling
Caption: Workflow for pharmacokinetic modeling of HD-MTX therapy.
Logical Relationship for Leucovorin Rescue Adjustment
Caption: Decision logic for adjusting Leucovorin rescue based on MTX levels.
References
- 1. Preventing and Managing Toxicities of High-Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A minimal physiologically based pharmacokinetic model for high-dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 4. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Methotrexate Levels in Synovial Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis (RA) and other inflammatory joint diseases. Monitoring its concentration in synovial fluid, the lubricating fluid in joints, can provide valuable insights into the drug's local availability and therapeutic efficacy at the site of inflammation. This document provides detailed application notes and protocols for various techniques to measure this compound levels in synovial fluid, aiding researchers and drug development professionals in their studies.
Overview of Measurement Techniques
Several analytical methods can be employed to quantify this compound in synovial fluid. The choice of technique depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The primary methods covered in these notes are:
-
Immunoassays: Including Fluorescence Polarization Immunoassay (FPIA) and Homogeneous Enzyme Immunoassay.
-
Chromatography-Based Assays: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Emerging Technologies: Electrochemical Biosensors.
Data Presentation: Comparison of Techniques
The following table summarizes the key quantitative performance characteristics of the different methods for this compound determination. Note that performance in synovial fluid can be influenced by sample pretreatment.
| Technique | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive binding of MTX and a fluorescently labeled MTX to a specific antibody. | 0.05 - 810 µM[1] | ~0.05 µM | 50 nmol/L[2] | Rapid, automated, high-throughput. | Potential for cross-reactivity with metabolites.[1] |
| Homogeneous Enzyme Immunoassay | Competition between sample MTX and enzyme-labeled MTX for antibody binding sites. | 0.04 - 1.20 µmol/L[3] | 0.0067 µM[4] | 0.03 µM | Automated, widely available on clinical chemistry analyzers. | Susceptible to interference from metabolites like DAMPA. |
| High-Performance Liquid Chromatography (HPLC) | Separation of MTX from other components based on its physicochemical properties. | 1.204 - 40.13 µM | 0.3150 µM | 1.050 µM | High specificity, can separate from metabolites. | More labor-intensive, longer analysis time. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC followed by highly specific mass-based detection. | 0.01 - 25.0 µmol/L | 0.005 µmol/L | 0.01 µmol/L | Gold standard for sensitivity and specificity. | Requires expensive instrumentation and specialized expertise. |
| Electrochemical Biosensors | Measures changes in electrical properties upon MTX binding to a sensor surface. | 0.05 - 14.0 µM | 0.01 µM | Not widely reported | Rapid, potential for point-of-care application. | Still under development, potential for matrix interference. |
Experimental Protocols
Synovial Fluid Sample Handling and Pre-treatment
Proper handling and pre-treatment of synovial fluid are crucial for accurate this compound measurement, regardless of the analytical technique used.
Materials:
-
Hyaluronidase from bovine testes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Vortex mixer
-
Micropipettes and sterile, nuclease-free tubes
Protocol:
-
Collection: Collect synovial fluid aseptically from the joint space.
-
Clot Prevention: If not processed immediately, collect the fluid in tubes containing an anticoagulant (e.g., heparin).
-
Viscosity Reduction: Due to the high viscosity of synovial fluid, which can interfere with automated pipetting and analytical processes, treatment with hyaluronidase is recommended.
-
Add hyaluronidase to the synovial fluid sample to a final concentration of approximately 100-200 units/mL.
-
Incubate at 37°C for 30-60 minutes, or until a noticeable decrease in viscosity is observed.
-
-
Centrifugation: Centrifuge the treated synovial fluid at 2000-3000 x g for 10-15 minutes to pellet cells and debris.
-
Supernatant Collection: Carefully aspirate the clear supernatant for analysis.
-
Storage: If not analyzed immediately, store the supernatant at -80°C.
Fluorescence Polarization Immunoassay (FPIA)
Principle: This competitive immunoassay relies on the principle that small, fluorescently labeled molecules rotate rapidly in solution, resulting in low polarization of emitted light. When bound to a larger antibody, the rotation slows, and the polarization increases. Unlabeled this compound from the sample competes with the fluorescently labeled this compound for antibody binding sites. Therefore, a higher concentration of this compound in the sample results in lower fluorescence polarization.
Materials:
-
Commercially available FPIA kit for this compound (e.g., from Abbott Diagnostics)
-
FPIA analyzer
-
Pre-treated synovial fluid supernatant
-
Calibrators and controls provided with the kit
Protocol:
-
Instrument Preparation: Power on and initialize the FPIA analyzer according to the manufacturer's instructions.
-
Calibration: Perform a calibration using the this compound calibrators provided in the kit.
-
Sample Loading: Load the pre-treated synovial fluid samples, controls, and any necessary reagents onto the analyzer.
-
Assay Execution: Initiate the automated assay protocol on the instrument. The analyzer will automatically perform the following steps:
-
Dispense a precise volume of the sample, anti-methotrexate antibody, and fluorescent-labeled this compound tracer into a reaction cuvette.
-
Incubate the mixture to allow for competitive binding.
-
Measure the fluorescence polarization of the solution.
-
-
Data Analysis: The instrument's software calculates the this compound concentration in the samples based on the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates this compound from other components in the synovial fluid based on its affinity for a stationary phase (a column) and a mobile phase (a solvent mixture). The separated this compound is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Materials:
-
HPLC system with a UV detector, autosampler, and data acquisition software
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Trichloroacetic acid (TCA)
-
This compound standard
-
Internal standard (e.g., p-aminoacetophenone)
-
Pre-treated synovial fluid supernatant
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of pre-treated synovial fluid supernatant, add 100 µL of the internal standard solution.
-
Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.
-
Carefully transfer the supernatant to an HPLC vial for injection.
-
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer, methanol, and acetonitrile (e.g., 70:20:10 v/v/v). Adjust the pH to 5.7 with orthophosphoric acid.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: 20 µL.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a drug-free synovial fluid matrix and process them as described in the sample preparation step.
-
Analysis: Inject the prepared samples and calibration standards into the HPLC system.
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the this compound concentration. Use this curve to determine the this compound concentration in the unknown samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by HPLC, this compound is ionized and fragmented. Specific fragment ions are then detected and quantified, providing a high degree of certainty in identification and measurement.
Materials:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., MTX-d3)
-
Pre-treated synovial fluid supernatant
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 40 µL of pre-treated synovial fluid supernatant, add 5 µL of the isotopically labeled internal standard solution and 55 µL of water.
-
Add 200 µL of a precipitation mixture (0.1 M ZnSO4:Acetonitrile, 1:1, v/v).
-
Vortex for 15 minutes and then place on ice for 15 minutes.
-
Centrifuge at 13,500 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 455.1 → 308.1) and the internal standard.
-
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of this compound into a drug-free synovial fluid matrix and process them alongside the samples.
-
Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental workflow for this compound measurement in synovial fluid.
Principle of competitive immunoassay for this compound detection.
Workflow for chromatography-based this compound analysis.
References
Application of Methotrexate in combination with radiation therapy research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatment.[1][2][3] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides, thereby disrupting DNA replication and cell division.[1][2] This cytotoxic effect is particularly potent in rapidly proliferating cells, such as cancer cells. Emerging research has highlighted the potential of this compound to act as a radiosensitizer, enhancing the efficacy of radiation therapy in various cancer models. This combination therapy aims to achieve synergistic anti-tumor effects, potentially allowing for reduced radiation doses and mitigating associated toxicities.
Synergistic Effects and Mechanisms of Action
The combination of this compound and radiation therapy has demonstrated synergistic cytotoxicity in both preclinical and clinical settings. The underlying mechanisms for this enhanced effect are multifactorial and include:
-
Inhibition of DNA Repair: this compound has been shown to inhibit the repair of DNA damage induced by ionizing radiation. This leads to an accumulation of lethal DNA lesions in cancer cells, ultimately promoting apoptosis.
-
Cell Cycle Synchronization: this compound can induce cell cycle arrest, synchronizing cancer cells in phases that are more sensitive to radiation, such as the G1, G2, and M phases.
-
Downregulation of Pro-Survival Signaling: The combination therapy can suppress critical cell survival pathways. For instance, in NK/T-cell lymphoma models, this compound combined with irradiation was found to block nuclear NF-κB signaling, a key contributor to radioresistance, and downregulate the expression of NF-κB-mediated anti-apoptotic proteins.
Clinical studies have shown that concomitant this compound and radiotherapy can improve primary tumor control rates in patients with advanced head and neck cancer, although a significant benefit in overall survival has not been consistently demonstrated. In patients with leptomeningeal metastasis from solid tumors, the combination of intrathecal this compound with involved-field radiotherapy has shown significant efficacy with an overall response rate of 86.4%.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound and radiation therapy.
Table 1: Preclinical Radiosensitization Data
| Cell Line | Cancer Type | This compound Concentration | Radiation Type/Dose | Radiation Enhancement Ratio (RER) | Reference |
| 231-H2N | HER2-positive Breast Cancer | Low-dose | 111In-NLS-trastuzumab (~0.2 MBq/μg) | 2.0–2.2 | |
| TrR1 | HER2-positive Breast Cancer | Low-dose | 111In-NLS-trastuzumab (~0.2 MBq/μg) | 2.0–2.2 | |
| Hank-1 | NK/T-cell Lymphoma | Not specified | Gamma Rays | Not specified | |
| NK-92 | NK/T-cell Lymphoma | Not specified | Gamma Rays | Not specified | |
| Rat Subependymal Plate Cells | Normal Brain Tissue | Not specified | X-rays (600-1400 cGy) | 1.25-1.44 (Dose Modifying Factor) |
Table 2: Clinical Efficacy and Dosing
| Cancer Type | Patient Population | This compound Regimen | Radiation Regimen | Outcome | Reference |
| Advanced Head and Neck Cancer | Not specified | Concomitant with radiotherapy | Not specified | Higher primary control rate | |
| Oropharyngeal Cancer | Subgroup of head and neck cancer patients | Concomitant with radiotherapy | Not specified | Improved primary control and survival | |
| Locally Advanced Urothelial Cancers | 11 patients unsuitable for surgery | 30 mg/m² IV on day 1 | Median dose of 50 Gy | 64% partial response | |
| Leptomeningeal Metastasis from Solid Tumors | 59 patients | 12.5–15 mg intrathecal, weekly | 40 Gy/20f | 86.4% overall response rate | |
| Advanced Head and Neck Tumors | 96 patients | IV this compound followed by radical irradiation | Radical irradiation | No significant difference in local control or survival | |
| Advanced Bladder Cancer | 30 patients | MVAC (this compound, Vinblastine, Doxorubicin, Cisplatin) | Up to 60 Gy over 5-6 weeks | 80% overall response rate |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the combination of this compound and radiation therapy.
Protocol 1: In Vitro Clonogenic Survival Assay
Objective: To assess the radiosensitizing effect of this compound on cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator or other radiation source
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on plating efficiency) into 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of low, non-toxic concentrations of this compound for a predetermined duration (e.g., 24 hours) prior to irradiation. Include a vehicle control group.
-
Irradiation: Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction as a function of radiation dose on a log-linear scale to generate survival curves. The radiation enhancement ratio (RER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.1) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
Protocol 2: In Vivo Tumor Growth Delay Assay
Objective: To evaluate the efficacy of combined this compound and radiation therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line capable of forming tumors in mice
-
This compound (in vivo grade)
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Animal irradiator
Procedure:
-
Tumor Implantation: Subcutaneously inject a known number of cancer cells (e.g., 1x10⁶) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Irradiation: Deliver a single or fractionated dose of radiation to the tumors. Shield the rest of the animal's body.
-
Tumor Growth Measurement: Continue to measure tumor volume and body weight regularly until the tumors reach a predetermined endpoint (e.g., 1000-2000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is typically the time it takes for the tumors to reach a certain size (e.g., 4 times the initial volume). The tumor growth delay is the difference in this time between the treated and control groups.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of synergistic action between this compound and radiation.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating MTX and radiation therapy.
Logical Relationship Diagram
Caption: Logical relationships in MTX and radiation therapy research.
References
Troubleshooting & Optimization
Technical Support Center: Methotrexate (MTX) Resistance Mechanisms
Welcome to the technical support center for researchers studying acquired methotrexate (MTX) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Characterizing a Newly Developed MTX-Resistant Cell Line
Question: I've successfully generated an MTX-resistant cell line by continuous exposure to the drug. The IC50 is significantly higher than the parental line, but I'm unsure of the resistance mechanism. Where do I start?
Answer: Acquired MTX resistance is multifactorial. A systematic approach is crucial. We recommend a tiered workflow to investigate the most common mechanisms.
-
Tier 1: Check the Target Enzyme. The most common mechanism is the overexpression of Dihydrofolate Reductase (DHFR), the direct target of MTX. This can occur via gene amplification.
-
Tier 2: Investigate Drug Transport. If DHFR levels are normal, investigate cellular drug transport—both uptake and efflux.
-
Reduced Uptake: The primary MTX importer is the Reduced Folate Carrier (RFC).[5] A decrease in its expression or function is a common resistance mechanism.
-
Action: Conduct a cellular MTX uptake assay using radiolabeled [3H]MTX. Also, quantify RFC (gene: SLC19A1) expression using qPCR and Western blot.
-
-
Increased Efflux: ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP), can actively pump MTX out of the cell.
-
Action: Measure the expression of relevant ABC transporter genes (e.g., ABCB1, ABCC1-5, ABCG2). Functionally validate their role using specific inhibitors (e.g., Verapamil for ABCB1) in your cytotoxicity assays.
-
-
-
Tier 3: Examine Drug Metabolism. If transport appears normal, assess the cell's ability to retain MTX.
-
Defective Polyglutamylation: MTX is retained in cells by the addition of glutamate residues, a process catalyzed by folylpolyglutamate synthetase (FPGS). A decrease in FPGS activity leads to poor drug retention and resistance.
-
Action: Measure FPGS activity and analyze the formation of MTX-polyglutamates using HPLC.
-
-
This tiered approach is visualized in the diagnostic workflow diagram below.
Issue 2: My MTX-Resistant Cells Show No DHFR Amplification.
Question: My resistant cell line has a 50-fold higher IC50, but qPCR and Western blot show no significant increase in DHFR gene copy number or protein expression. What other DHFR-related mechanisms could be at play?
Answer: While gene amplification is common, it's not the only way DHFR contributes to resistance. Consider these possibilities:
-
DHFR Gene Mutations: The DHFR gene could have acquired a point mutation that reduces its binding affinity for MTX. The enzyme remains active in its physiological function but is no longer effectively inhibited by the drug.
-
Troubleshooting Step: Sequence the coding region of the DHFR gene from your resistant and parental cell lines to check for mutations.
-
-
Post-Transcriptional Regulation: DHFR levels could be elevated due to increased mRNA stability or translational efficiency, which might not be apparent from gene copy number analysis alone.
-
Troubleshooting Step: While you've checked protein levels via Western blot, ensure your analysis was quantitative and sensitive enough to detect subtle (e.g., 2- to 4-fold) increases, which can be clinically relevant.
-
Issue 3: Inconsistent Results in Cellular MTX Uptake Assays.
Question: I'm performing a [3H]MTX uptake assay, but my results are variable between experiments. How can I improve the reliability of this assay?
Answer: Cellular uptake assays are sensitive to several experimental parameters. Here are key factors to control for consistency:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and have high viability. Use a consistent cell density for each experiment, as overcrowding can affect transporter activity.
-
Temperature Control: MTX transport is an active, energy-dependent process. Maintain a constant temperature (typically 37°C) throughout the incubation period. Run a parallel control at 4°C to measure passive diffusion and surface binding, which should be subtracted from your 37°C results.
-
Incubation Time: For initial uptake rates, use short time points (e.g., 2-10 minutes) where uptake is linear.
-
Washing Steps: When stopping the uptake, washing must be rapid and efficient to remove extracellular [3H]MTX without allowing significant efflux. Use ice-cold phosphate-buffered saline (PBS).
-
Competitive Inhibition: Include a control with a high concentration of unlabeled MTX or folic acid to determine the specific, carrier-mediated component of the uptake.
Quantitative Data Summary
The degree of resistance can vary significantly depending on the mechanism. The table below summarizes typical changes observed in MTX-resistant cell lines from published studies.
| Parameter | Cell Line / Type | Fold Change in Resistant vs. Sensitive Cells | Reference |
| MTX IC50 | HNSCC-11B-MTX-C | 91-fold increase | |
| Saos-2/MTX4.4 (Osteosarcoma) | 12.7-fold increase | ||
| CCRF-CEM/MTX (Leukemia) | >75-fold increase | ||
| DHFR Activity/Level | HNSCC-11B-MTX-C | 63-fold increase in activity | |
| Relapsed ALL Patients | 2 to 4-fold gene amplification | ||
| [3H]MTX Transport | HNSCC-11B-MTX-C | 2.5-fold decrease | |
| FPGS Activity | HNSCC-11B-MTX-P | 5.6-fold decrease | |
| CCRF-CEM/7-OHMTX | >95% decrease | ||
| MTX Polyglutamates | K562 Resistant Clones | <2% of total MTX (vs. 46% in parental) |
Visualizations: Pathways and Workflows
Caption: Key mechanisms of acquired this compound resistance in tumor cells.
References
- 1. Stimulation of this compound resistance and dihydrofolate reductase gene amplification by c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to this compound in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Methotrexate-Induced Hepatotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating methotrexate (MTX)-induced hepatotoxicity in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common animal model for studying MTX-induced hepatotoxicity?
A1: Rats (particularly Wistar or Sprague-Dawley strains) and mice are the most frequently used animal models for studying MTX-induced liver injury. Rabbits have also been used, but some studies suggest they may be more resistant to MTX-induced nephrotoxicity, which can be a confounding factor.
Q2: What is a typical dosage and administration route for inducing hepatotoxicity with MTX in rats?
A2: A commonly used dosage is a single intraperitoneal (i.p.) injection of 20 mg/kg body weight.[1] However, dosages can range from a single high dose to lower doses administered over several days or weeks to induce chronic effects. Oral administration has also been documented to induce hepatotoxicity.[2]
Q3: What are the primary mechanisms of MTX-induced liver damage?
A3: The mechanisms are multifactorial and not yet fully understood.[3] Key proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of antioxidant defenses.[4][5] This is often followed by inflammation, apoptosis (programmed cell death), and in chronic models, the development of liver fibrosis and cirrhosis.
Q4: How soon after MTX administration can I expect to see changes in liver function tests?
A4: Significant elevations in serum aminotransferases (ALT and AST) can be observed within a few days of a single high-dose MTX injection. With high-dose intravenous this compound, serum ALT levels can rise within 12 to 48 hours.
Q5: Is folic acid supplementation necessary in my animal model?
A5: Folic acid is often co-administered with MTX in clinical settings to reduce its side effects. In animal models, concurrent therapy with folate has been shown to reduce the rate of serum enzyme elevations. However, for studies aiming to investigate the direct toxic effects of MTX, folic acid may be omitted. The decision to include it should be based on the specific research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the MTX-treated group. | - The MTX dose is too high for the chosen animal strain or species.- Dehydration or poor animal health status.- Systemic toxicity affecting other organs, such as the kidneys. | - Perform a dose-response study to determine the optimal toxic, but non-lethal, dose.- Ensure animals have free access to food and water.- Monitor for signs of distress and provide supportive care if necessary.- Consider a different animal model or strain that may be less sensitive. |
| Inconsistent or highly variable results between animals in the same group. | - Inconsistent MTX administration (e.g., subcutaneous vs. intraperitoneal injection).- Genetic variability within the animal strain.- Differences in age, weight, or sex of the animals.- Underlying health conditions in some animals. | - Standardize the administration route and technique.- Use animals from a reputable supplier with a homogenous genetic background.- Ensure all animals are of the same sex and within a narrow age and weight range.- Acclimatize animals to the housing conditions before starting the experiment. |
| No significant elevation in liver enzymes (ALT/AST) after MTX administration. | - The MTX dose is too low.- The time point for sample collection is too early or too late.- Species or strain resistance to MTX-induced hepatotoxicity.- Improper sample handling or storage leading to enzyme degradation. | - Increase the MTX dose or the duration of treatment.- Conduct a time-course study to identify the peak of liver enzyme elevation.- Review the literature for appropriate models and expected responses.- Ensure blood samples are processed promptly and serum is stored correctly (e.g., at -80°C). |
| Histopathological analysis does not show significant liver damage. | - Similar to the lack of enzyme elevation, the dose or duration may be insufficient.- Incorrect tissue fixation or processing.- Subjectivity in histological scoring. | - Increase the MTX dose or duration of exposure.- Ensure liver tissue is fixed in 10% neutral buffered formalin immediately after collection and for an adequate duration.- Use a standardized, blinded scoring system for histological evaluation to minimize bias. |
Data Presentation
The following tables summarize quantitative data from representative studies on MTX-induced hepatotoxicity in animal models.
Table 1: Effects of this compound on Liver Function Markers in Rats
| Parameter | Control Group (Mean ± SD) | MTX-Treated Group (Mean ± SD) | Reference |
| ALT (U/L) | 37.5 ± 2.2 | 91.5 ± 7.9 | |
| AST (U/L) | 28.6 ± 2.4 | 126.5 ± 9.1 | |
| ALT (U/L) | 34.88 ± 2.85 | 67.32 ± 4.35 | |
| AST (U/L) | 85.40 ± 0.51 | 103.0 ± 1.58 |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
Table 2: Effects of this compound on Oxidative Stress Markers in Rat Liver Tissue
| Parameter | Control Group (Mean ± SD) | MTX-Treated Group (Mean ± SD) | Reference |
| MDA (μmol/mg protein) | Not Reported | 2.44 ± 0.16 | |
| Carbonyl Content (nmol/mg protein) | Not Reported | 0.79 ± 0.02 | |
| Apoptotic Index (%) | 0.4 | 34.4 |
MDA: Malondialdehyde
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Liver Function Tests (ALT and AST)
-
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver cell damage. Their levels are measured using commercially available colorimetric assay kits.
-
Procedure:
-
Collect blood from animals via cardiac puncture or another appropriate method at the end of the experiment.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Determine the ALT and AST levels in the serum using a commercial assay kit according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the enzyme activity in U/L based on the standard curve.
-
2. Histological Analysis (Hematoxylin and Eosin - H&E Staining)
-
Principle: H&E staining is a standard histological technique used to visualize the morphology of tissues. Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Procedure:
-
Immediately after euthanasia, excise the liver and wash it with cold saline.
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in a weak alkaline solution (e.g., ammonia water or Scott's tap water substitute).
-
Counterstain with eosin Y solution for 1-3 minutes.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a coverslip using a resinous mounting medium.
-
Examine under a light microscope for histopathological changes such as necrosis, inflammation, and fibrosis.
-
3. Measurement of Oxidative Stress Markers in Liver Tissue
-
Tissue Homogenate Preparation:
-
Excise the liver, wash with ice-cold saline, and blot dry.
-
Weigh a portion of the liver tissue.
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:10 (w/v) ratio.
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant for the assays.
-
-
Malondialdehyde (MDA) Assay (TBA Method):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.
-
Procedure:
-
Add the liver homogenate supernatant to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein.
-
-
-
Reduced Glutathione (GSH) Assay:
-
Principle: This assay is based on the enzymatic recycling method where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase to produce a yellow-colored product.
-
Procedure:
-
Deproteinize the liver homogenate supernatant using an acid like 5% sulfosalicylic acid (SSA).
-
Centrifuge and collect the acid-soluble supernatant.
-
Add the supernatant to a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
Monitor the change in absorbance at 405-412 nm over time.
-
Calculate the GSH concentration from a standard curve. Results are typically expressed as µmol/g of tissue or µmol/mg of protein.
-
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium or cytochrome c) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Add the liver homogenate supernatant to a reaction mixture containing xanthine, xanthine oxidase, and a detection reagent.
-
Incubate at room temperature.
-
Measure the absorbance at the appropriate wavelength.
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of the reaction by 50%. Results are expressed as U/mg of protein.
-
-
-
Catalase (CAT) Activity Assay:
-
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
Procedure:
-
Add the liver homogenate supernatant to a solution of H₂O₂ in a suitable buffer.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Alternatively, the remaining H₂O₂ can be reacted with a chromogen to produce a colored product that is measured spectrophotometrically.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition. Results are expressed as U/mg of protein.
-
-
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: The Role of Drug Transporters in Methotrexate Resistance and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of drug transporters in methotrexate (MTX) resistance and toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drug transporters involved in this compound uptake and efflux?
A1: this compound's cellular transport is a highly regulated process involving two main superfamilies of transporters: the Solute Carrier (SLC) transporters for influx and the ATP-binding cassette (ABC) transporters for efflux.
-
Influx Transporters: The primary route of MTX entry into cells is mediated by the Reduced Folate Carrier (RFC), also known as SLC19A1.[1] Another important influx transporter is the Proton-Coupled Folate Transporter (PCFT) or SLC46A1, which is particularly active in acidic environments.[2]
-
Efflux Transporters: The active removal of MTX from cells, a key mechanism of resistance, is carried out by several members of the ABC transporter family. These include the Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 (ABCC1), MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4), as well as the Breast Cancer Resistance Protein (BCRP) , also known as ABCG2.[3][4][5]
Q2: How does altered transporter expression contribute to this compound resistance?
A2: Altered expression of drug transporters is a well-established mechanism of MTX resistance.
-
Decreased Influx: Downregulation or inactivating mutations of the RFC (SLC19A1) transporter lead to reduced MTX uptake, thereby lowering the intracellular concentration of the drug and diminishing its cytotoxic effects.
-
Increased Efflux: Overexpression of ABC efflux transporters, such as MRPs and BCRP (ABCG2), results in the enhanced pumping of MTX out of the cell. This increased efflux prevents the accumulation of MTX to therapeutic levels required for the inhibition of its target enzyme, dihydrofolate reductase (DHFR).
Q3: What is the role of polyglutamylation in this compound transport and resistance?
A3: Once inside the cell, this compound is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for MTX efficacy and overcoming resistance.
-
Intracellular Trapping: Polyglutamation adds multiple glutamate residues to MTX, which increases its molecular size and negative charge. This "traps" the drug inside the cell as MTX-PGs are poor substrates for most efflux transporters.
-
Enhanced Efficacy: MTX-PGs are also more potent inhibitors of DHFR and other folate-dependent enzymes.
-
Resistance Mechanisms: Some ABC transporters, like ABCG2, have been shown to transport short-chain MTX-PGs, contributing to resistance. Additionally, increased activity of the enzyme γ-glutamyl hydrolase (GGH), which removes the glutamate residues, can reverse the trapping effect and promote MTX efflux.
Q4: How do drug-drug interactions involving transporters affect this compound toxicity?
A4: Co-administration of certain drugs can significantly impact MTX pharmacokinetics and lead to increased toxicity by inhibiting its transporter-mediated clearance. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) and some proton pump inhibitors (PPIs) have been reported to interfere with the renal excretion of MTX, which is mediated by transporters like OAT1, OAT3, MRP2, and BCRP. This inhibition of renal clearance can lead to elevated plasma concentrations of MTX and an increased risk of adverse effects.
Troubleshooting Guides
Guide 1: this compound Cellular Uptake/Influx Assays
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low [3H]-MTX uptake in control (sensitive) cells | 1. Low expression of RFC in the cell line. 2. Suboptimal assay conditions (e.g., temperature, pH, incubation time). 3. Degradation of radiolabeled MTX. 4. Incorrect cell seeding density. | 1. Confirm RFC expression levels via qPCR or Western blot. Consider using a cell line known to have high RFC expression as a positive control. 2. Ensure the assay is performed at 37°C. Optimize incubation time; uptake is typically linear for the first few minutes. Maintain a physiological pH of 7.4. 3. Use freshly prepared or properly stored [3H]-MTX. Protect from light. 4. Optimize cell seeding density to ensure a linear uptake range. |
| High background signal (non-specific binding) | 1. Inadequate washing steps. 2. Binding of [3H]-MTX to the plate or filter. | 1. Increase the number and volume of washes with ice-cold buffer. 2. Pre-treat plates/filters with a blocking agent like bovine serum albumin (BSA). Include a control with no cells to determine background binding. |
| High variability between replicate wells | 1. Inconsistent cell numbers per well. 2. Pipetting errors. 3. Temperature fluctuations. | 1. Ensure a single-cell suspension before seeding and verify cell counts. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Maintain a constant temperature during the incubation period. |
Guide 2: this compound Cytotoxicity Assays (e.g., MTT, SRB)
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| No dose-dependent cytotoxicity observed | 1. Presence of thymidine and hypoxanthine in the culture medium, allowing cells to bypass the effects of MTX. 2. Cell line is highly resistant to MTX. 3. Insufficient drug incubation time. | 1. Use dialyzed fetal bovine serum (FBS) to remove thymidine and hypoxanthine. Alternatively, add thymidine phosphorylase and xanthine oxidase to the medium to enzymatically deplete these metabolites. 2. Confirm the sensitivity of your cell line to MTX. Use a known sensitive cell line as a positive control. 3. Increase the incubation time with MTX (e.g., 48-72 hours). |
| High IC50 value in sensitive cells | 1. High cell seeding density. 2. Inaccurate drug concentration. | 1. Optimize the cell seeding density; a lower density may increase sensitivity. 2. Verify the concentration of your MTX stock solution. |
| Edge effects in 96-well plates | 1. Evaporation of media from the outer wells. | 1. Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile water or media to maintain humidity. |
Guide 3: Gene Expression Analysis of MTX Transporters (qPCR)
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low amplification of the target gene | 1. Poor RNA quality. 2. Inefficient primer design. 3. Issues with reverse transcription. | 1. Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are optimal. 2. Design and validate new primers. Ensure they span an exon-exon junction to avoid amplification of genomic DNA. 3. Use a high-quality reverse transcriptase and optimize the reaction conditions. |
| High Cq values for the housekeeping gene | 1. Low amount of starting RNA. 2. Presence of PCR inhibitors. | 1. Increase the amount of RNA in the reverse transcription reaction. 2. Re-purify the RNA to remove any potential inhibitors. |
| Inconsistent results between biological replicates | 1. Biological variability. 2. Inconsistent cell culture conditions. | 1. Increase the number of biological replicates. 2. Standardize cell culture conditions, including passage number, confluency, and media composition. |
Quantitative Data on this compound Transporters
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| BCRP/ABCG2 | This compound | 680 | 2400 | Membrane Vesicles (MCF7/MX) | |
| MRP1 | This compound | - | - | - | |
| MRP3 | This compound | - | - | - | |
| MRP5/ABCC5 | This compound | 1300 | 780 | Membrane Vesicles (HEK293) | |
| MRP5/ABCC5 | MTX-Glu2 | 700 | 450 | Membrane Vesicles (HEK293) | |
| hOAT1 | This compound | 553.8 | - | Mouse Proximal Tubule Cells | |
| hOAT3 | This compound | 21.1 | - | Mouse Proximal Tubule Cells | |
| hOAT4 | This compound | 17.8 | - | Mouse Proximal Tubule Cells |
Note: "-" indicates data not specified in the cited source.
Table 2: Fold Resistance to this compound Conferred by Transporter Overexpression
| Transporter | Cell Line | Fold Resistance | Reference |
| MRP1 | 2008 (human ovarian carcinoma) | 21-74 | |
| MRP2 | 2008 (human ovarian carcinoma) | - | |
| MRP5/ABCC5 | HEK293 | >160 (short-term exposure) | |
| BCRP/ABCG2 | S1-M1-80 | >1000 | |
| BCRP/ABCG2 | HEK293/ABCG2 | >500 |
Detailed Experimental Protocols
Protocol 1: this compound Cellular Uptake Assay
Objective: To measure the rate of this compound influx into cultured cells.
Materials:
-
[3H]-Methotrexate
-
Cultured cells (adherent or suspension)
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer, pH 7.4
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to attach (for adherent cells) or grow to the desired density (for suspension cells).
-
Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed HBSS (37°C). Add 0.5 mL of HBSS to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: To initiate the uptake, add a known concentration of [3H]-MTX (e.g., 1 µM) to each well.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 2, 5, 10 minutes). It is recommended to perform a time-course experiment to determine the linear range of uptake.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH or a suitable lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in a parallel set of wells to normalize the uptake data (e.g., pmol/mg protein/min).
Protocol 2: this compound Cytotoxicity MTT Assay
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound
-
Cultured cells
-
Complete culture medium (ideally with dialyzed FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the MTX dilutions. Include a vehicle control (medium without MTX).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Resistance
Caption: Signaling pathway illustrating this compound transport and mechanisms of resistance.
Experimental Workflow for this compound Cellular Uptake Assay
Caption: Experimental workflow for a this compound cellular uptake assay.
Logical Relationships in Transporter-Mediated this compound Resistance
Caption: Logical relationships in transporter-mediated this compound resistance.
References
- 1. This compound transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifolate resistance mediated by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of an effect of breast cancer resistance protein (BCRP/ABCG2) overexpression on this compound polyglutamate export and folate accumulation in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Methotrexate dose-response studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Methotrexate (MTX) dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a folate antagonist. Its primary mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition depletes intracellular pools of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][4] This disruption of nucleotide synthesis ultimately inhibits cell division, particularly in rapidly proliferating cells like cancer cells.
Q2: What are this compound polyglutamates and why are they important?
A2: Inside the cell, this compound is metabolized into this compound polyglutamates (MTX-PGs) through the addition of glutamate residues by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase. Furthermore, polyglutamation enhances the intracellular retention of the drug, prolonging its cytotoxic effects. The concentration of MTX-PGs has been associated with both the efficacy and toxicity of this compound treatment.
Q3: What is a typical IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary widely depending on the cell line, experimental duration, and specific assay conditions. For instance, some studies have reported IC50 values in the nanomolar to micromolar range. It is crucial to determine the IC50 empirically for your specific cell system.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or drug solutions.
-
Cell Clumping: Non-uniform cell suspension leads to clumps and uneven distribution in the plate.
Solutions:
-
Automate Seeding: If possible, use an automated cell dispenser for uniform plating.
-
Proper Mixing: Ensure the cell suspension is thoroughly mixed before and during plating.
-
Avoid Edge Wells: Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.
-
Randomize Plate Layout: Randomize the placement of different treatment groups across the plate to minimize systematic error.
-
Perform Technical Triplicates: Always run experiments in at least triplicate to assess and mitigate random error.
Issue 2: Poor or No Dose-Response Curve
Possible Causes:
-
Incorrect Dose Range: The selected concentration range may be too high (causing maximum toxicity at all doses) or too low (showing no effect).
-
Drug Inactivity: this compound may have degraded due to improper storage or handling.
-
Cell Resistance: The cell line being used may be inherently resistant to this compound.
-
Insufficient Incubation Time: The duration of drug exposure may not be long enough to elicit a cytotoxic effect.
Solutions:
-
Pilot Experiment: Conduct a pilot study with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the optimal range for your cell line.
-
Check Drug Stock: Prepare fresh this compound stock solutions. This compound powder should be stored at -20°C, protected from light. Stock solutions in alkaline buffer can be stored for short periods at 4-8°C or for longer durations at -20°C.
-
Verify Cell Sensitivity: If possible, use a control cell line known to be sensitive to this compound to validate your experimental setup.
-
Optimize Incubation Time: Test different incubation periods (e.g., 24, 48, 72 hours) to find the optimal time for observing a dose-dependent effect.
Issue 3: Inconsistent Results Between Experiments
Possible Causes:
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition (especially folate levels) can significantly impact this compound's efficacy.
-
Reagent Variability: Differences between lots of media, serum, or other reagents.
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, or humidity.
-
This compound Stability: The stability of this compound can be influenced by pH and storage conditions.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Seed cells at a standardized density and avoid letting them become over-confluent. Be aware that standard cell culture media contains folic acid, which can compete with this compound; consider using folate-depleted media for certain experiments.
-
Lot-to-Lot Reagent Testing: When starting with a new batch of critical reagents like fetal bovine serum, test it to ensure consistency with previous lots.
-
Monitor Equipment: Regularly calibrate and monitor incubators and other laboratory equipment.
-
Consistent Drug Preparation: Prepare this compound dilutions fresh for each experiment from a validated stock solution.
Data Presentation
Table 1: Exemplary IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095 | |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035 | |
| HTC-116 | Colon Carcinoma | 48 | 0.15 | |
| A-549 | Lung Carcinoma | 48 | 0.10 | |
| HEP3B | Hepatocellular Carcinoma | 24 | 18.34 |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Experimental Protocols
Protocol: Determining this compound IC50 using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (empirically determined to ensure cells are in the logarithmic growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in a minimal amount of 1 M NaOH, then diluted with sterile PBS or media).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common approach is a 9-point dose-response curve with half-log10 steps.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include wells with medium only as a negative control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and intracellular metabolism.
Caption: General workflow for a this compound dose-response cell viability assay.
Caption: A decision tree for troubleshooting common issues in MTX assays.
References
Technical Support Center: Methotrexate Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of drug-drug interactions on the efficacy of Methotrexate (MTX).
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of drugs that interact with this compound?
A1: Several classes of drugs can interact with this compound, primarily by affecting its pharmacokinetics or pharmacodynamics. The most frequently encountered interacting drug classes include:
-
Antibiotics , particularly penicillins and trimethoprim-sulfamethoxazole
-
Antiseizure medications
-
Sulfonamides
-
Diuretics
-
Other drugs known to be harsh on the liver or kidneys
-
Medications that have a high affinity for plasma proteins
Q2: What is the primary mechanism by which other drugs affect this compound efficacy?
A2: The most common mechanism is the interference with the renal excretion of this compound. MTX is primarily cleared by the kidneys through glomerular filtration and active tubular secretion. Drugs that compete for the same renal transporters, or that impair renal function, can lead to decreased clearance and consequently, elevated plasma concentrations of MTX, which can increase the risk of toxicity. Other mechanisms include displacement of MTX from plasma protein binding sites and additive or synergistic effects on the folate metabolic pathway.
Q3: What are the clinical consequences of drug-drug interactions with this compound?
A3: The clinical consequences can range from minor side effects to severe, life-threatening toxicities. The most common adverse effects include:
-
Bone marrow suppression (myelosuppression), leading to anemia, leukopenia, and thrombocytopenia
-
Gastrointestinal toxicity , such as mucositis, nausea, and diarrhea
-
Hepatotoxicity (liver damage)
-
Nephrotoxicity (kidney damage)
The severity of these toxicities is often dose-dependent and is more pronounced in patients receiving high-dose MTX therapy.
Troubleshooting Guides
Issue 1: Unexpectedly high this compound levels in plasma samples.
Possible Cause: Co-administration of a drug that inhibits renal clearance of this compound.
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully check the subject's medication record for any newly introduced drugs, particularly NSAIDs, PPIs, or certain antibiotics like penicillins or trimethoprim-sulfamethoxazole.
-
Assess Renal Function: Evaluate the subject's recent renal function tests (e.g., serum creatinine, creatinine clearance). A decline in renal function can significantly reduce MTX clearance.
-
Quantify MTX and Metabolite Levels: If possible, measure both this compound and its primary metabolite, 7-hydroxythis compound (7-OH-MTX), levels in the plasma. An altered ratio of MTX to 7-OH-MTX may provide clues about the mechanism of interaction.
-
In Vitro Transport Assay: To confirm a suspected interaction with a specific drug, perform an in vitro transporter assay using cell lines expressing relevant renal transporters like OAT1, OAT3, and BCRP to assess the inhibitory potential of the co-administered drug on MTX transport.
Issue 2: Increased incidence of adverse events (e.g., mucositis, myelosuppression) in an experimental group receiving this compound and a co-medication.
Possible Cause: A pharmacodynamic interaction leading to an additive or synergistic toxic effect.
Troubleshooting Steps:
-
Examine the Mechanism of Action: Investigate the mechanism of action of the co-administered drug. For example, drugs that also interfere with folate metabolism, such as trimethoprim, can have an additive antifolate effect with MTX, leading to increased toxicity.
-
Cell Viability Assays: Conduct in vitro cell viability assays (e.g., MTT assay) using relevant cell lines. Compare the cytotoxicity of this compound alone to the combination of this compound and the suspected interacting drug to determine if there is a synergistic effect.
-
Review Literature for Similar Interactions: Search for published case reports or clinical studies describing similar adverse events with the specific drug combination.
-
Dose-Response Analysis: If ethically and practically feasible, consider performing a dose-response analysis in an appropriate animal model to characterize the nature of the interaction (additive, synergistic, or antagonistic).
Data Presentation
Table 1: Impact of Proton Pump Inhibitors (PPIs) on this compound Elimination
| Study Finding | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Co-administration of PPIs as a risk factor for delayed MTX elimination | 6.66 | 3.13 - 14.17 | |
| PPI use as a risk factor for delayed MTX elimination | 2.65 | 1.03 - 6.82 | |
| PPIs not significantly associated with delayed MTX elimination | 1.50 | 0.55 - 4.06 |
Table 2: Effect of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Standardized Mean Difference | 95% Confidence Interval (CI) | p-value | Reference |
| Area Under the Blood Concentration-Time Curve (AUC) | 0.73 | 0.32 - 1.14 | 0.0004 | |
| Total Clearance | -0.80 | -1.41 to -0.18 | 0.0109 | |
| Renal Clearance | -0.76 | -1.40 to -0.11 | 0.0220 |
Table 3: Impact of Trimethoprim-Sulfamethoxazole (TMP/SMX) on this compound Levels in Adults Receiving High-Dose MTX
| Time Point | Median MTX Level without TMP/SMX | Median MTX Level with TMP/SMX | Reference |
| 24 hours | 4.30 µM | 4.30 µM | |
| 48 hours | 0.29 µM | 0.30 µM | |
| 72 hours | 0.14 µM | 0.15 µM |
Experimental Protocols
Protocol 1: Measurement of this compound and 7-Hydroxythis compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on established methods.
1. Sample Preparation: a. Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate the plasma. c. To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. d. Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube. f. Add an internal standard (e.g., a deuterated form of MTX).
2. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile). c. Flow Rate: Typically 0.3-1.0 mL/min. d. Detection: UV detector set at a wavelength of 303 nm. e. Quantification: Create a standard curve using known concentrations of this compound and 7-hydroxythis compound. The concentration in the samples is determined by comparing the peak areas to the standard curve.
Protocol 2: In Vitro Assay for Inhibition of this compound Transport
This protocol outlines a general method for assessing the inhibitory potential of a drug on MTX transport mediated by specific transporters (e.g., OAT1, OAT3, BCRP).
1. Cell Culture: a. Use a cell line stably expressing the human transporter of interest (e.g., HEK293-hOAT1). b. Culture the cells to confluence in appropriate multi-well plates.
2. Uptake Assay: a. Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). b. Pre-incubate the cells with the test compound (potential inhibitor) at various concentrations for a defined period (e.g., 10-30 minutes). c. Initiate the uptake reaction by adding a solution containing radiolabeled this compound (e.g., [³H]MTX) and the test compound. d. After a specific incubation time (e.g., 5-15 minutes), stop the uptake by aspirating the reaction mixture and washing the cells rapidly with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate the rate of this compound uptake in the presence and absence of the inhibitor. b. Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the this compound transport.
Visualizations
Caption: Additive antifolate effect of this compound and Trimethoprim.
Caption: Inhibition of renal excretion of this compound by NSAIDs, PPIs, and Penicillins.
Caption: A typical experimental workflow for studying drug-drug interactions with this compound.
References
- 1. [Effect of nonsteroidal anti-inflammatory drugs on pharmacokinetics of this compound: a meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of non-steroidal anti-inflammatory drugs on the disposition of this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of nonsteroidal antiinflammatory drugs on this compound (MTX) pharmacokinetics: impairment of renal clearance of MTX at weekly maintenance doses but not at 7.5 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction: this compound and Proton Pump Inhibitors [medsafe.govt.nz]
- 5. Retrospective evaluation of this compound elimination when co-administered with proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Methotrexate-Induced Oxidative Stress in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Methotrexate (MTX)-induced oxidative stress in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving this compound and provides actionable solutions.
Issue 1: Excessive Cell Death or Low Viability in MTX-Treated Cultures
-
Question: My cells are showing a dramatic decrease in viability after this compound treatment, even at concentrations reported in the literature. What could be the cause, and how can I fix it?
-
Answer:
-
Potential Cause 1: High Sensitivity of Cell Line. Different cell lines exhibit varying sensitivities to MTX. For instance, T-lymphocytic cell lines can be more susceptible to MTX-induced apoptosis than monocytic cell lines.[1]
-
Solution 1: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of MTX for your specific cell line. Start with a broad range of concentrations (e.g., 0.001 µM to 100 µM) and narrow it down to identify the optimal concentration for your experimental goals.[1][2]
-
Potential Cause 2: Overwhelming Oxidative Stress. MTX can induce significant oxidative stress through the generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants like glutathione (GSH).[3][4] This can lead to apoptosis and necrosis.
-
Solution 2: Co-treat your cells with an antioxidant. N-acetylcysteine (NAC), a precursor to GSH, has been shown to inhibit MTX-induced apoptosis and reduce ROS levels. Vitamin E is another potent antioxidant that can ameliorate MTX-induced cellular damage.
-
Potential Cause 3: Inappropriate Exposure Time. The cytotoxic effects of MTX are time-dependent. Prolonged exposure can lead to irreversible cell damage.
-
Solution 3: Conduct a time-course experiment to identify the optimal treatment duration. Assess cell viability and relevant markers at different time points (e.g., 6, 16, 24, 48, 72 hours) to find a window where the desired effects are observed without excessive cell death.
-
Logical Flow for Troubleshooting Low Cell Viability
Caption: Troubleshooting workflow for low cell viability in MTX experiments.
Issue 2: Inconsistent or Non-reproducible Oxidative Stress Markers
-
Question: I am trying to measure oxidative stress markers like ROS and MDA after MTX treatment, but my results are highly variable. What could be wrong?
-
Answer:
-
Potential Cause 1: Timing of Measurement. The production of ROS can be transient. For example, in some cell lines, maximum ROS generation is observed as early as 4 hours post-MTX treatment.
-
Solution 1: Perform a time-course experiment to determine the peak of ROS production in your specific cell model. Measure oxidative stress markers at multiple time points after MTX addition.
-
Potential Cause 2: Assay Sensitivity and Specificity. The choice of assay for measuring oxidative stress is critical. Different fluorescent probes for ROS have different specificities and sensitivities. Similarly, the method for malondialdehyde (MDA) measurement can influence the results.
-
Solution 2: Use well-validated and specific assays. For ROS detection, consider probes like Dihydrorhodamine 123 (for mitochondrial ROS) and ensure appropriate controls are in place. For lipid peroxidation, MDA and 4-hydroxynonenal (4-HNE) assays are commonly used.
-
Potential Cause 3: Cell Culture Conditions. Factors such as cell density, serum concentration in the media, and exposure to light can influence the basal level of oxidative stress and the cellular response to MTX.
-
Solution 3: Standardize your cell culture and experimental procedures meticulously. Ensure consistent cell seeding density, use fresh media and supplements, and protect fluorescent probes from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced oxidative stress?
A1: this compound primarily induces oxidative stress through two interconnected mechanisms:
-
Generation of Reactive Oxygen Species (ROS): MTX treatment leads to an increase in intracellular ROS, including superoxide and peroxide. This can be a result of impaired mitochondrial respiration and other cellular processes.
-
Depletion of Glutathione (GSH): MTX can decrease the levels of GSH, a major intracellular antioxidant. This depletion impairs the cell's ability to neutralize ROS, leading to a state of oxidative stress.
Signaling Pathway of MTX-Induced Oxidative Stress
References
- 1. Low dose this compound induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory actions of this compound are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Methotrexate with Co-therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methotrexate (MTX) and its co-therapies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving this compound.
Question: Why am I observing minimal or no cytotoxicity in my cancer cell line after treatment with this compound in an MTT assay?
Answer: This is a common issue that can arise from several factors related to the experimental setup and the inherent biology of the cells.
-
Salvage Pathways: Cells can bypass the cytotoxic effects of MTX by salvaging nucleotides from the culture medium. MTX primarily inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate and subsequent disruption of de novo purine and thymidylate synthesis. However, if the medium is rich in hypoxanthine and thymidine, cells can utilize these precursors through salvage pathways, rendering MTX ineffective.[1]
-
Solution: Use a culture medium that is depleted of hypoxanthine and thymidine. Alternatively, you can enzymatically deplete these metabolites from your standard medium using xanthine oxidase and thymidine phosphorylase.[1]
-
-
Incorrect Dosing or Exposure Time: The concentration of MTX and the duration of treatment are critical. Insufficient dosage or a short exposure time may not be enough to induce a significant cytotoxic effect.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to MTX. This can be due to several mechanisms, including impaired MTX transport into the cell, decreased polyglutamation of MTX, or overexpression of DHFR.
-
Solution: If you suspect resistance, you can measure the intracellular concentration of MTX and its polyglutamated forms. Consider using a different cell line known to be sensitive to MTX as a positive control.
-
Question: I am seeing a high degree of variability in my experimental replicates when assessing MTX efficacy. What could be the cause?
Answer: High variability can obscure the true effect of your treatment. Several factors can contribute to this:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a uniform single-cell suspension before plating and use a precise method for cell counting and seeding.
-
-
Drug Preparation and Dilution: Errors in preparing the stock solution or serial dilutions of MTX and co-therapies can introduce significant variability.
-
Solution: Prepare fresh stock solutions and perform dilutions carefully. Validate the concentration of your stock solution if possible.
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Assay-Specific Variability: The inherent variability of the assay itself (e.g., MTT, Annexin V) can be a factor.
-
Solution: Ensure proper mixing of reagents and consistent incubation times. Include appropriate positive and negative controls in every experiment to assess assay performance.
-
Question: My leucovorin rescue experiment in cell culture is not showing the expected protective effect against MTX toxicity. What should I check?
Answer: Leucovorin (folinic acid) rescue is a time and dose-dependent process.[4]
-
Timing of Leucovorin Addition: Leucovorin must be added after a sufficient period of MTX exposure to allow for its anti-cancer effects. If added too early, it can completely abrogate the efficacy of MTX. Conversely, if added too late, it may not be able to rescue cells from irreversible damage.
-
Solution: Optimize the timing of leucovorin addition. A common starting point is to add leucovorin 12-24 hours after the initial MTX treatment.
-
-
Leucovorin Concentration: The concentration of leucovorin should be sufficient to compete with MTX and replenish the intracellular folate pool.
-
Solution: Perform a dose-response experiment with varying concentrations of leucovorin to find the optimal rescue concentration for your experimental conditions.
-
-
Cellular Transport: The efficacy of leucovorin rescue can depend on the expression of folate transporters on the cell surface.
-
Solution: If you suspect issues with transport, you can assess the expression of relevant transporters like the reduced folate carrier (RFC).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound and its co-therapies.
What is the primary mechanism of action of this compound?
This compound is a folate antagonist. It competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By depleting tetrahydrofolate, MTX disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.
How do co-therapies like folic acid and leucovorin improve the therapeutic index of this compound?
Folic acid and leucovorin (a more active form of folic acid) are used to mitigate the toxic side effects of MTX on healthy cells. They work by replenishing the intracellular folate pool, thereby bypassing the DHFR inhibition caused by MTX. This allows normal cells to resume DNA synthesis and proliferation. The rationale behind this "rescue" strategy is that cancer cells may have a less efficient uptake of leucovorin compared to normal cells, or that a delayed administration of leucovorin allows MTX to exert its cytotoxic effect on cancer cells before the rescue of normal cells.
What are the key signaling pathways modulated by this compound?
Besides its direct effect on folate metabolism, this compound also exerts anti-inflammatory effects through the adenosine signaling pathway. MTX treatment leads to an intracellular accumulation of adenosine monophosphate (AMP), which is then released from the cell and converted to adenosine. Adenosine, in turn, activates adenosine receptors (primarily the A2A receptor) on the surface of immune cells. Activation of the A2A receptor initiates a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.
What are some important drug interactions to be aware of when working with this compound in preclinical models?
Several classes of drugs can interact with this compound and increase its toxicity. These include:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Can reduce the renal clearance of MTX, leading to elevated plasma concentrations and increased toxicity.
-
Proton Pump Inhibitors (PPIs): May also interfere with the renal excretion of MTX.
-
Certain Antibiotics (e.g., penicillins, sulfonamides): Can compete with MTX for renal tubular secretion, thereby increasing its levels.
It is crucial to be aware of these potential interactions when designing in vivo experiments.
How can I measure the intracellular concentration of this compound and its active metabolites?
The most accurate and sensitive method for quantifying intracellular MTX and its polyglutamated forms is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and precise measurement of each polyglutamate species.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Daoy | Medulloblastoma | 0.095 | 144 |
| Saos-2 | Osteosarcoma | 0.035 | 144 |
| HTC-116 | Colorectal Cancer | 0.37 | 24 |
| HTC-116 | Colorectal Cancer | 0.15 | 48 |
| A-549 | Lung Carcinoma | 0.10 | 48 |
| A549 | Lung Cancer | >1 | Not Specified |
| H1975 | Lung Cancer | >1 | Not Specified |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound with or without a co-therapy.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Cell culture medium (consider using medium depleted of hypoxanthine and thymidine)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of MTX, the co-therapy, or their combination. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with MTX and/or co-therapies for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. This compound cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. High-dose this compound therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Methotrexate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in experiments involving Methotrexate (MTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a laboratory setting?
This compound (MTX) is a folic acid antagonist.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cellular proliferation.[3][4] This disruption of the folate metabolic pathway ultimately leads to cell cycle arrest and apoptosis.
Q2: What are the main signaling pathways affected by this compound?
The two primary signaling pathways affected by this compound are:
-
Folate Pathway: MTX directly inhibits DHFR within this pathway, depleting the intracellular pool of reduced folates necessary for the synthesis of nucleotides.
-
Adenosine Signaling Pathway: MTX treatment leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). This accumulation inhibits adenosine deaminase, leading to an increase in intracellular and extracellular adenosine levels. Adenosine, acting through its receptors, has potent anti-inflammatory effects.
Q3: What are the best practices for preparing and storing this compound stock solutions?
Proper preparation and storage of MTX stock solutions are critical for experimental consistency. This compound is insoluble in water and ethanol but soluble in dilute solutions of alkali hydroxides and mineral acids.
For cell culture experiments, a common practice is to dissolve MTX powder in a minimal amount of 1 M NaOH and then dilute it with saline or cell culture medium. It is crucial to protect MTX solutions from light, as it is photosensitive.
| Storage Condition | Diluent | Stability |
| -20°C | Undiluted powder | At least three years |
| -20°C | Diluted in saline or medium | About one month |
| 4–8°C | Diluted in saline or medium | About one week |
| 25°C | 0.9% Sodium Chloride (0.2 mg/mL and 20 mg/mL) | 28 days (protected from light) |
| 25°C | 5% Dextrose (20 mg/mL) | 28 days (protected from light) |
| 25°C | 5% Dextrose (0.2 mg/mL) | 3 days (protected from light) |
Q4: What are the essential safety precautions when handling this compound?
This compound is a cytotoxic agent and should be handled with care. Personnel preparing and handling MTX solutions should wear appropriate personal protective equipment (PPE), including gloves (PVC), safety glasses, and a disposable gown. All work with MTX solutions should be conducted in a vertical laminar flow hood (Biological Safety Cabinet - Class II). Contaminated waste should be segregated, sealed, and marked as hazardous waste for proper disposal, typically through incineration.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent MTX Stock Solution | Prepare a large batch of MTX stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect the stock solution from light. |
| Variations in Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, seeding density, and serum concentration. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Presence of Thymidine and Hypoxanthine in Media | Standard cell culture media can contain thymidine and hypoxanthine, which can rescue cells from MTX-induced cytotoxicity. Consider using a medium depleted of these components or adding enzymes like thymidine phosphorylase and xanthine oxidase to the culture medium during the assay. |
| Inconsistent Assay Incubation Times | Strictly adhere to the same incubation times for drug treatment and assay development in all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across wells and plates. |
Issue 2: Cells seem to recover after an initial response to this compound.
| Potential Cause | Troubleshooting Step |
| Drug Instability | This compound in solution can degrade over time, especially at lower concentrations and when exposed to light. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cellular Resistance Mechanisms | Cells can develop resistance to MTX. This can be due to decreased drug uptake, increased drug efflux, or alterations in target enzymes. If this is suspected, consider using a different cell line or investigating the expression of drug resistance markers. |
| Insufficient Drug Concentration | The initial concentration of MTX may not have been sufficient to induce irreversible cell death. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Salvage Pathways | As mentioned previously, components in the cell culture medium can allow cells to bypass the effects of MTX. |
Issue 3: Inconsistent effects of this compound on cell cycle progression.
| Potential Cause | Troubleshooting Step |
| Asynchronous Cell Population | For cell cycle analysis, it is often beneficial to synchronize the cell population before MTX treatment. This can be achieved through methods like serum starvation or chemical inhibitors. |
| Timing of Analysis | The effects of MTX on the cell cycle are time-dependent. Perform a time-course experiment to identify the optimal time point to observe the desired cell cycle arrest (typically S-phase arrest). |
| Inappropriate MTX Concentration | The concentration of MTX can influence the cell cycle profile. Test a range of concentrations to find the one that gives the most consistent and robust effect. |
| Variability in Staining Protocol | Ensure consistent cell fixation and staining procedures for flow cytometry analysis. Use a standardized protocol for propidium iodide or other DNA content stains. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (powder)
-
1 M NaOH
-
Sterile PBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a concentrated stock solution of MTX (e.g., 10 mM) by dissolving the powder in a minimal amount of 1 M NaOH and then diluting with sterile PBS or culture medium.
-
Perform serial dilutions of the MTX stock solution in complete culture medium to obtain the desired final concentrations for the assay.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MTX. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each MTX concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the MTX concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well or 12-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of MTX and an untreated control.
-
Incubate for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain detached, apoptotic cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's effect on the folate pathway.
Caption: this compound's influence on adenosine signaling.
References
Quality control procedures for Methotrexate assay validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methotrexate (MTX) assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental quality control procedures for this compound assay validation?
A1: Good laboratory practice suggests that for routine quality control, at least two levels of controls (low and high medical decision points) should be tested each day patient samples are assayed and each time a calibration is performed.[1][2] It is also recommended to run a single sample of low, medium, and high controls once every 24 hours of use.[3] If any trends or shifts in control values are detected, or if a control does not recover within its specified range, a review of all operating parameters is necessary.[1]
Q2: How often should I calibrate my this compound assay?
A2: Calibration is required with each new reagent kit lot number.[1] You should also recalibrate whenever indicated by quality control results or as required by your laboratory's standard protocols. For instance, with the ARCHITECT this compound assay, recalibration is necessary if a new reagent kit lot is used or if controls are out of range. A full 6-point calibration is often performed using calibrators tested in duplicate.
Q3: What are common sources of interference in this compound immunoassays?
A3: Immunoassays for this compound can be susceptible to interference from its metabolites, which can lead to inaccurate results. A significant interferent is 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA), a metabolite formed in patients treated with glucarpidase. While metabolites like 7-OH this compound and folic acid have been shown to have minimal interference in some second-generation immunoassays, DAMPA can cause notable interference. Chromatographic methods like LC-MS/MS are generally less prone to metabolite interference.
Q4: My sample concentration is higher than the upper limit of quantification. What should I do?
A4: If a sample's this compound concentration exceeds the assay's measurement range, the sample must be diluted. The dilution should be performed with a validated dilution buffer to bring the concentration within the linear range of the assay. The final result is then calculated by multiplying the measured concentration by the dilution factor. For example, the ARCHITECT this compound assay has automated dilution protocols for 1:20, 1:400, and 1:8000 dilutions.
Troubleshooting Guides
Issue 1: Control values are out of the acceptable range.
| Possible Cause | Troubleshooting Step |
| Improper Reagent Handling/Storage | Ensure reagents are stored at the recommended temperature and have not expired. Allow reagents to equilibrate to room temperature before use. |
| Calibration Drift or Error | Perform a recalibration of the instrument. Ensure calibrators are prepared correctly and have not expired. |
| Instrument Malfunction | Check the instrument for any error messages. Review the instrument's maintenance logs. Contact the manufacturer's technical support if necessary. |
| Contaminated Reagents or Samples | Use fresh aliquots of controls and reagents. Ensure proper pipetting techniques to avoid cross-contamination. |
| Incorrect Assay Procedure | Review the assay protocol to ensure all steps were followed correctly. Pay close attention to incubation times and temperatures. |
Issue 2: High variability (poor precision) between replicate measurements.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Ensure proper pipetting technique, including correct immersion depth and consistent dispensing speed. |
| Inadequate Mixing | Ensure thorough mixing of samples, standards, and controls before loading. |
| Bubbles in Wells/Sample Cups | Inspect all samples and reagents for bubbles before analysis and remove them with an applicator stick. |
| Instrument Issue | Check for issues with the instrument's dispensing or washing system. |
| Sample Heterogeneity | If using plasma or serum, ensure the sample was properly centrifuged to remove particulate matter. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for this compound Quantification
This protocol provides a general overview for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation:
- A simple protein precipitation is performed using a 1:1 mixture of methanol and acetonitrile.
2. Chromatographic Separation:
- Achieved using a Synergi Hydro-RP column (50 mm × 2.0 mm, 2.5 μm).
- A gradient elution program is run for 3.5 minutes.
3. Mass Spectrometry Detection:
- The supernatant is injected into the HPLC-MS/MS system for analysis.
4. Validation Parameters:
- The assay should be validated according to FDA guidelines for bioanalytical method validation.
- Key parameters to validate include:
- Specificity and Selectivity
- Carryover
- Linearity and Lower Limit of Quantitation (LLOQ)
- Precision and Accuracy
- Matrix Effect and Recovery
- Stability
- Dilution Integrity
Quantitative Data Summary
Table 1: Validation Parameters for a Second-Generation this compound Immunoassay
| Parameter | Result |
| Within-run Precision (%CV) | 2.6% to 4.4% |
| Linear Measuring Range | 0.03 to 1.3 µM |
| Lower Limit of Measuring Interval | 0.03 µM |
| Lower Limit of Detection | 0.0067 µM |
Table 2: Validation Parameters for an HPLC-MS/MS this compound Assay
| Parameter | Result |
| Linearity Range | 5–1000 ng/mL (0.01–2.20 μmol/L) |
| Correlation Coefficient (r²) | >0.99 |
| Intra-batch Precision (%RSD) | 4.13–7.67% |
| Inter-batch Precision (%RSD) | 4.88–6.99% |
| Accuracy | 97.00–102.15% |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
Visualizations
References
Technical Support Center: Overcoming Poor Cellular Uptake of Methotrexate in Vitro
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with methotrexate (MTX) efficacy in vitro, specifically related to poor cellular uptake. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you diagnose and resolve these issues.
Section 1: Troubleshooting Guide
Poor cellular uptake is a primary mechanism of this compound resistance in vitro. Use this guide to diagnose and address common issues.
Problem: Cells show high viability (high IC50) after MTX treatment.
This is the most common indicator of poor drug uptake or inherent resistance. Follow these steps to troubleshoot:
Step 1: Verify the Basics
-
Cell Line Authentication: Confirm the identity of your cell line. Misidentified or cross-contaminated cell lines may have different sensitivities to MTX.
-
MTX Integrity: Ensure the this compound solution is correctly prepared, stored, and not expired. MTX is sensitive to light.
-
Assay Viability: Confirm that your viability assay (e.g., MTT, XTT) is performing correctly with appropriate positive and negative controls.
Step 2: Investigate the Cellular Uptake Mechanism
-
Transporter Expression: The primary mechanism for MTX uptake is the Reduced Folate Carrier (RFC, gene name SLC19A1). Low expression of this transporter is a common cause of resistance.
-
Action: Perform qPCR or Western blot to assess SLC19A1 mRNA or RFC protein levels, comparing your cell line to a known MTX-sensitive line.
-
-
Culture Medium Composition: Folate levels in the culture medium can impact MTX uptake.
-
Action: Standard RPMI-1640 medium has high folic acid levels, which can compete with MTX for uptake. Consider using a folate-deficient medium for your experiments to enhance MTX transport.
-
Step 3: Implement Strategies to Enhance Uptake If baseline uptake is confirmed to be low, consider the following advanced delivery strategies.
-
pH Modification: The tumor microenvironment is often acidic, which can enhance uptake via the Proton-Coupled Folate Transporter (PCFT).
-
Action: Culture cells in a slightly acidic medium (e.g., pH 6.5-6.8) during MTX treatment and assess for changes in cytotoxicity.[1] Note that this may also affect cell health, so appropriate controls are necessary.
-
-
Nanoparticle Encapsulation: Encapsulating MTX in nanoparticles can facilitate entry into cells via endocytosis, bypassing the need for RFC transporters.
-
Action: Prepare and test MTX-loaded liposomes or polymeric nanoparticles. (See Section 3 for protocols).
-
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for diagnosing and solving poor MTX uptake.
Caption: Troubleshooting workflow for poor in vitro MTX efficacy.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound so high compared to published values? A: This is a common issue that can be attributed to several factors:
-
Cell Line-Specific Resistance: Different cell lines have vastly different sensitivities to MTX. For example, MDA-MB-231 breast cancer cells are known to be more resistant than MCF-7 cells.[2] This is often due to lower expression of the Reduced Folate Carrier (RFC).[2]
-
Culture Conditions: The concentration of folic acid in your culture medium is critical. Standard media like RPMI-1640 contain high levels of folic acid, which competes with MTX for cellular uptake via RFC. Using folate-deficient media can often lower the IC50.
-
Exposure Time: MTX's cytotoxic effects are time-dependent. An IC50 value determined after 24 hours will likely be much higher than one determined after 48 or 72 hours.[3][4]
-
Acquired Resistance: If cells have been cultured for extended periods with low levels of MTX, or if they are a subclone of a previously treated population, they may have acquired resistance.
Q2: What is the primary mechanism for this compound uptake, and how is it regulated? A: The primary route of entry for MTX into cells at physiological pH (7.4) is the Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene. Its expression is complex and can be regulated at both the transcriptional and post-transcriptional levels.
-
Transcriptional Regulation: The SLC19A1 gene has multiple promoters that are controlled by transcription factors such as Sp1, USF1, and GATA1.
-
Post-transcriptional Regulation: Folate levels can influence the stability of RFC mRNA and the trafficking of the RFC protein to the cell membrane. For instance, some studies show that under conditions of folate excess, the RFC protein may be retained in the endoplasmic reticulum, reducing its presence on the cell surface and thus lowering MTX uptake.
Q3: How can nanoparticle encapsulation improve MTX uptake? A: Nanoparticles, such as liposomes and polymeric nanoparticles, improve MTX delivery primarily by changing the mechanism of cellular entry. Instead of relying on specific transporters like RFC, nanoparticles are typically taken up by endocytosis . This process is less dependent on the expression of a single transporter and can effectively bypass resistance mechanisms based on low RFC expression or RFC mutations. Additionally, functionalizing the nanoparticle surface with targeting ligands (like folic acid itself, to target the folate receptor) can further enhance uptake in cancer cells that overexpress these receptors.
Q4: My nanoparticle formulation is not improving MTX efficacy. What could be wrong? A: Several factors in the formulation process can lead to suboptimal performance:
-
Low Encapsulation Efficiency (EE): If a significant portion of the MTX is not successfully encapsulated, you are essentially still treating the cells with free drug. MTX is hydrophilic, which can make it challenging to encapsulate in lipid-based carriers. Optimize your preparation method to improve EE.
-
Particle Size and Polydispersity (PDI): Large or aggregated nanoparticles (high PDI) are not taken up efficiently by cells. Aim for a particle size between 100-200 nm with a low PDI (<0.3) for optimal results.
-
Instability and Drug Leakage: The formulation may be unstable in culture medium, leading to premature release of MTX before the nanoparticles are internalized by cells. Assess the stability of your formulation over the course of your experiment.
Q5: Can I measure the intracellular concentration of this compound directly? A: Yes, direct measurement is the best way to confirm poor uptake. This is typically done by lysing the cells after treatment and quantifying the amount of intracellular MTX.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying MTX and its active metabolites, the this compound polyglutamates (MTX-PGs).
-
Radiolabeled MTX: Using [³H]MTX allows for straightforward quantification via scintillation counting and is a classic method for uptake studies.
-
Immunoassays: Commercial kits (e.g., ELISA-based) are available to measure MTX concentrations in cell lysates or culture supernatants.
Section 3: Data and Protocols
Quantitative Data: Comparison of IC50 Values
The following tables summarize published IC50 values, demonstrating the improved efficacy of nanoparticle-formulated this compound compared to the free drug in various cancer cell lines.
Table 1: IC50 Values of Free MTX vs. Liposomal MTX
| Cell Line | Treatment | Exposure Time | IC50 (mg/mL) | Fold Improvement | Reference |
|---|---|---|---|---|---|
| BT-474 | Free MTX | 48 hours | >10 | - |
| BT-474 | Liposomal MTX | 48 hours | 0.82 | >12.2x | |
Table 2: IC50 Values of Free MTX vs. Nanostructured Lipid Carrier (NLC) MTX
| Cell Line | Treatment | Exposure Time | IC50 (µg/mL) | Fold Improvement | Reference |
|---|---|---|---|---|---|
| MCF-7 | Free MTX | 72 hours | ~7 | - | |
| MCF-7 | MTX-NLCs | 72 hours | Not specified, but higher cytotoxicity reported | - | |
| HeLa | Free MTX | Not specified | >50 | - |
| HeLa | MTX-Chitosan NPs | 48 hours | 1.8 | >27.8x | |
Table 3: IC50 Values of Free MTX in Various Cell Lines
| Cell Line | Exposure Time | IC50 (µM) | Reference |
|---|---|---|---|
| HCT-116 | 48 hours | 0.15 | |
| A-549 | 48 hours | 0.10 | |
| Daoy | 6 days | 0.095 |
| Saos-2 | 6 days | 0.035 | |
Experimental Protocols
This protocol is adapted from a method used to prepare liposomes for delivery to BT-474 breast cancer cells.
Materials:
-
Phospholipon 90G (or similar phosphatidylcholine)
-
Cholesterol
-
This compound (MTX)
-
Chloroform and Methanol (1:1 v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 200 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve phospholipids and cholesterol (e.g., 70:30 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask under low pressure at a temperature above the lipid transition temperature (e.g., 33-40°C) until a thin, dry lipid film is formed on the flask wall. c. Continue to dry the film under a stream of nitrogen gas for at least 30 minutes to remove all residual solvent.
-
Hydration: a. Prepare a solution of MTX in PBS at the desired concentration (e.g., 10 mg/mL). b. Add the MTX solution to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation or vortexing at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Load the MLV suspension into a liposome extruder pre-heated to the same temperature. b. Extrude the suspension 15-21 times through stacked polycarbonate membranes of a defined pore size (e.g., 200 nm). This process generates unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification: a. To remove unencapsulated (free) MTX, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Characterization: a. Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine encapsulation efficiency by lysing a known amount of the liposomal formulation (e.g., with a detergent or solvent like methanol), measuring the total MTX concentration via UV-Vis spectrophotometry or HPLC, and comparing it to the initial amount used.
This protocol is a common method for preparing polymeric nanoparticles.
Materials:
-
Poly(lactic-co-glycolide) (PLGA)
-
This compound (MTX)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant/stabilizer)
-
Deionized water
-
Magnetic stirrer
Methodology:
-
Prepare Organic Phase: a. Dissolve a specific amount of PLGA (e.g., 40 mg) and MTX (e.g., 5 mg) in an organic solvent like acetone (e.g., 10 mL).
-
Prepare Aqueous Phase: a. Dissolve a surfactant, such as PVA or Poloxamer 188 (e.g., 1% w/v), in deionized water with magnetic stirring until a clear solution is obtained.
-
Nanoprecipitation: a. While vigorously stirring the aqueous phase (e.g., at 500 rpm), slowly inject the organic phase into the aqueous solution (e.g., 10 mL of organic phase into 100 mL of aqueous phase). b. Nanoparticles will form instantly as the solvent diffuses and the polymer precipitates.
-
Solvent Evaporation & Purification: a. Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow the acetone to evaporate completely. b. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min). c. Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): a. For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry.
-
Characterization: a. Characterize the nanoparticles for size, PDI, and zeta potential (DLS), morphology (SEM/TEM), and encapsulation efficiency (as described in Protocol 1).
This protocol assesses the effect of MTX formulations on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Free MTX and MTX-loaded nanoparticle solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
DMSO or other suitable solvent
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow cells to attach.
-
Treatment: a. Prepare serial dilutions of your MTX formulations (free drug and nanoparticles) in culture medium. b. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After incubation, add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Section 4: Signaling and Uptake Pathways
Understanding the molecular pathways governing MTX uptake and action is crucial for interpreting experimental results.
This compound Cellular Transport and Retention
This diagram illustrates the key transporters involved in MTX influx and efflux, and the critical intracellular step of polyglutamation.
Caption: Key pathways of MTX cellular transport and metabolism.
Regulation of the Reduced Folate Carrier (RFC/SLC19A1)
This diagram shows the regulatory inputs affecting the primary MTX transporter, providing insight into potential reasons for its low expression.
Caption: Transcriptional and post-transcriptional regulation of RFC.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Post-transcriptional regulation of the human reduced folate carrier as a novel adaptive mechanism in response to folate excess or deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
Technical Support Center: Mitigating Methotrexate-Induced Nephrotoxicity in Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating preclinical studies on methotrexate (MTX)-induced nephrotoxicity. It includes frequently asked questions, detailed experimental protocols, and troubleshooting for common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound-induced nephrotoxicity is primarily caused by the precipitation of MTX and its metabolite, 7-hydroxythis compound, in the renal tubules, especially in acidic urine.[1] This crystallization can lead to tubular obstruction, direct tubular injury, and renal vasoconstriction, ultimately impairing renal function.[1] Key molecular mechanisms involved include the induction of oxidative stress, inflammation (e.g., via the NF-κB/NLRP3 inflammasome axis), and apoptosis in renal tubular cells.[2][3][4]
Q2: What are the standard doses of this compound used to induce nephrotoxicity in rodents?
A2: The dose required to induce nephrotoxicity varies by species and study objective. A common approach in rats is a single intraperitoneal (i.p.) injection. Doses ranging from 20 mg/kg to 80 mg/kg have been shown to reliably induce kidney injury. For instance, a single i.p. dose of 20 mg/kg is sufficient to cause significant functional and histological changes.
Q3: What are the essential biomarkers for assessing this compound-induced kidney injury?
A3: Both functional and damage biomarkers are crucial.
-
Traditional Functional Biomarkers: Serum creatinine and Blood Urea Nitrogen (BUN) are standard indicators of glomerular filtration rate, though they may only rise after significant kidney damage has occurred.
-
Early Damage Biomarkers: Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are more sensitive markers that can detect tubular injury at earlier stages.
-
Novel Biomarkers: Urinary markers like TIMP2*IGFBP7 and Organic Anion Transporter 5 (uOat5) are emerging as highly predictive for early detection of acute kidney injury (AKI).
Q4: What are some classes of protective agents investigated against MTX-induced nephrotoxicity?
A4: Research has focused on agents that target the underlying mechanisms of MTX toxicity. These include:
-
Antioxidants: Compounds that mitigate oxidative stress, such as ferulic acid and geraniol, have shown protective effects by activating pathways like Nrf2/HO-1.
-
Anti-inflammatory Agents: Natural compounds like paeonol and rutin can suppress inflammatory signaling pathways, including TLR4/NF-κB, reducing inflammatory cell infiltration and damage.
-
Apoptosis Inhibitors: Agents that can modulate apoptotic pathways (e.g., Bax/Bcl-2) may prevent tubular cell death.
Troubleshooting Guide
Q1: Issue - High variability in serum creatinine and BUN levels within the this compound control group.
A1:
-
Possible Cause 1: Dehydration. Inconsistent water intake among animals can significantly affect renal function and MTX clearance.
-
Solution: Ensure all animals have ad libitum access to water. Monitor water intake and urine output, especially after MTX injection. Consider providing hydration support, such as subcutaneous saline, if necessary.
-
-
Possible Cause 2: Inconsistent Drug Administration. Variability in the volume or site of an intraperitoneal injection can alter drug absorption and subsequent toxicity.
-
Solution: Standardize the injection procedure. Ensure the injection volume is accurate for each animal's body weight and that the injection is consistently delivered into the peritoneal cavity.
-
-
Possible Cause 3: Animal Health Status. Underlying subclinical infections or stress can affect an animal's response to MTX.
-
Solution: Acclimatize animals properly before the experiment. Monitor for any signs of illness or distress and exclude any unhealthy animals from the study.
-
Q2: Issue - The investigational protective agent shows no significant effect against MTX-induced nephrotoxicity.
A2:
-
Possible Cause 1: Inappropriate Dosing or Timing. The dose of the protective agent may be too low, or its administration may not align with the peak toxic insult from MTX.
-
Solution: Conduct a dose-response study for the protective agent. Review the literature to determine the optimal timing for administration—pretreatment is a common and often effective strategy.
-
-
Possible Cause 2: Poor Bioavailability. The agent may not be absorbed effectively or may not reach sufficient concentrations in the kidney tissue.
-
Solution: Verify the bioavailability of your compound with the chosen route of administration. Consider pharmacokinetic studies to measure plasma and kidney tissue concentrations of the agent.
-
-
Possible Cause 3: Mismatched Mechanism of Action. The protective agent's mechanism may not effectively counter the primary drivers of MTX-induced nephrotoxicity in your model.
-
Solution: Re-evaluate the known mechanisms of your agent and compare them to the established pathways of MTX toxicity (oxidative stress, inflammation, apoptosis).
-
Q3: Issue - Unexpectedly high mortality rate in the MTX-treated groups.
A3:
-
Possible Cause 1: Excessive MTX Dose. The selected dose may be too high for the specific strain, age, or sex of the animals being used.
-
Solution: Perform a pilot study with a range of MTX doses to establish a sublethal dose that reliably induces nephrotoxicity without causing excessive mortality. A dose of 20 mg/kg i.p. is often a well-tolerated starting point in rats.
-
-
Possible Cause 2: Severe Dehydration and AKI. MTX can cause severe acute kidney injury, leading to a rapid decline in health.
-
Solution: Implement supportive care measures. Urinary alkalinization (e.g., with sodium bicarbonate in drinking water) can help prevent MTX crystallization. Ensure aggressive hydration. Leucovorin rescue, while more common in clinical settings, can be adapted for preclinical models if severe systemic toxicity is a concern.
-
Data Presentation: Summary of Preclinical Models
Table 1: Common Dosing Regimens for MTX-Induced Nephrotoxicity
| Animal Model | MTX Dose | Route of Administration | Key Findings | Reference |
| Wistar Rat | 20 mg/kg | Intraperitoneal (single dose) | Significant increase in serum creatinine, BUN, and KIM-1; histological evidence of tubular necrosis. | |
| Wistar Rat | 80 mg/kg | Intraperitoneal (single dose) | Early increase in urinary Oat5 (uOat5) at day 2, preceding changes in creatinine or histology. | |
| Wistar Rat | 5 mg/kg/day for 5 days | Intraperitoneal (long-admin) | Higher accumulation of MTX in the kidney and more severe injury compared to a single 25 mg/kg dose. | |
| Sprague-Dawley Rat | 20 mg/kg | Intraperitoneal (single dose) | Upregulation of inflammatory markers (TLR4/NF-κB) and oxidative stress. |
Table 2: Examples of Protective Agents in Preclinical Studies
| Protective Agent | Animal Model | MTX Dose | Agent Dose & Route | Key Protective Mechanisms | Reference |
| Geraniol | Wistar Rat | 20 mg/kg i.p. | 100 & 200 mg/kg, oral | Activation of Nrf2/HO-1; Suppression of MAPK/NF-κB and apoptosis. | |
| Ferulic Acid | Wistar Rat | 20 mg/kg i.p. | 50 mg/kg, oral | Activation of Nrf2/HO-1 and PPARγ; Suppression of NF-κB/NLRP3 inflammasome. | |
| Paeonol | Wistar Rat | 20 mg/kg i.p. | 100 mg/kg, oral | Inhibition of TLR4/NF-κB pathway; Reduced oxidative stress. | |
| Rutin | Wistar Rat | 20 mg/kg i.p. | 50 mg/kg, oral | Antioxidant effects; Reduction of histopathological damage. |
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (e.g., Control, MTX-only, MTX + Protective Agent). A typical group size is 6-8 animals.
-
Protective Agent Administration: If applicable, administer the protective agent according to the study design (e.g., orally via gavage for a set number of days before MTX). The control and MTX-only groups should receive the vehicle.
-
Induction: On the designated day, induce nephrotoxicity by administering a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg body weight). The control group receives a corresponding volume of saline i.p.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in water intake).
-
Sacrifice and Sample Collection: At a predetermined time point (e.g., 72 hours or 5 days post-MTX injection), anesthetize the animals. Collect blood via cardiac puncture for serum analysis. Perfuse the kidneys with cold saline and harvest them for histopathological and biochemical analysis.
Protocol 2: Assessment of Renal Function and Oxidative Stress
-
Serum Biomarkers:
-
Centrifuge collected blood at 3000 rpm for 15 minutes to separate serum.
-
Measure serum creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Kidney Tissue Homogenate:
-
Homogenize a weighed portion of the kidney tissue in cold phosphate-buffered saline (PBS).
-
Centrifuge the homogenate at 4°C and collect the supernatant.
-
-
Oxidative Stress Markers:
-
Use the kidney homogenate supernatant to measure levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Measure the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), and the levels of reduced Glutathione (GSH) using appropriate commercial kits.
-
Protocol 3: Histopathological Examination
-
Fixation: Fix one kidney (or a section of it) in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the degree of kidney damage based on features such as tubular necrosis, interstitial inflammation, loss of brush border, and cast formation.
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid protects against this compound nephrotoxicity via activation of Nrf2/ARE/HO-1 signaling and PPARγ, and suppression of NF-κB/NLRP3 inflammasome axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Geraniol Averts this compound-Induced Acute Kidney Injury via Keap1/Nrf2/HO-1 and MAPK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Alteration of Renal Aquaporins 1 and 2, Oxidative Stress and Tubular Apoptosis Can Be Attenuated by Omega-3 Fatty Acids Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the reproducibility of Methotrexate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of their Methotrexate (MTX) experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound.
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values for this compound can stem from several factors related to experimental setup and biological variability. Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase. Cells at different growth stages can exhibit varied sensitivity to MTX. It is also crucial to use authenticated and mycoplasma-free cell lines.[1]
-
Culture Medium Composition: Standard culture media like RPMI-1640 can contain thymidine and hypoxanthine, which can be salvaged by cells and counteract the cytotoxic effects of this compound, leading to artificially high IC50 values.[2] For sensitive assays, consider using a medium depleted of these metabolites.[2]
-
This compound Stock Solution: The preparation, storage, and handling of your MTX stock solution are critical. Ensure it is fully dissolved, stored protected from light, and subjected to minimal freeze-thaw cycles.[3]
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations (e.g., MTT), and plate reader settings can all contribute to variability. Standardize your protocol and ensure all steps are performed consistently across experiments.
-
Drug-Serum Protein Interaction: The concentration of serum in your culture medium can influence the effective concentration of MTX available to the cells due to protein binding. Maintain a consistent serum percentage throughout your experiments.
Q2: My cells are showing lower-than-expected sensitivity to this compound. What could be the cause?
A2: Lower-than-expected sensitivity to MTX can be a sign of drug resistance or technical issues in your experimental setup. Consider the following possibilities:
-
Inherent or Acquired Resistance: The cell line you are using may have intrinsic resistance to MTX or may have developed resistance over time in culture. Mechanisms of resistance include impaired drug uptake, increased drug efflux, or overexpression/mutation of the target enzyme, dihydrofolate reductase (DHFR).
-
Salvage Pathway Activation: As mentioned previously, the presence of thymidine and hypoxanthine in the culture medium allows cells to bypass the metabolic block induced by MTX, reducing its efficacy.[2]
-
Incorrect Drug Concentration: Double-check the calculations for your serial dilutions and the final concentrations of MTX in your assay wells.
-
Suboptimal Incubation Time: The cytotoxic effects of MTX are cell-cycle dependent and may require a longer incubation period to become apparent. Ensure your incubation time is sufficient for the cell line being tested.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of your this compound stock solution are crucial for reproducible results.
-
Solubilization: this compound is sparingly soluble in water but can be dissolved in a small amount of 1 M NaOH before dilution with saline or culture medium. Alternatively, it is soluble in DMSO.
-
Storage of Powder: The solid form of this compound should be stored at -20°C and protected from light.
-
Storage of Stock Solution:
-
A stock solution in aqueous buffer is not recommended for storage for more than one day.
-
A diluted stock in saline or medium is stable for about a week at 4-8°C or for about a month at -20°C.
-
For long-term storage, it is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
-
Q4: Can the type of cell viability assay I use affect the outcome of my this compound experiment?
A4: Yes, the choice of cell viability assay can influence your results. The MTT assay, which measures metabolic activity, is commonly used. However, it's important to be aware of its limitations. For instance, changes in cellular metabolism that are independent of cell death can affect the MTT readout. It is good practice to consider orthogonal assays, such as those that measure membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining), to confirm your findings.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT-116 | Colon Carcinoma | 0.15 | 48 |
| A-549 | Lung Carcinoma | 0.10 | 48 |
| HeLa | Cervical Cancer | > 50 µg/ml (low cytotoxicity) | 48 |
| MCF-7 | Breast Cancer | > 50 µg/ml (low cytotoxicity) | 48 |
| Saos-2 | Osteosarcoma | Varies (sensitive) | Not Specified |
| RH-1 | Rhabdomyosarcoma | 0.005756 | Not Specified |
| EW-7 | Ewing's Sarcoma | 0.006362 | Not Specified |
| ML-2 | Acute Myeloid Leukemia | 0.007053 | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Table 2: Stability of this compound Under Various Storage Conditions
| Concentration | Diluent | Storage Temperature | Duration | Stability |
| 0.2 mg/mL | 0.9% Sodium Chloride | 25°C (protected from light) | 28 days | Stable |
| 20 mg/mL | 0.9% Sodium Chloride | 25°C (protected from light) | 28 days | Stable |
| 0.2 mg/mL | 5% Dextrose | 25°C (protected from light) | 3 days | Stable |
| 20 mg/mL | 5% Dextrose | 25°C (protected from light) | 28 days | Stable |
| Not Specified | Whole Blood | Room Temperature | 2 days | Stable |
| Not Specified | Whole Blood | 4°C | 6 days | Stable |
| Not Specified | Plasma | 4°C or Room Temperature | At least 6 days | No significant loss |
This table summarizes findings on the stability of this compound in different solutions and biological matrices.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using an MTT assay.
Materials:
-
This compound (powder)
-
DMSO or 0.1 M NaOH for stock solution preparation
-
Complete cell culture medium (consider using thymidine/hypoxanthine-free medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Key mechanisms of cellular resistance to this compound.
Caption: General workflow for an MTX cytotoxicity experiment.
References
Validation & Comparative
Comparative Efficacy of Methotrexate vs. Leflunomide in Psoriatic Arthritis Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of two widely used disease-modifying antirheumatic drugs (DMARDs), Methotrexate and Leflunomide, in animal models relevant to psoriatic arthritis (PsA). This document is intended for researchers, scientists, and drug development professionals actively involved in the study and treatment of PsA.
Introduction
Psoriatic arthritis is a chronic, inflammatory arthropathy associated with psoriasis, affecting both the joints and the skin. While both this compound and Leflunomide are established treatments for PsA in clinical practice, direct comparative studies in preclinical models are limited. This guide synthesizes the available experimental data to provide an objective comparison of their performance, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
This compound (MTX) is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[1][2] This inhibition disrupts the proliferation of rapidly dividing cells, including lymphocytes, which play a key role in the inflammatory cascade of PsA.[1][2] Additionally, this compound is thought to exert anti-inflammatory effects by promoting the release of adenosine, which has potent anti-inflammatory properties.
Leflunomide is an isoxazole derivative that, upon conversion to its active metabolite teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is critical for the de novo synthesis of pyrimidines, a necessary step for the proliferation of activated lymphocytes. By blocking this pathway, Leflunomide effectively halts the expansion of autoimmune T-cells and the production of autoantibodies by B-cells.
Comparative Efficacy Data in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Incidence of Arthritis (%) | Reference |
| This compound (20 mg/kg) | Significantly reduced vs. control | 0.71 ± 0.02 | 33% with measurable disease activity at day 54 | |
| CIA Control (Vehicle) | - | 1.04 ± 0.03 | 100% | |
| Leflunomide | Significantly reduced vs. CIA group | Amelioration of paw swelling | 70% | |
| CIA Control | - | - | 100% |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely accepted and utilized animal model for studying inflammatory arthritis.
1. Induction:
-
Initial Immunization (Day 0): DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
2. Disease Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw Swelling Measurement: Paw volume is quantified using a plethysmometer or paw thickness is measured with calipers.
3. Treatment Protocol (Example):
-
Prophylactic: Treatment is initiated at the time of the first immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of arthritis.
-
Drug Administration: this compound is typically administered subcutaneously or intraperitoneally, while Leflunomide is often given orally.
Signaling Pathways in Psoriatic Arthritis
The pathogenesis of PsA is complex, with the IL-23/IL-17 axis playing a central role. This pathway involves the interplay of various immune cells and cytokines that drive inflammation in both the skin and joints.
References
A Head-to-Head Showdown: Methotrexate vs. Biologic DMARDs in Rheumatoid Arthritis Models
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of established and novel therapeutics is paramount. In the landscape of rheumatoid arthritis (RA) treatment, methotrexate (MTX) has long been the cornerstone, but the advent of biologic disease-modifying antirheumatic drugs (DMARDs) has revolutionized patient care. This guide provides a head-to-head comparison of this compound and key biologic DMARDs, drawing upon both preclinical and clinical experimental data to illuminate their respective performances in RA models.
Executive Summary
This comprehensive comparison reveals that while this compound remains a potent and effective first-line therapy for RA, biologic DMARDs often demonstrate a more rapid onset of action and, in many cases, superior efficacy, particularly in inhibiting radiographic progression of joint damage. Preclinical models, primarily collagen-induced arthritis (CIA), largely mirror these clinical findings, showing significant reductions in inflammation and joint destruction with biologic agents. However, the synergistic effect of combining this compound with biologic DMARDs is a consistent theme across numerous studies, highlighting the complementary mechanisms of these therapies.
Preclinical Efficacy in Animal Models of Rheumatoid Arthritis
Animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), are crucial for evaluating the therapeutic potential of novel compounds and for dissecting their mechanisms of action. Head-to-head comparisons in these models provide valuable preclinical insights.
Key Efficacy Parameters:
-
Reduction in Paw Swelling and Arthritis Score: A primary measure of efficacy in rodent models is the reduction of paw inflammation.
-
Histological Improvement: Examination of joint tissues for reduced synovial inflammation, cartilage degradation, and bone erosion provides a microscopic view of therapeutic impact.
-
Radiographic Analysis: X-ray and micro-CT scans are used to quantify the extent of bone and joint damage.
-
Serum Cytokine Levels: Measurement of pro-inflammatory cytokines in the blood offers a systemic view of the inflammatory response.
While direct head-to-head monotherapy comparisons in animal models are not as common as combination therapy studies, available data indicates that biologic DMARDs generally show a strong and often more rapid effect on these parameters compared to this compound alone. For instance, in a study on CIA in male Wistar rats, this compound treatment showed therapeutic potential by recovering bone volume and trabecular number as observed through micro-CT analysis, and it also reduced inflammatory cell infiltration.[1]
Clinical Efficacy: Head-to-Head Monotherapy Trials
Clinical trials provide the most direct evidence of a drug's performance in patients. Several key studies have compared this compound monotherapy to biologic DMARD monotherapy in early RA patients.
| Efficacy Outcome | This compound Monotherapy | Adalimumab (TNF Inhibitor) Monotherapy | Etanercept (TNF Inhibitor) Monotherapy | Tocilizumab (IL-6R Inhibitor) Monotherapy |
| ACR20 Response (24-52 weeks) | ~46%[2] | ~41%[2] | Higher than MTX[3][4] | ~70% |
| ACR50 Response (24-52 weeks) | ~27-46% | ~21-41% | Higher than MTX | ~44% |
| DAS28 Remission (<2.6) (24-52 weeks) | ~12-23% | ~25% | - | ~34% |
| Radiographic Progression (ΔmTSS) (1-2 years) | 5.7 - 10.4 | 3.0 - 5.5 | 1.03 | 0.19 (with 8mg/kg TCZ) |
Note: Data is aggregated from multiple clinical trials and should be interpreted in the context of each specific study's design and patient population. ACR (American College of Rheumatology) response criteria indicate percentage improvement in RA symptoms. DAS28 (Disease Activity Score 28) is a measure of disease activity. mTSS (modified Total Sharp Score) quantifies radiographic joint damage.
These clinical findings consistently demonstrate that while this compound is an effective treatment, certain biologic DMARDs, particularly the IL-6 receptor inhibitor tocilizumab, show superior efficacy in achieving clinical remission and halting radiographic progression when used as monotherapy in early RA. TNF inhibitors like etanercept have also shown a more rapid rate of improvement and less radiographic progression compared to this compound.
Comparative Mechanisms of Action
The differential efficacy of this compound and biologic DMARDs stems from their distinct mechanisms of action, targeting different components of the inflammatory cascade in RA.
This compound: A Multi-Faceted Approach
This compound's anti-inflammatory effects are complex and not fully elucidated. It is known to:
-
Inhibit Dihydrofolate Reductase (DHFR): This leads to an increase in intracellular adenosine, a potent anti-inflammatory molecule.
-
Modulate Cytokine Production: this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Induce T-cell Apoptosis: By interfering with folate metabolism, this compound can lead to the death of activated T-cells.
-
Inhibit Osteoclastogenesis: this compound has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption, by decreasing RANKL-induced calcium influx.
Biologic DMARDs: Targeted Inhibition
Biologic DMARDs are engineered proteins that target specific molecules involved in the inflammatory process.
-
TNF-α Inhibitors (e.g., Adalimumab, Etanercept): These agents directly bind to and neutralize TNF-α, a key pro-inflammatory cytokine that plays a central role in synovial inflammation and joint destruction. By blocking TNF-α, these drugs inhibit downstream signaling pathways, including NF-κB, which reduces the production of other inflammatory mediators. In vitro studies have shown that adalimumab is highly effective in mitigating the pro-osteoclastogenic effects of TNF-α.
-
IL-6 Receptor Inhibitors (e.g., Tocilizumab): These drugs block the IL-6 receptor, preventing IL-6 from exerting its pleiotropic effects. IL-6 is involved in T-cell and B-cell activation, the acute-phase response, and osteoclast differentiation. By inhibiting IL-6 signaling, these agents broadly dampen the inflammatory response.
-
JAK Inhibitors (e.g., Tofacitinib): These are small molecule inhibitors that target the Janus kinase (JAK) family of enzymes. JAKs are crucial for intracellular signaling downstream of numerous cytokine receptors, including those for IL-6 and interferons. By inhibiting JAKs, these drugs disrupt these signaling pathways, leading to a broad anti-inflammatory effect. In vitro studies have demonstrated a dose-dependent inhibition of lymphocyte proliferation by various JAK inhibitors.
Experimental Protocols
A standardized protocol for the induction and assessment of collagen-induced arthritis (CIA) in mice is essential for the reproducible evaluation of therapeutic agents.
Collagen-Induced Arthritis (CIA) Protocol in DBA/1J Mice
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1J mice.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
-
Treatment Administration:
-
Begin treatment with this compound, biologic DMARD, or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer drugs according to the desired dosing regimen and route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Clinical Assessment:
-
Monitor mice daily or every other day for signs of arthritis.
-
Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Terminal Procedures (e.g., Day 42):
-
Collect blood for serum cytokine analysis.
-
Harvest paws and joints for histological and radiographic analysis.
-
Conclusion
The head-to-head comparison of this compound and biologic DMARDs in RA models reveals a landscape of therapeutic options with distinct profiles. While this compound remains a cornerstone of RA therapy due to its broad efficacy and cost-effectiveness, biologic DMARDs offer targeted and often more potent and rapid control of inflammation and joint destruction. The choice of therapy will continue to be guided by disease activity, prognostic factors, and patient-specific considerations. The ongoing development of novel biologics and small molecule inhibitors promises to further refine and personalize the treatment of rheumatoid arthritis.
References
- 1. Effects of this compound on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tocilizumab monotherapy versus this compound monotherapy in patients with moderate to severe rheumatoid arthritis: the AMBITION study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A comparison of etanercept and this compound in patients with early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Novel Biomarkers for Predicting Methotrexate Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (MTX) remains a first-line therapy for a range of autoimmune diseases, including rheumatoid arthritis (RA), and various cancers.[1][2][3] However, treatment response is highly variable, with a significant portion of patients experiencing an inadequate response or adverse effects.[4][5] This variability underscores a critical need for validated biomarkers to predict patient outcomes, enabling a personalized medicine approach. This guide provides a comparative overview of established and novel biomarkers, details the experimental protocols for their validation, and visualizes the key pathways and workflows involved.
Comparative Analysis of Predictive Biomarkers
A multitude of biomarkers have been investigated for their ability to predict MTX efficacy and/or toxicity. These can be broadly categorized into genetic, metabolic, protein, and cellular markers. While some have shown initial promise, many have yielded conflicting results upon further investigation, highlighting the complexity of MTX pharmacology.
The table below summarizes key biomarker candidates, their proposed predictive association, and reported performance metrics.
| Biomarker Category | Biomarker Candidate | Proposed Association with MTX Response | Key Performance Metrics / Findings |
| Genetic Markers | MTHFR C677T & A1298C Polymorphisms | Variants associated with altered folate metabolism. Initially proposed to predict both efficacy and toxicity. | Meta-analyses show conflicting results. Some suggest an association with increased toxicity but not efficacy, while others conclude they are not reliable predictors for either outcome in RA. |
| FPGS (Folylpolyglutamate Synthetase) | Higher expression/activity leads to increased intracellular MTX polyglutamation, enhancing drug retention and efficacy. | Polymorphisms in FPGS (e.g., rs10106) have been significantly associated with MTX intolerance (OR: 2.02). Higher mRNA levels have been linked to poor MTX response. | |
| GGH (Gamma-Glutamyl Hydrolase) | Higher expression/activity reverses polyglutamation, promoting MTX efflux and reducing efficacy. | The ratio of GGH to FPGS activity may be a better predictor of MTX polyglutamate accumulation than either enzyme alone. | |
| Transporter Genes (ABCC1, SLC19A1) | Variants affect MTX transport into and out of the cell, influencing intracellular drug concentration. | Polymorphisms in efflux transporters like ABCC1 have been associated with MTX efficacy. | |
| Metabolomic Markers | MTX-Polyglutamates (MTX-PGs) | Higher concentrations of long-chain MTX-PGs in red blood cells reflect greater drug activity. | Positively correlated with clinical improvement in RA patients. Short-chain MTX-PG2 was also shown to be a potential biomarker for clinical outcome. |
| Homocystine, Glycerol-3-phosphate, 1,3-/2,3-DPG | Baseline plasma levels of various metabolites reflect underlying metabolic states that influence drug response. | A model combining these three metabolites yielded a high predictive value for insufficient response (AUC = 0.81, Sensitivity = 78%, Specificity = 76%). | |
| N-methylisoleucine (NMI) | Lower baseline plasma levels are associated with a good response to MTX. | In a mouse model, plasma NMI was identified as a top discriminating metabolite (AUC = 1.00) for predicting MTX response. | |
| Protein Markers | Inflammatory Cytokines (IL-6, TNF-α) | High baseline levels may indicate a more inflammatory phenotype that is less responsive to MTX monotherapy. | High pre-treatment IL-6 levels have been associated with a poor response. Serum TNF-α concentrations >20.1 pg/mL were negatively correlated to treatment response. |
| Myeloid-Related Proteins (MRP8/14) | These proteins are involved in inflammatory processes. | Higher baseline serum levels of MRP8/14 were associated with a good response to MTX treatment. | |
| Cellular Markers | Regulatory B cells (Breg) & T cells (Treg) | The balance of immune cell subsets at baseline may determine the overall response to immunomodulatory therapy. | Higher pre-treatment levels of regulatory B cells and lower levels of Treg cells were correlated with a good MTX response. |
| Novel RNA Markers | microRNAs (e.g., miR-127-3p) | miRNAs can post-transcriptionally regulate genes within the MTX metabolic and inflammatory pathways. | In psoriatic arthritis, lower pre-treatment levels of miR-127-3p were associated with articular response, showing a high predictive value (AUC = 0.9). |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural pathways is essential for understanding and validating biomarkers. The following diagrams were created using the Graphviz DOT language to illustrate the MTX mechanism of action and a standard workflow for biomarker validation.
References
- 1. Markers of Treatment Response to this compound in Rheumatoid Arthritis: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Biomarkers of this compound Treatment Response in Patients with Rheumatoid Arthritis: A Systematic Review [mdpi.com]
- 5. scilit.com [scilit.com]
A Comparative Analysis of Methotrexate Monotherapy and Combination Therapies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a cornerstone of chemotherapy for decades, functions as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly proliferating cancer cells. While its efficacy as a monotherapy has been established in various cancers, the drive to improve therapeutic outcomes and overcome resistance has led to extensive investigation into its use in combination with other cytotoxic agents. This guide provides a comparative overview of MTX monotherapy versus combination therapy with doxorubicin, cisplatin, and cyclophosphamide in preclinical cancer models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Performance Comparison: Monotherapy vs. Combination Therapy
The efficacy of combining MTX with other chemotherapeutic agents is often evaluated based on synergistic tumor growth inhibition. Preclinical studies in various cancer models have demonstrated that combination therapies can offer a significant advantage over MTX alone.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies comparing the in vivo efficacy of MTX monotherapy with combination therapies.
Table 1: this compound in Combination with Doxorubicin
| Cancer Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Source |
| 4T1 Mammary Carcinoma (Mouse) | Doxorubicin | 6 mg/kg/day | 37% | [1] |
| ES-SS Peptide + Doxorubicin | 2.5 mg/kg/day (peptide) + 6 mg/kg/day (Dox) | 53% | [1] | |
| Note: | Direct preclinical comparison with MTX monotherapy and MTX + Doxorubicin combination therapy with clear tumor growth inhibition data was not available in the searched literature. |
Table 2: this compound in Combination with Cisplatin
| Cancer Model | Treatment Group | Dosing Schedule | Outcome | Source |
| VM-M3 Systemic Metastatic Cancer (Mouse) | This compound | 25 mg/kg, i.p., once/week for 3 weeks | No inhibition of primary tumor growth; 50% reduction in lung and liver metastasis. | [2] |
| Cisplatin | 10-15 mg/kg, i.p., once/week for 3 weeks | Significant reduction in primary tumor growth; blocked metastasis. | [2] | |
| Note: | This study focused on metastasis and did not provide a direct comparison of tumor volume for the combination therapy. |
Table 3: this compound in Combination with a Novel Agent (Pretubulysin)
| Cancer Model | Treatment Group | Dosing Schedule | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Source |
| L1210 Leukemia (Mouse) | Control (HBG) | i.v., 8 times over 19 days | ~1200 | [3] |
| This compound (5 mg/kg) | i.v., 8 times over 19 days | ~1100 | ||
| Pretubulysin (2 mg/kg) | i.v., 8 times over 19 days | ~400 | ||
| PT + MTX (2 mg/kg + 5 mg/kg) | i.v., 8 times over 19 days | ~150 | ||
| KB Cervix Carcinoma (Mouse Xenograft) | Control (HBG) | i.v., 8 times over 21 days | ~1400 | |
| This compound (5 mg/kg) | i.v., 8 times over 21 days | ~1100 | ||
| Pretubulysin (2 mg/kg) | i.v., 8 times over 21 days | ~600 | ||
| PT + MTX (2 mg/kg + 5 mg/kg) | i.v., 8 times over 21 days | ~200 |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), leading to a depletion of intracellular tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The combination of MTX with other chemotherapeutic agents often targets multiple, complementary pathways to enhance cancer cell death.
Figure 1: Simplified signaling pathway of this compound action.
When combined with other agents, the therapeutic effect is amplified:
-
With Doxorubicin: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The combination with MTX can be synergistic as both drugs ultimately disrupt DNA replication and cell division through different mechanisms.
-
With Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and cell cycle arrest. The combination with MTX, which depletes nucleotide pools, can potentially enhance the efficacy of cisplatin by hindering DNA repair mechanisms.
-
With Cyclophosphamide: Cyclophosphamide is an alkylating agent that cross-links DNA, leading to cell death. The combination with MTX can target different phases of the cell cycle and enhance the overall cytotoxic effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative experimental protocols for in vivo studies.
General In Vivo Xenograft/Syngeneic Model Protocol
-
Cell Culture: Cancer cell lines (e.g., 4T1, L1210, KB) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice for xenografts) or immunocompetent syngeneic mice are used.
-
Tumor Inoculation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Drugs are administered via appropriate routes (e.g., intraperitoneal, intravenous) at specified doses and schedules.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as a primary endpoint.
Figure 2: Generalized experimental workflow for preclinical in vivo studies.
Specific Protocol: this compound and Cisplatin in a Metastatic Mouse Model
-
Cell Line: VM-M3/Fluc (murine metastatic cancer cell line expressing firefly luciferase).
-
Animal Model: Immunocompetent and syngeneic VM mice.
-
Tumor Inoculation: Subcutaneous injection of VM-M3/Fluc cells.
-
Treatment:
-
This compound: 25 mg/kg administered intraperitoneally (i.p.) once a week for 3 weeks.
-
Cisplatin: 10-15 mg/kg administered i.p. once a week for 3 weeks.
-
-
Monitoring: Bioluminescent imaging was used to measure primary tumor growth and metastasis.
Conclusion
The preclinical data, although not exhaustive for all combinations, suggests that this compound in combination with other standard chemotherapeutic agents can offer superior anti-tumor efficacy compared to monotherapy. The synergistic effects are likely due to the targeting of multiple, distinct cellular pathways essential for cancer cell proliferation and survival. However, the available literature highlights a need for more direct, head-to-head comparative studies in relevant preclinical cancer models with standardized endpoints to better guide clinical trial design. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in the design and interpretation of future preclinical studies in this domain.
References
- 1. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of this compound and cisplatin on tumor progression and survival in the VM mouse model of systemic metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eviq.org.au [eviq.org.au]
A Comparative Analysis of the Anti-inflammatory Profiles of Methotrexate and Novel Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory profiles of the conventional disease-modifying antirheumatic drug (DMARD), Methotrexate, and several classes of novel immunotherapies. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
For decades, this compound (MTX) has been a cornerstone in the treatment of chronic inflammatory diseases due to its broad anti-inflammatory and immunosuppressive effects.[1][2] However, the advent of novel immunotherapies has revolutionized the treatment landscape by offering targeted approaches with potentially greater efficacy and different safety profiles.[3][4] This guide delves into a comparative analysis of their mechanisms of action, supported by quantitative data from clinical and preclinical studies, and provides an overview of the experimental protocols used to evaluate their anti-inflammatory effects.
Mechanisms of Action: A Tale of Two Strategies
This compound: A Multi-Faceted Approach
This compound's anti-inflammatory effects are not fully elucidated but are known to be multifaceted.[5] At the low doses used for inflammatory diseases, its primary mechanisms are thought to involve:
-
Adenosine Release: MTX leads to the accumulation of adenosine, which has potent anti-inflammatory properties.
-
Inhibition of Transmethylation Reactions: By interfering with folate metabolism, MTX can inhibit processes crucial for immune cell function.
-
Inhibition of Cytokine Production: It can suppress the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Novel Immunotherapies: Precision Targeting
Novel immunotherapies, in contrast, are designed to target specific components of the immune system with high precision.
-
JAK Inhibitors (e.g., Tofacitinib, Upadacitinib): These small molecules inhibit one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for cytokine signaling. By blocking the JAK-STAT pathway, they interfere with the signaling of numerous pro-inflammatory cytokines.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Mechanism of action for JAK inhibitors in blocking cytokine signaling.
-
Anti-TNF-α Therapies (e.g., Adalimumab, Etanercept): These are monoclonal antibodies or receptor fusion proteins that neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These monoclonal antibodies target Interleukin-17A, a cytokine that plays a critical role in the pathogenesis of psoriasis and other inflammatory diseases.
-
CAR-T Cell Therapy: This innovative approach involves genetically modifying a patient's T cells to express Chimeric Antigen Receptors (CARs) that recognize and eliminate specific pathogenic immune cells, such as B cells in autoimmune diseases.
Comparative Efficacy: A Quantitative Look
The following tables summarize key efficacy data from comparative studies.
Table 1: this compound vs. JAK Inhibitors in Rheumatoid Arthritis
| Outcome Measure | This compound | Upadacitinib (15mg) | Upadacitinib (30mg) | Reference |
| ACR50 at Week 12 | 28% | 52% | 56% | |
| Radiographic Progression (No Progression) | 78% | 88% | 89% |
ACR50: 50% improvement in American College of Rheumatology criteria.
A study in Arthritis and Rheumatology suggested that the selective JAK1 inhibitor, upadacitinib, is superior to this compound in improving clinical outcomes for patients with early rheumatoid arthritis. At week 12, a significantly higher proportion of patients receiving either 15mg or 30mg of upadacitinib achieved at least a 50% response according to the American College of Rheumatology criteria compared to those on this compound.
Table 2: this compound vs. Anti-TNF Therapy in Psoriatic Arthritis
| Outcome Measure | This compound | Anti-TNF Therapy | Reference |
| Change in DAS-28 at 6 months (Adjusted) | Lower Improvement | Significantly Higher Improvement | |
| Change in SF-6D score at 6 months | 0.040 | 0.066 |
DAS-28: Disease Activity Score in 28 joints. SF-6D: A health-related quality of life score.
In a longitudinal, observational study, clinical improvement was found to be superior with TNF inhibitors compared to this compound monotherapy in patients with psoriatic arthritis. After adjusting for baseline differences, the group receiving anti-TNF therapy showed significantly greater improvements in disease activity and quality of life measures at 6 months.
Table 3: this compound vs. IL-17 Inhibitors in Psoriasis
| Outcome Measure | This compound | Adalimumab (Anti-TNF) | Secukinumab (Anti-IL-17A) | Ustekinumab (Anti-IL-12/23) | Reference |
| PASI 75 at Week 12 | 25% | 76% | - | - | |
| PASI 90 at Week 16 | - | - | 79% | 58% |
PASI 75/90: 75% or 90% reduction in Psoriasis Area and Severity Index score.
Direct comparator studies have demonstrated the superiority of biologics over this compound in treating psoriasis. For instance, the TNF-α inhibitor adalimumab showed a significantly higher PASI 75 response at 12 weeks compared to this compound. Furthermore, the IL-17A inhibitor secukinumab was superior to the IL-12/23 inhibitor ustekinumab in achieving a PASI 90 response at 16 weeks.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of anti-inflammatory agents. Below are outlines of key experimental protocols.
In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in Macrophages
This assay assesses a compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
dot graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Caption: Experimental workflow for the LPS-induced inflammation assay in vitro.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells for 24 hours.
-
Analysis: The supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess assay, and cytokines like TNF-α and IL-6 using ELISA kits.
T-Cell Activation Assay
This protocol is used to assess the effect of compounds on T-cell activation, a critical event in many inflammatory diseases.
Methodology:
-
Plate Coating: A 96-well plate is coated with an anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) to mimic T-cell receptor (TCR) stimulation.
-
Cell Isolation and Seeding: Peripheral blood mononuclear cells (PBMCs) are isolated, and T cells are seeded into the coated wells.
-
Co-stimulation and Treatment: A soluble anti-CD28 antibody is added for co-stimulation, along with the test compound at various concentrations.
-
Incubation: The plate is incubated for 2-4 days.
-
Analysis: T-cell activation can be assessed by:
-
Proliferation assays: Measuring the incorporation of radioactive thymidine or using dye dilution assays.
-
Cytokine profiling: Measuring the levels of cytokines such as IL-2 and IFN-γ in the supernatant by ELISA.
-
Flow cytometry: Analyzing the expression of activation markers (e.g., CD25, CD69) on the T-cell surface.
-
Conclusion
This compound remains a valuable therapeutic agent with a broad anti-inflammatory profile. However, novel immunotherapies offer targeted mechanisms of action that have demonstrated superior efficacy in many cases, particularly in patients who have an inadequate response to conventional therapies. The choice of therapeutic agent will depend on the specific disease, its underlying pathophysiology, and individual patient factors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of next-generation anti-inflammatory drugs.
References
- 1. This compound and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Novel immunotherapies for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methotrexate and Novel Folate Antagonists in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the long-standing folate antagonist, Methotrexate, against newer agents in the same class. This document synthesizes experimental data to highlight the distinct pharmacological profiles, mechanisms of action, and clinical outcomes of these compounds.
Introduction
Folate antagonists have been a cornerstone of cancer chemotherapy for decades, primarily through the action of this compound (MTX). By competitively inhibiting dihydrofolate reductase (DHFR), MTX disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division[1]. However, the development of resistance to MTX and its associated toxicities have driven the search for novel folate antagonists with improved efficacy and safety profiles. This guide benchmarks MTX against three such newer agents: Pemetrexed, Pralatrexate, and Edatrexate, with an additional comparative look at Raltitrexed.
Mechanism of Action and Signaling Pathways
While all folate antagonists interfere with folate metabolism, their specific targets and downstream effects can vary significantly.
This compound (MTX) primarily inhibits DHFR, leading to a depletion of tetrahydrofolate (THF) cofactors. This depletion indirectly halts the synthesis of thymidylate and purines.
Pemetrexed is a multi-targeted antifolate that, in its polyglutamated form, not only inhibits DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), key enzymes in the de novo purine and pyrimidine synthesis pathways. This broader mechanism of action may contribute to its efficacy in a wider range of tumors.
Pralatrexate is a potent inhibitor of DHFR and is designed to have a higher affinity for the reduced folate carrier (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to MTX. This results in enhanced cellular uptake and intracellular retention, leading to more potent inhibition of DNA synthesis[2][3].
Edatrexate is another DHFR inhibitor that has been investigated for its potential advantages over MTX.
Raltitrexed is a specific inhibitor of thymidylate synthase (TS), offering a more targeted approach to disrupting DNA synthesis compared to the broader action of MTX.
The following diagrams illustrate the primary signaling pathways affected by these folate antagonists.
Experimental Data: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and the newer folate antagonists in various cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pemetrexed IC50 (nM) | Pralatrexate IC50 (nM) | Reference(s) |
| NCI-H460 | Non-Small Cell Lung Cancer | - | - | - | [3] |
| MV522 | Non-Small Cell Lung Cancer | - | - | - | [3] |
| RL | Transformed Follicular Lymphoma | 210 ± 40 | - | 23 ± 2 | |
| HT | Diffuse Large B-cell Lymphoma | 35 ± 5 | - | 3.0 ± 0.4 | |
| SKI-DLBCL-1 | Diffuse Large B-cell Lymphoma | 48 ± 2.5 | - | 5.1 ± 0.1 | |
| Raji | Burkitt's Lymphoma | 16 ± 0.8 | - | 2 ± 0.3 | |
| Hs445 | Hodgkin's Disease | 32 ± 2.2 | - | 1.6 ± 0.08 | |
| Pediatric Leukemia/Lymphoma (Median) | Leukemia/Lymphoma | 78 | 155 | - |
Note: IC50 values are highly dependent on the specific experimental conditions.
| Cell Line | Cancer Type | This compound ED50 (µM) | Edatrexate ED50 (µM) | Reference(s) |
| Unspecified | - | 0.0043 | 0.001 |
ED50: Dose effective in 50% inhibition of cell proliferation.
| Cell Line | Cancer Type | This compound IC50 | Raltitrexed IC50 | Reference(s) |
| Colo201 | Colon Cancer | Schedule-dependent synergism observed | Schedule-dependent synergism observed | |
| Colo320 | Colon Cancer | Schedule-dependent antagonism/additivity observed | Schedule-dependent antagonism/additivity observed | |
| LoVo | Colon Cancer | Schedule-dependent synergism observed | Schedule-dependent synergism observed | |
| WiDr | Colon Cancer | Schedule-dependent synergism observed | Schedule-dependent synergism observed |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of these antifolates is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the folate antagonists (e.g., this compound, Pemetrexed, Pralatrexate).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to generate dose-response curves, from which the IC50 values are calculated.
In Vivo Xenograft Model
To assess the efficacy of these drugs in a living organism, a human tumor xenograft model in immunocompromised mice is often employed.
Protocol Outline:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a measurable size.
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control, a this compound group, and groups for the new folate antagonists.
-
Drug Administration: The drugs are administered according to a specific dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Tumor size and mouse body weight are measured regularly to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Analysis: Tumor growth inhibition is calculated to compare the efficacy of the different treatments.
Clinical Trial Data
The following tables summarize key findings from clinical trials comparing the efficacy and toxicity of this compound with newer folate antagonists.
Pralatrexate vs. This compound in Peripheral T-cell Lymphoma (PTCL)
| Parameter | Pralatrexate (PROPEL Study) | This compound (Historical Data) | Reference(s) |
| Indication | Relapsed or Refractory PTCL | PTCL | |
| Overall Response Rate (ORR) | 29% (in 109 evaluable patients) | Varies, often lower in relapsed/refractory setting | |
| Complete Response (CR) | 11% | - | |
| Median Duration of Response | 10.1 months | - | |
| Common Grade 3/4 Adverse Events | Thrombocytopenia (32%), Mucositis (22%), Neutropenia (22%), Anemia (18%) | Myelosuppression, Mucositis |
The PROPEL study was a single-arm trial for Pralatrexate; comparison with this compound is based on historical data for this patient population.
Edatrexate vs. This compound in Head and Neck Squamous Cell Carcinoma
| Parameter | Edatrexate | This compound | Reference(s) |
| Indication | Metastatic and/or Recurrent Head and Neck SCC | Metastatic and/or Recurrent Head and Neck SCC | |
| Overall Response Rate (ORR) | 21% | 16% | |
| Complete Response (CR) | 6 | 9 | |
| Median Duration of Response | 6.1 months | 6.4 months | |
| Median Survival | 6 months | 6 months | |
| Key Toxicities | More pronounced stomatitis, skin toxicity, and hair loss | Less pronounced stomatitis, skin toxicity, and hair loss |
Raltitrexed vs. 5-Fluorouracil (5-FU) in Advanced Colorectal Cancer
While direct head-to-head clinical trials of Raltitrexed versus this compound in colorectal cancer are limited, Raltitrexed has been extensively compared with 5-FU, a standard of care in this setting.
| Parameter | Raltitrexed | 5-FU + Leucovorin | Reference(s) |
| Indication | Advanced Colorectal Cancer | Advanced Colorectal Cancer | |
| Overall Response Rate (ORR) | ~19% | ~18% | |
| Median Survival | ~10.9 months | ~12.3 months | |
| Key Grade 3/4 Toxicities | Higher incidence of anemia, asthenia, hepatic disorders, nausea/vomiting | Higher incidence of stomatitis/mucositis, alopecia |
Conclusion
The development of novel folate antagonists has provided valuable alternatives to this compound in various oncology settings.
-
Pemetrexed , with its multi-targeted mechanism, has established its role in the treatment of non-small cell lung cancer and mesothelioma.
-
Pralatrexate has demonstrated significant activity in relapsed or refractory peripheral T-cell lymphoma, offering a new therapeutic option for this challenging disease. Its enhanced cellular uptake and retention mechanisms appear to translate into improved preclinical and clinical efficacy compared to this compound in this context.
-
Edatrexate did not show a significant improvement in efficacy over this compound in head and neck cancer and was associated with a less favorable toxicity profile.
-
Raltitrexed , as a specific thymidylate synthase inhibitor, has shown comparable efficacy to 5-FU in advanced colorectal cancer with a different toxicity profile, providing an alternative treatment option.
The choice of a folate antagonist depends on the specific cancer type, the patient's prior treatments, and the anticipated toxicity profile. The data presented in this guide underscore the importance of continued research and head-to-head clinical trials to further define the optimal use of these agents in cancer therapy. The distinct mechanisms of action of these newer agents also open avenues for combination therapies and for overcoming resistance to traditional antifolates.
References
- 1. This compound and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Methotrexate as a Chemical Probe for DHFR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methotrexate (MTX) as a chemical probe for Dihydrofolate Reductase (DHFR) inhibition. We will delve into its performance against alternative inhibitors, supported by experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to DHFR and this compound
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[1][2] This role in nucleotide synthesis makes DHFR a critical target for therapeutic intervention, particularly in cancer and inflammatory diseases where rapidly proliferating cells have a high demand for DNA precursors.[2][3]
This compound (MTX) is a potent, tight-binding competitive inhibitor of DHFR.[4] For decades, it has been a cornerstone in chemotherapy and the treatment of autoimmune diseases. Its well-characterized mechanism of action and high affinity for DHFR make it a valuable chemical probe for studying the enzyme's function and the biological consequences of its inhibition. However, challenges such as drug resistance and side effects have prompted the development of alternative DHFR inhibitors. This guide provides a framework for validating and comparing such chemical probes.
Comparative Efficacy of DHFR Inhibitors
The potency of a chemical probe is a critical validation parameter, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for this compound and a selection of alternative DHFR inhibitors against human DHFR.
Table 1: Biochemical Potency of DHFR Inhibitors
| Compound | Inhibitor Class | Target | IC50 (nM) | Reference |
| This compound | Classical Antifolate | Human DHFR | 20 | |
| Pemetrexed | Classical Antifolate | Human DHFR | - | |
| Trimethoprim | Non-classical Antifolate | T. gondii DHFR | >50,000 | |
| Pyrimethamine | Non-classical Antifolate | T. gondii DHFR | 70 | |
| Compound 7 | Thieno[2,3-d]pyrimidine | Human DHFR | 560 | |
| Piritrexim | Non-classical Antifolate | P. carinii DHFR | 38 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of DHFR Inhibitors
| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |
| This compound | PF-382 | Cell Proliferation | ~10 nM | |
| This compound | JVM-2 | Cell Proliferation | ~20 nM | |
| This compound | HT-29 | Cell Proliferation | ~50 nM | |
| Compound 7 | CCRF-CEM | Cell Growth | 0.05 µM |
Key Experimental Protocols for Validation
Reproducible and standardized protocols are essential for the validation of chemical probes. Below are detailed methodologies for key assays used to evaluate DHFR inhibitors.
Spectrophotometric DHFR Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified DHFR.
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity, and inhibitors will reduce this rate.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 2.5 minutes, reading every 15 seconds).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that the compound directly binds to and stabilizes DHFR within a cellular environment.
Principle: CETSA is based on the principle that ligand binding can alter the thermal stability of a target protein. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heating.
Materials:
-
Cultured cells expressing the target protein (DHFR)
-
Test compound
-
Lysis buffer
-
Antibodies specific to DHFR
-
Detection reagents (e.g., for Western blot, ELISA, AlphaScreen, or HTRF)
-
PCR machine or other heating device
-
Equipment for protein quantification
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Quantify the amount of soluble DHFR in the supernatant using a suitable protein detection method (e.g., Western blot or ELISA).
-
Plot the amount of soluble DHFR against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
MTT Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the DHFR inhibitor on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Pathways and Workflows
DHFR in Folate Metabolism
The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for nucleotide synthesis.
Experimental Workflow for DHFR Inhibitor Validation
This diagram outlines a typical workflow for the validation of a potential DHFR inhibitor, from initial screening to cellular characterization.
Conclusion
This compound remains a cornerstone chemical probe for studying DHFR due to its high potency and well-documented effects. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate MTX's activity and to evaluate novel DHFR inhibitors. By employing a combination of biochemical and cell-based assays, scientists can confidently characterize the potency, target engagement, and cellular effects of chemical probes, ultimately advancing our understanding of DHFR biology and aiding in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics [mdpi.com]
- 4. This compound-based PROTACs as DHFR-specific chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Dose vs. Low-Dose Methotrexate in Leukemia: A Comparative Analysis for Researchers
In the landscape of leukemia therapeutics, methotrexate (MTX), a folate antagonist, remains a cornerstone of treatment regimens, particularly for acute lymphoblastic leukemia (ALL).[1] The strategic application of MTX, however, varies significantly, with dosing regimens broadly categorized into high-dose (HD-MTX) and low-dose (LD-MTX) protocols. This guide provides a comparative analysis of these two approaches, offering experimental data, detailed methodologies, and visual representations of the underlying biological pathways and clinical workflows to inform researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Toxicity
The central question in the HD-MTX versus LD-MTX debate revolves around the balance between anti-leukemic efficacy and treatment-related toxicity. High-dose this compound is administered with the intent of overcoming mechanisms of drug resistance and achieving cytotoxic concentrations within sanctuary sites such as the central nervous system (CNS).[2] Conversely, low-dose this compound, often used in maintenance therapy, aims to suppress residual leukemic cells with a more manageable toxicity profile.[1]
Below is a summary of quantitative data from key clinical trials comparing the outcomes of high-dose and low-dose this compound regimens in leukemia patients.
| Trial/Study | Patient Population | High-Dose Regimen | Low/Intermediate-Dose Regimen | Key Efficacy Outcomes | Key Toxicity Findings | Citation |
| COG AALL0232 | High-Risk Pediatric ALL | 5 g/m² over 24 hours | Capizzi escalating MTX + PEG asparaginase | 5-year Event-Free Survival (EFS): 82% for HD-MTX vs. 75.4% for Capizzi MTX (p=0.006) | Lower incidence of febrile neutropenia with HD-MTX. | [2] |
| POG 9404 | Pediatric T-cell ALL | 5 g/m² as a 24-hour infusion (4 cycles) | No HD-MTX | 5-year EFS: 79.5% for HD-MTX vs. 67.5% for no HD-MTX (p=0.047) | Significantly higher frequency of mucositis with HD-MTX (p=0.003). | [3] |
| JALSG ALL202-U | Adult Ph-negative ALL (25-64 years) | 3 g/m² | 0.5 g/m² (Intermediate-dose) | 5-year Disease-Free Survival (DFS): 58% for HD-MTX vs. 32% for ID-MTX (p=0.0218) | No significant difference in the frequencies of severe adverse events. | |
| Niemeyer et al. (Protocol 81-01) | Childhood ALL | 4 g/m² infused over 1 hour or 33 g/m² over 24 hours (later reduced) | 40 mg/m² | 7-year Leukemia-Free Interval (LFI): 91% for HD-MTX vs. 69% for LD-MTX (p=0.01) | Excessive toxicity was noted with the initial 33 g/m² dose, leading to a dose reduction. | |
| ALL-REZ BFM 90 | Relapsed Pediatric B-cell precursor ALL | 5 g/m² over 24 hours | 1 g/m² over 36 hours (Intermediate-dose) | 10-year EFS: 38% for HD-MTX vs. 36% for ID-MTX (p=0.919) | No significant difference in disease control between the two arms. |
Experimental Protocols
The administration of high-dose this compound is a complex procedure requiring meticulous monitoring and supportive care to mitigate toxicity. Below is a detailed methodology for a typical HD-MTX infusion protocol in a clinical trial setting.
Typical High-Dose this compound (5 g/m²) Infusion Protocol
1. Pre-infusion Phase (Day -1 to 0):
-
Patient Evaluation: Assess renal function (creatinine clearance > 80-100 mL/min), liver function (bilirubin, AST, ALT), and complete blood count.
-
Hydration: Initiate intravenous pre-hydration for at least 6 hours with a dextrose-saline solution containing sodium bicarbonate (e.g., 50 mmol/L) and potassium chloride (e.g., 20 mmol/L) at a rate of 125 mL/m²/hour.
-
Urine Alkalinization: Monitor urine pH every 2-4 hours and adjust sodium bicarbonate infusion to maintain a urine pH between 7.0 and 8.0 to prevent MTX crystallization in the renal tubules.
2. Infusion Phase (Day 0):
-
This compound Administration: Administer a loading dose of 500 mg/m² of this compound intravenously over 30 minutes, followed by a continuous infusion of 4500 mg/m² over the next 23.5 hours. The total infusion duration is 24 hours.
-
Continued Hydration and Alkalinization: Maintain intravenous hydration and urine alkalinization throughout the this compound infusion.
3. Post-infusion and Rescue Phase (Day 1 onwards):
-
Leucovorin Rescue: Begin leucovorin (folinic acid) rescue 36-42 hours after the start of the this compound infusion. The initial dose is typically 15 mg/m² intravenously every 3-6 hours.
-
Therapeutic Drug Monitoring: Measure plasma this compound levels at 24, 48, and 72 hours post-infusion, and daily thereafter until the concentration is below a target level (e.g., <0.1 µmol/L).
-
Leucovorin Dose Adjustment: Adjust the leucovorin dose based on plasma this compound levels. Higher this compound levels necessitate higher and more frequent doses of leucovorin.
-
Supportive Care: Continue intravenous hydration until this compound levels are in a safe range. Monitor for and manage toxicities such as mucositis, myelosuppression, and nephrotoxicity.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its cytotoxic effects by interfering with folate metabolism, which is essential for the synthesis of nucleotides required for DNA and RNA replication. The following diagram illustrates the key steps in the this compound signaling pathway within a leukemia cell.
Caption: Intracellular transport and metabolic pathway of this compound in a leukemia cell.
Experimental Workflow for a Comparative Leukemia Trial
The following diagram outlines a typical experimental workflow for a clinical trial comparing high-dose versus low-dose this compound in leukemia patients.
Caption: Workflow of a randomized clinical trial comparing HD-MTX and LD-MTX in leukemia.
References
Evaluating the Synergistic Effects of Methotrexate with Other Chemotherapeutic Agents
Methotrexate (MTX), a cornerstone of chemotherapy for decades, functions as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR). This action disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby halting cell proliferation.[1][2] To enhance therapeutic efficacy and overcome drug resistance, MTX is frequently used in combination with other agents. This guide compares the synergistic effects of MTX with key chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Mechanisms of Synergy
The rationale for combining MTX with other agents often lies in targeting complementary or related metabolic pathways. A classic example is the sequential combination of MTX with 5-fluorouracil (5-FU). MTX pretreatment leads to an intracellular accumulation of phosphoribosylpyrophosphate (PRPP), which in turn enhances the conversion of 5-FU to its active nucleotide forms.[3] This sequence-dependent synergy has been well-documented in various experimental systems, including sarcoma 180 tumors in mice, where MTX pretreatment yields synergistic antitumor effects, while the reverse sequence is less than additive.[3][4]
Furthermore, MTX's inhibition of DHFR causes a trapping of intracellular folates as dihydropteroylpolyglutamates. These compounds enhance the binding of 5-FU's active metabolite, FdUMP, to its target enzyme, thymidylate synthase, amplifying the cytotoxic effect.
Quantitative Analysis of Synergistic Interactions
The synergy between MTX and other chemotherapeutic agents is often quantified using the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Below are tables summarizing experimental data from in vitro studies on various cancer cell lines.
This compound (MTX) in Combination with 5-Fluorouracil (5-FU)
| Cell Line | Drug Sequence | Effect Level (Inhibition) | Combination Index (CI) | Reference |
| L1210 Murine Leukemia | MTX followed by 5-FU | Not Specified | Synergistic (25-fold increase in colony formation inhibition) | |
| Sarcoma 180 (in vivo) | MTX followed by 5-FU | Not Specified | Synergistic | |
| Gastric Cancer Cells | MTX/5-FU | Not Specified | Synergistic (35% response rate in poorly differentiated cancers) |
This compound (MTX) in Combination with Cisplatin
| Cell Line | Effect Level (Inhibition) | Combination Index (CI) | Dose Reduction Index (DRI) for Cisplatin | Reference |
| HL-60 | >65% | Synergistic | Up to 4.0 | |
| HL-60 | 90% | Synergistic | 4.0 |
Note: The study on HL-60 cells also examined Edatrexate (EDX), a related antifolate, which showed even greater synergy with Cisplatin, allowing for a 52-fold dose reduction of Cisplatin at 90% inhibition.
This compound (MTX) in Combination with Doxorubicin
| Cell Line | Effect | Measurement | Result | Reference |
| HER2+ Breast Cancer (231-H2N) | Radiosensitization | Radiation-Enhancement Ratio | 2.7 - 2.8 (with Doxorubicin) vs 2.0 - 2.2 (with MTX) | |
| HER2+ Breast Cancer (TrR1) | Radiosensitization | Radiation-Enhancement Ratio | 2.7 - 2.8 (with Doxorubicin) vs 2.0 - 2.2 (with MTX) | |
| AGS Gastric Cancer | Growth Inhibition | Cell Proliferation Assay | Time-dependent growth suppression |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Synergy Assessment via MTT Assay and Chou-Talalay Analysis
This protocol outlines a standard workflow for determining the synergistic interaction between this compound and a second chemotherapeutic agent (Drug B) in a cancer cell line.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate media and conditions until it reaches 70-80% confluence.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Single-Agent IC50 Determination: To determine the concentration that inhibits 50% of cell growth (IC50), treat cells with a range of concentrations of MTX alone and Drug B alone for a specified duration (e.g., 48 hours).
-
Combination Treatment: Treat cells with MTX and Drug B in combination. A common design is to use a fixed ratio of concentrations based on their individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50). Include wells for untreated controls and single-agent controls at each concentration.
-
Cell Viability (MTT Assay): After the incubation period (e.g., 48 hours), add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Data Acquisition: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Use software like CompuSyn or CalcuSyn, which employs the Chou-Talalay method, to calculate the Combination Index (CI) from the dose-effect curves of the single and combined treatments.
Workflow and Visualization
The following diagrams illustrate the experimental workflow for synergy analysis and the key signaling pathway involved in MTX and 5-FU synergy.
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
Caption: MTX enhances 5-FU activity by inhibiting parallel pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis of Drug Interactions of this compound, Cyclophosphamide and 5-Fluorouracil as Chemotherapeutic Agents in Cancer | Biomedical Research and Therapy [bmrat.org]
- 3. Sequential this compound and 5-fluorouracil: mechanisms of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Schedule-dependent antitumor effects of this compound and 5-fluorouracil. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Long-Term Efficacy: Methotrexate vs. Newer DMARDs in Rheumatoid Arthritis
For decades, methotrexate (MTX) has been the foundational disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA), valued for its established efficacy and cost-effectiveness.[1] However, the therapeutic landscape has been reshaped by the advent of newer agents, including biologic DMARDs (bDMARDs) like TNF inhibitors and targeted synthetic DMARDs (tsDMARDs) such as Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of the long-term efficacy of this compound against these newer classes of DMARDs, supported by clinical trial data and mechanistic insights.
Mechanisms of Action: A Tale of Two Strategies
The long-term efficacy of any DMARD is rooted in its mechanism of action. This compound and the newer DMARDs operate via fundamentally different pathways to quell the inflammation characteristic of rheumatoid arthritis.
-
This compound: While historically known as a dihydrofolate reductase inhibitor, its primary anti-inflammatory effect in RA is attributed to the promotion of adenosine release. This increases extracellular adenosine, which, upon binding to its receptors on immune cells, exerts potent anti-inflammatory effects.
-
TNF Inhibitors (e.g., Adalimumab, Etanercept): These are monoclonal antibodies or fusion proteins that specifically target and neutralize Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in the RA inflammatory cascade. By blocking TNF-α, these agents prevent downstream signaling that leads to joint inflammation and damage.[2]
-
JAK Inhibitors (e.g., Tofacitinib, Upadacitinib): These small molecule drugs act intracellularly to block the Janus kinase (JAK) signaling pathway.[3] This pathway is crucial for transducing signals from numerous cytokines and growth factors involved in RA pathogenesis. By inhibiting JAKs, these drugs dampen the inflammatory response from multiple cytokine inputs.[3]
View Signaling Pathway Diagrams (DOT Language)
Long-Term Clinical Efficacy: Head-to-Head Comparisons
Long-term data from head-to-head clinical trials and their open-label extensions are critical for assessing the sustained efficacy of these treatments. Key metrics include the American College of Rheumatology (ACR) response rates, Disease Activity Score in 28 joints (DAS28), and inhibition of radiographic progression.
This compound vs. TNF Inhibitors (Adalimumab)
The PREMIER trial provided a decade-long look at patients with early, aggressive RA.[4] Patients were initially randomized to receive adalimumab plus MTX, adalimumab monotherapy, or MTX monotherapy for two years, followed by an open-label extension where all patients could receive adalimumab.
Key Long-Term Findings from PREMIER (10-Year Data):
-
Radiographic Progression: The initial combination of adalimumab + MTX demonstrated a significant and lasting benefit in preventing joint damage. At 10 years, the mean change in the modified Total Sharp Score (mTSS) was substantially lower in the group that started on combination therapy (4.0) compared to those who started on adalimumab alone (8.8) or MTX alone (11.0).
-
Clinical Remission: A higher percentage of patients who started on combination therapy achieved clinical remission (DAS28 <2.6) and maintained it over the long term compared to those starting on monotherapy. At 10 years, 75.6% of completers who started on adalimumab + MTX were in remission, compared to 56.2% who started on MTX alone.
-
Discontinuation: Lack of efficacy was a less frequent reason for discontinuation over the 10 years for patients who initiated treatment with adalimumab + MTX (9.3%) compared to those starting with MTX monotherapy (23.7%).
| Outcome (10-Year Data from PREMIER Trial) | Initial Adalimumab + MTX | Initial MTX Monotherapy |
| Mean Change in mTSS | 4.0 | 11.0 |
| DAS28 Remission (% of Completers) | 75.6% | 56.2% |
| Discontinuation due to Lack of Efficacy | 9.3% | 23.7% |
This compound vs. JAK Inhibitors (Tofacitinib)
The ORAL Strategy trial was a pivotal phase 3b/4 study that directly compared tofacitinib monotherapy, tofacitinib plus MTX, and adalimumab plus MTX in patients with an inadequate response to this compound.
Key Findings from ORAL Strategy (1-Year Data):
-
ACR50 Response (Primary Endpoint at 6 Months): The combination of tofacitinib + MTX was non-inferior to adalimumab + MTX, with 46% and 44% of patients achieving an ACR50 response, respectively. Tofacitinib monotherapy was not shown to be non-inferior, with a 38% ACR50 response rate.
-
Patient-Reported Outcomes: Combination therapies (both tofacitinib + MTX and adalimumab + MTX) generally resulted in greater improvements in patient-reported outcomes like pain and global assessment of disease activity compared to tofacitinib monotherapy.
| Outcome (ORAL Strategy Trial at 6 Months) | Tofacitinib Monotherapy | Tofacitinib + MTX | Adalimumab + MTX |
| ACR50 Response Rate | 38% | 46% | 44% |
Meta-analyses consistently show that for patients with an inadequate response to conventional DMARDs, combining a newer agent (biologic or JAK inhibitor) with MTX is superior to switching to the new agent as a monotherapy.
Experimental Protocols: A Generalized Approach
The data cited above are derived from rigorous, multicenter, randomized controlled trials (RCTs). A typical protocol for a head-to-head trial comparing DMARDs in RA involves the following key elements.
A Generalized Phase III Clinical Trial Protocol:
-
Study Design: A double-blind, randomized, active-controlled, parallel-group study design is standard. The duration often includes a 1-2 year double-blind phase, frequently followed by a long-term open-label extension (OLE) for up to 5-10 years.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of moderate to severe active RA according to American College of Rheumatology (ACR) criteria. Patients may be MTX-naïve (for early RA trials) or have shown an inadequate response to prior MTX therapy (for MTX-IR trials).
-
Exclusion Criteria: Previous use of biologic or targeted synthetic DMARDs, significant comorbidities, active infections, or specific laboratory abnormalities.
-
-
Randomization and Treatment Arms: Patients are randomly assigned (e.g., in a 1:1:1 ratio) to different treatment arms, such as:
-
Arm A: Newer DMARD (e.g., Tofacitinib 5 mg twice daily) as monotherapy.
-
Arm B: Newer DMARD + background MTX (e.g., Adalimumab 40 mg every other week + MTX).
-
Arm C: Placebo + background MTX (in placebo-controlled phases) or an active comparator like MTX monotherapy.
-
-
Primary and Secondary Endpoints:
-
Primary Efficacy Endpoint: Often the proportion of patients achieving ACR50 or ACR20 response at a specific time point (e.g., 6 months). Another common primary endpoint is the change from baseline in the modified Total Sharp Score (mTSS) at 1 or 2 years to assess radiographic progression.
-
Secondary Efficacy Endpoints: Include other ACR response levels (ACR20, ACR70), change in DAS28, rates of clinical remission (DAS28 <2.6), and changes in patient-reported outcomes like the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
-
Data Analysis: Efficacy is typically analyzed on the full analysis set (or intent-to-treat population), which includes all randomized patients who received at least one dose of the study drug. Statistical tests are used to determine superiority or non-inferiority between treatment arms.
Conclusion
Long-term data consistently demonstrate that while this compound remains a cornerstone of RA therapy, newer biologic and targeted synthetic DMARDs offer significant advantages, particularly when used in combination with MTX. For patients with early, aggressive disease, initiating combination therapy with a TNF inhibitor like adalimumab and MTX leads to superior long-term outcomes in preventing joint damage and maintaining clinical remission compared to starting with MTX monotherapy. For patients who have an inadequate response to MTX, adding a newer agent, such as a JAK inhibitor or a TNF inhibitor, is more effective than switching to a newer agent as a monotherapy. The choice between these newer agents in combination with MTX is often nuanced, with studies like ORAL Strategy showing non-inferiority between tofacitinib + MTX and adalimumab + MTX, providing clinicians and researchers with multiple effective long-term treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative efficacy of biological agents in this compound-refractory rheumatoid arthritis patients: a Bayesian mixed treatment comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with this compound in patients with active rheumatoid arthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longterm Effect of Delaying Combination Therapy with Tumor Necrosis Factor Inhibitor in Patients with Aggressive Early Rheumatoid Arthritis: 10-year Efficacy and Safety of Adalimumab from the Randomized Controlled PREMIER Trial with Open-label Extension | The Journal of Rheumatology [jrheum.org]
Predicting Clinical Response to Methotrexate: A Comparative Guide to In Vitro Models
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model to predict clinical response to Methotrexate (MTX) is a critical step in both preclinical research and personalized medicine. This guide provides a comparative overview of commonly used in vitro models, summarizing their performance, presenting supporting experimental data, and detailing relevant protocols.
This compound, a cornerstone in the treatment of rheumatoid arthritis (RA) and certain cancers, exhibits significant variability in patient response. In vitro models offer a valuable tool to investigate the mechanisms of MTX action and to develop strategies for predicting individual patient outcomes, thereby paving the way for more personalized therapeutic approaches. This guide explores the validation of various in vitro systems, from traditional 2D cell cultures to more complex 3D organoids, in forecasting clinical efficacy of this compound.
Comparative Analysis of In Vitro Models
The predictive power of an in vitro model is fundamentally linked to its ability to recapitulate the complex cellular and molecular interactions that govern drug response in vivo. Below is a summary of different models and the existing evidence for their validation in predicting MTX response.
| In Vitro Model | Description | Reported Correlation with Clinical Response | Key Advantages | Limitations |
| 2D Monolayer Cultures (Patient-Derived Synoviocytes) | Primary fibroblast-like synoviocytes isolated from the synovial fluid or tissue of RA patients are cultured as a monolayer on plastic surfaces. | The in vitro apoptotic response of synoviocytes to MTX has been shown to differentiate between responder and non-responder RA patients. MTX induced apoptosis in synoviocytes from responders, but not in those from non-responders[1]. | Relatively simple and cost-effective to establish. Allows for high-throughput screening. | Lacks the 3D architecture and cell-cell/cell-matrix interactions of the in vivo synovial environment. May not fully represent the complex inflammatory milieu[2][3][4]. |
| 3D Spheroid Models (Synovial Tissue Mimetics) | Self-assembled spherical aggregates of synovial fibroblasts, often co-cultured with other cell types like endothelial cells and macrophages, to mimic the synovial microenvironment[5]. | While holding theoretical promise for better prediction due to their physiological relevance, direct validation studies comparing MTX response in these models with clinical outcomes in RA patients are currently limited in published literature. | Better recapitulation of in vivo tissue architecture, cell-cell interactions, and nutrient/oxygen gradients. Can incorporate multiple cell types to model the inflammatory environment. | More complex and costly to establish and maintain. Standardization and reproducibility can be challenging. Drug penetration can be a limiting factor. |
| Patient-Derived Organoids (PDOs) | Self-organizing 3D structures grown from patient-derived stem cells or tissue fragments that recapitulate the architecture and function of the native tissue. | The concept of synovial tissue PDOs is emerging as a promising platform for testing therapeutics in RA, but specific validation for predicting MTX response is still in early stages of research. | Closely mimic the in vivo tissue complexity and heterogeneity. Offer a platform for personalized medicine by testing drugs on a patient's own cells. | Technically demanding and expensive to generate. Long-term culture and standardization are ongoing areas of development. |
Experimental Data Summary
A critical aspect of validating these models is the quantitative correlation of in vitro findings with clinical data. While direct comparative studies are scarce, some key findings have been reported.
Table 1: In Vitro Apoptotic Response of RA Synoviocytes to this compound and Clinical Outcome
| Patient Group | In Vitro Response to this compound | Clinical Response (DAS28 Score) |
| Responders (n=9) | Increased apoptosis of synoviocytes | Significant decrease in DAS28 |
| Non-responders (n=9) | No significant induction of apoptosis | No significant change in DAS28 |
This table is a qualitative summary based on the findings of a study which demonstrated a correlation between the in vitro apoptotic response of synoviocytes to MTX and the clinical responsiveness in RA patients. The study did not provide specific quantitative data for this table.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these in vitro models.
Protocol 1: Isolation and Culture of Primary Rheumatoid Arthritis Synoviocytes
This protocol outlines the steps for establishing primary cultures of fibroblast-like synoviocytes (FLS) from synovial tissue obtained from RA patients.
Materials:
-
Synovial tissue from RA patients
-
RPMI 1640 medium
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
Culture dishes
Procedure:
-
Aseptically mince the synovial tissue samples.
-
Digest the minced tissue with collagenase in RPMI 1640 medium for 4 hours at 37°C to dissociate the cells.
-
Plate the resulting cell suspension in culture dishes with RPMI 1640 supplemented with 10% FCS and antibiotics.
-
Allow the cells to adhere overnight.
-
The following day, remove non-adherent cells by washing with fresh medium.
-
Culture the adherent synoviocytes in a humidified incubator at 37°C with 5% CO2. The cells can be used for experiments between passages 4 and 6.
Protocol 2: this compound Sensitivity Testing in Cultured Synoviocytes
This protocol describes a method to assess the effect of MTX on the viability and apoptosis of cultured RA synoviocytes.
Materials:
-
Cultured RA synoviocytes (from Protocol 1)
-
This compound (MTX) solution
-
Cell culture medium
-
Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Seed the cultured synoviocytes in appropriate culture plates.
-
Treat the cells with varying concentrations of MTX.
-
Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Harvest the cells and stain for markers of apoptosis according to the manufacturer's instructions.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
Correlate the in vitro apoptosis data with the clinical response data of the patient from whom the cells were derived.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for validating in vitro models.
Caption: Logical relationship for comparing predictive models.
References
- 1. Synoviocyte apoptosis may differentiate responder and non-responder patients to this compound treatment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel 3D spheroid model of rheumatoid arthritis synovial tissue incorporating fibroblasts, endothelial cells, and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Economic and Efficacy Equation: A Comparative Cost-Effectiveness Analysis of Methotrexate-Based Therapies
For researchers, scientists, and drug development professionals, understanding the economic viability and therapeutic efficacy of established drugs like Methotrexate (MTX) is paramount in a landscape of ever-emerging, high-cost biologics. This guide provides a comparative cost-effectiveness analysis of this compound-based therapies across key inflammatory conditions, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the cost-effectiveness of this compound-based therapies compared to alternatives in rheumatoid arthritis, psoriasis, and Crohn's disease.
Table 1: Comparative Cost-Effectiveness in Rheumatoid Arthritis
| Therapy Option | Cost per Patient (6-month) | Effectiveness Measure | Incremental Cost-Effectiveness Ratio (ICER) | Source |
| This compound (MTX-naive) | Cost-saving vs. no second-line agent | ACR 20 | Not Applicable | [1][2] |
| This compound (MTX-naive) | Cost-saving vs. no second-line agent | ACR 70WR | Not Applicable | [1][2] |
| Sulfasalazine (SSZ) | Cost-saving vs. no second-line agent | ACR 20 / ACR 70WR | Comparable to MTX | [1] |
| Etanercept | Higher than MTX/SSZ | ACR 20 | $41,900 vs. SSZ | |
| Etanercept | Higher than MTX/SSZ | ACR 70WR | $40,800 vs. MTX | |
| Triple Therapy (MTX-resistant) | $1,500 per ACR 20 outcome | ACR 20 | 1.3x more than MTX for MTX-naive | |
| Triple Therapy (MTX-resistant) | $3,100 per ACR 70WR outcome | ACR 70WR | 2.1x more than MTX for MTX-naive | |
| Etanercept + MTX (MTX-resistant) | $4,600 per ACR 20 outcome | ACR 20 | 38x more than MTX for MTX-naive | |
| Etanercept + MTX (MTX-resistant) | $34,800 per ACR 70WR outcome | ACR 70WR | 23x more than MTX for MTX-naive | |
| Oral MTX (5-year) | $47,464 | Continued Use | - | |
| Subcutaneous MTX (5-year) | $59,058 | Switched from Oral | - | |
| Biologic after Oral MTX (5-year) | $212,595 | Switched from Oral | - |
ACR 20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. ACR 70WR: Weighted average of ACR 70, 50, and 20 responses.
Table 2: Comparative Cost-Effectiveness in Psoriasis
| Therapy Option | Cost per Treatment/Month | Effectiveness Measure | Incremental Cost-Effectiveness Ratio (ICER) | Source |
| This compound | €952.79 (per year) | PASI 50 | €1,519.06 per case effectively treated | |
| PUVA Therapy | €899.70 (per year) | PASI 50 | €1,085.18 per case effectively treated (€150.65 per additional case vs. MTX) | |
| This compound | $623 (12-week) | PASI 75 | Most cost-effective | |
| Cyclosporine | $2,969 (12-week) | PASI 75 | - | |
| Etanercept | $16,312 (12-week) | PASI 75 | - | |
| This compound + Rotational Cyclosporine | $38,000 (10-year) | ~4 years clear of psoriasis | $2,700 - $4,100 per incremental clear year vs. MTX alone | |
| This compound Alone | $33,000 (10-year) | ~2 years clear of psoriasis | - |
PASI 50/75: Psoriasis Area and Severity Index 50%/75% improvement.
Table 3: Comparative Cost-Effectiveness in Crohn's Disease
| Therapy Option | Cost per Patient (3-year) | Effectiveness Measure | Incremental Cost-Effectiveness Ratio (ICER) | Source |
| Parenteral this compound (pMTX) | €3,087 | QALY | €4,627/QALY vs. SOC | |
| Standard of Care (SOC - Corticosteroids) | €2,574 | QALY | - |
QALY: Quality-Adjusted Life Year.
Experimental Protocols and Methodologies
The cost-effectiveness analyses cited in this guide predominantly utilize decision-analytic models to simulate patient outcomes and costs over a specified time horizon.
General Methodological Approach: Cost-Effectiveness Analysis (CEA)
Cost-effectiveness analysis is a form of economic evaluation that compares the costs and outcomes of two or more alternative interventions. The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in cost between two interventions divided by the difference in their effect.
Key Methodologies Employed in the Cited Studies:
-
Decision Analysis Models: These models were used to compare treatment options for this compound-naive and this compound-resistant rheumatoid arthritis. The models incorporated various treatment pathways and potential outcomes over a 6-month period.
-
Data Sources: Efficacy data were derived from published clinical trials, focusing on measures like the American College of Rheumatology (ACR) response criteria.
-
-
Markov Models: A 3-year Markov model was developed to assess the cost-effectiveness of parenteral this compound for mild-to-moderate Crohn's disease. This model simulated patient transitions between different health states over weekly cycles.
-
Health States: The model comprised five health states relevant to the disease progression.
-
Efficacy Data: Data were obtained from a systematic literature review of clinical trials and extrapolated using survival analysis.
-
-
Computerized Decision Analytic Model: For psoriasis, a model was used to simulate patients with moderate to severe disease over a 10-year treatment period.
-
Cost Inputs: Direct costs included medication acquisition, laboratory and physician fees, and costs of managing side effects.
-
Sensitivity Analysis: The relative efficacy of the compared treatments was varied over a wide range to account for uncertainty.
-
-
Systematic Literature Reviews: Several of the analyses were based on systematic reviews of existing literature to gather data on efficacy and costs.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Mechanisms
This compound's efficacy in inflammatory diseases is attributed to multiple mechanisms, with the adenosine signaling pathway being a leading hypothesis. Low-dose this compound leads to an increase in intracellular AICAR (aminoimidazole-4-carboxamide ribonucleotide), which in turn increases extracellular adenosine levels. Adenosine, by engaging with its receptors (particularly the A2A receptor), promotes an overall anti-inflammatory state. Additionally, this compound has been identified as an inhibitor of the JAK/STAT signaling pathway, which is crucial for transducing signals from multiple pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory effect via the adenosine signaling pathway.
Cost-Effectiveness Analysis Workflow
The process of conducting a cost-effectiveness analysis for a pharmaceutical intervention involves several key stages, from defining the research question to interpreting the results for decision-making.
Caption: A generalized workflow for conducting a cost-effectiveness analysis.
References
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Methotrexate Disposal
Essential protocols for the safe handling and disposal of methotrexate are critical for maintaining a secure research environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to manage this compound waste effectively, ensuring both personal safety and regulatory compliance.
This compound, a potent cytotoxic agent, requires meticulous handling and disposal procedures to prevent occupational exposure and environmental contamination. Adherence to established safety protocols is not merely a matter of best practice but a fundamental component of laboratory safety and chemical hygiene.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to minimize the risk of exposure through skin contact or inhalation.[1] Personnel should always wear PVC gloves, safety glasses, and protective clothing, such as disposable gowns and masks.[1] For tasks with a higher risk of aerosol generation, such as preparing solutions, working within a Class II Biological Safety Cabinet is recommended.[1][2]
Segregation and Labeling of this compound Waste
Proper segregation of waste is the first step in the disposal process. All materials that have come into contact with this compound, including needles, syringes, vials, gloves, and gowns, must be segregated from general laboratory waste.[1] These items should be placed in clearly marked, sealed plastic bags or containers labeled as "hazardous waste." Sharps, such as needles and syringes, should be placed directly into an approved sharps container to prevent accidental punctures.
Disposal Procedures for this compound Waste
The primary and recommended method for the disposal of this compound and contaminated materials is incineration at high temperatures (1000°C or higher) by a licensed hazardous waste contractor. This method ensures the complete destruction of the cytotoxic compounds.
In situations where incineration is not available, some older guidelines suggested rinsing contaminated materials with water and discharging the diluted solution into the sewer system. However, it is crucial to note that current regulations, such as those from the Environmental Protection Agency (EPA), prohibit the sewering of pharmaceutical hazardous waste. Therefore, drain disposal is not a recommended practice. All waste must be handled in accordance with local, state, and federal regulations.
| Waste Type | Handling and Segregation | Primary Disposal Method | Secondary/Contingency Method |
| Unused/Expired this compound | Keep in original container. Segregate as hazardous pharmaceutical waste. | Incineration via a licensed hazardous waste facility. | Consult with environmental health and safety (EHS) for approved alternatives. |
| Contaminated Sharps (Needles, Syringes) | Do not recap, bend, or break. Immediately place in a designated, puncture-resistant, and leak-proof sharps container labeled as "hazardous waste." | Incineration via a licensed hazardous waste facility. | N/A |
| Contaminated Labware (Vials, Pipettes, etc.) | Segregate in a clearly labeled, sealed plastic bag or container marked as "hazardous waste." | Incineration via a licensed hazardous waste facility. | N/A |
| Contaminated PPE (Gloves, Gowns, Masks) | Carefully remove to avoid self-contamination. Place in a designated, sealed plastic bag labeled as "hazardous waste." | Incineration via a licensed hazardous waste facility. | N/A |
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a disposable gown, safety glasses, and a respirator if there is a risk of airborne particles.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Place all contaminated materials, including absorbent pads and broken glass, into a designated hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Below is a logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Methotrexate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical plans for the handling and disposal of Methotrexate, a chemotherapy agent requiring stringent safety measures. Adherence to these procedural guidelines is critical for minimizing exposure and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Proper handling of this compound is paramount to prevent occupational exposure. The primary routes of exposure include inhalation of aerosols, dermal contact, and ingestion.[1] The use of appropriate Personal Protective Equipment (PPE) is a critical line of defense. The following sections detail the necessary PPE, operational procedures, and disposal plans.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. All handling of this compound, especially the preparation of solutions, should be performed within a Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood.[2][3] For storage areas housing antineoplastic hazardous drugs that require manipulation, a negative-pressure room with at least 12 air changes per hour (ACPH) is recommended.[4]
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is critical for personnel safety. The following table summarizes the recommended specifications for PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves meeting ASTM D6978 standard.[5] | Provides a high level of protection against permeation by chemotherapy drugs. |
| Minimum thickness of 4 mil (0.10 mm). For prolonged contact, >0.4 mm is recommended. | Thicker gloves offer increased resistance to chemical permeation. | |
| Breakthrough time of >240 minutes for this compound. | Ensures protection for the duration of handling procedures. | |
| Double gloving is recommended. | Adds an extra layer of safety, especially in high-risk situations. | |
| Gowns | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Prevents skin contact with spills or splashes of this compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects the eyes from splashes and aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a broader area of facial protection. |
| Respiratory Protection | For most activities, a NIOSH-approved N95 respirator is sufficient. | Protects against airborne particles. |
| For spills or procedures that may generate aerosols, a higher level of protection such as an N100, P100, or R100 respirator is required. | Offers high-efficiency filtration of airborne particles. |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized procedures for donning, doffing, and handling is essential to minimize the risk of contamination.
Donning PPE:
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Don the outer pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Don eye and face protection.
-
If required, don a respirator. Perform a user seal check.
Handling this compound:
-
All manipulations of this compound should be performed within a Class II BSC.
-
Use syringes and IV sets with Luer-Lok™ fittings to prevent leakage.
-
Place a plastic-backed absorbent pad on the work surface of the BSC to contain any spills.
-
Avoid crushing or breaking tablets. If manipulation is necessary, it should be done within a BSC.
Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the gown, turning it inside out as it is removed.
-
Dispose of the gown and outer gloves in a designated cytotoxic waste container.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Perform hand hygiene thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive plan for the management of spills and the disposal of waste is a critical component of laboratory safety.
Spill Management:
-
Evacuate the area and restrict access.
-
Don appropriate PPE, including a respirator.
-
Use a cytotoxic spill kit to contain and clean the spill.
-
Absorb liquids with an absorbent pad and collect solid materials with a scoop.
-
Decontaminate the area with an appropriate cleaning agent.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Waste Disposal:
-
All materials that have come into contact with this compound, including needles, syringes, vials, gloves, gowns, and cleaning materials, must be disposed of in clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.
-
These containers should be incinerated at a licensed facility.
Visual Workflow for Safe this compound Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
